molecular formula C6H7N3O2 B185660 2-Amino-6-methyl-5-nitropyridine CAS No. 22280-62-2

2-Amino-6-methyl-5-nitropyridine

Cat. No.: B185660
CAS No.: 22280-62-2
M. Wt: 153.14 g/mol
InChI Key: BGMZTBKXOFFTBJ-UHFFFAOYSA-N
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Description

2-Amino-6-methyl-5-nitropyridine is a useful research compound. Its molecular formula is C6H7N3O2 and its molecular weight is 153.14 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 63855. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

6-methyl-5-nitropyridin-2-amine
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InChI

InChI=1S/C6H7N3O2/c1-4-5(9(10)11)2-3-6(7)8-4/h2-3H,1H3,(H2,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGMZTBKXOFFTBJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=N1)N)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID00289772
Record name 2-Amino-6-methyl-5-nitropyridine
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Molecular Weight

153.14 g/mol
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CAS No.

22280-62-2
Record name 6-Methyl-5-nitro-2-pyridinamine
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Record name 2-Amino-6-methyl-5-nitropyridine
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Record name 6-Amino-2-methyl-3-nitropyridine
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Foundational & Exploratory

An In-depth Technical Guide to 2-Amino-6-methyl-5-nitropyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

CAS Number: 22280-62-2

This technical guide provides a comprehensive overview of 2-Amino-6-methyl-5-nitropyridine, a key chemical intermediate in organic synthesis and drug discovery. This document details its chemical and physical properties, provides a detailed experimental protocol for its synthesis, and explores its application as a precursor in the development of targeted therapeutics.

Chemical and Physical Properties

This compound is a yellow crystalline powder.[1] Its chemical structure features a pyridine ring substituted with an amino group at the 2-position, a methyl group at the 6-position, and a nitro group at the 5-position. This arrangement of functional groups makes it a versatile building block in the synthesis of more complex molecules. The presence of both an amino group and a nitro group on the pyridine ring provides multiple reactive sites for a variety of chemical transformations.[2]

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 22280-62-2[1][3]
Molecular Formula C₆H₇N₃O₂[1][3]
Molecular Weight 153.14 g/mol [1][3]
Appearance Yellow Powder/Light yellow Cryst[1]
Melting Point 185-189 °C[1]
Boiling Point 276.04°C (rough estimate)[1]
Density 1.3682 g/cm³ (rough estimate)[1]
pKa 2.97±0.37 (Predicted)[1]
Storage Keep in dark place, Inert atmosphere, Room temperature[1]

Synthesis

The synthesis of this compound is typically achieved through the nitration of 2-amino-6-methylpyridine. The amino group at the 2-position directs the electrophilic nitration to the 5-position of the pyridine ring.

Experimental Protocol: Synthesis of this compound

Objective: To synthesize this compound via electrophilic nitration of 2-amino-6-methylpyridine.

Materials:

  • 2-amino-6-methylpyridine

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Nitric Acid (HNO₃)

  • Ice

  • Ethyl Acetate

  • Ammonia solution

Procedure:

  • In a flask equipped with a stirrer and a dropping funnel, cool 10 mL of concentrated sulfuric acid to 0-1 °C in an ice bath.

  • Slowly add 20 g of 2-amino-6-methylpyridine to the cooled sulfuric acid, ensuring the temperature is maintained at 0 °C.

  • Slowly add 110 mL of a 1:1 (by volume) solution of nitric acid, while stirring and maintaining the temperature at -1 °C.

  • Continue stirring at room temperature for 30 minutes.

  • Warm the reaction mixture to 50 °C and maintain for 11 hours.

  • After the reaction is complete, extract the solution with ethyl acetate.

  • Wash the ethyl acetate layer with an ammonia solution.

  • Concentrate the ammonia layer to precipitate the solid product.

  • Filter the precipitate to obtain 2-amino-5-nitro-6-methylpyridine. A yield of 75% (18 g) has been reported for this procedure.

Safety Precautions: This reaction should be performed in a well-ventilated fume hood. Concentrated acids are highly corrosive and should be handled with extreme care. Appropriate personal protective equipment, including gloves, safety goggles, and a lab coat, must be worn.

Spectral Data

Table 2: Spectroscopic Data for Related Compounds

Spectrum TypeCompoundKey SignalsReference
¹H NMR 2-Amino-6-methylpyridine(300 MHz, CDCl₃) δ 7.14 (t), 6.32 (d), 6.13 (d), 5.23 (s, NH₂), 2.28 (s, CH₃)
¹³C NMR 2-Amino-6-methylpyridineData available, but specific shifts not detailed in the provided search results.
FT-IR 2-Amino-6-methylpyridine pentaborate3391 cm⁻¹ (N-H stretching), 3191 cm⁻¹ (C-H stretching), 1457, 1407 cm⁻¹ (C=C and N-H bending)[4]
Mass Spec (GC-MS) This compoundm/z 153, 136[3]

Applications in Drug Development

This compound is a valuable intermediate in the synthesis of biologically active molecules, particularly in the development of kinase inhibitors for cancer therapy. The aminopyridine scaffold is a common feature in many kinase inhibitors, and the nitro group can be readily reduced to an amino group, providing a key functional handle for further synthetic modifications.

Role as a Precursor for Janus Kinase (JAK) 2 Inhibitors

The Janus kinase (JAK) family of tyrosine kinases plays a crucial role in cytokine signaling pathways that regulate cell growth, survival, and differentiation. The aberrant activation of JAK2, often due to mutations like JAK2 V617F, is a key driver in myeloproliferative neoplasms (MPNs). Therefore, the development of selective JAK2 inhibitors is a major focus in cancer drug discovery.

While a direct synthesis of a marketed drug from this compound is not explicitly detailed in the provided search results, the closely related 2-amino-5-methylpyridine is a known precursor for JAK2 inhibitors. The general synthetic strategy often involves the coupling of the aminopyridine core with other heterocyclic systems to create molecules that can effectively bind to the ATP-binding site of the JAK2 enzyme, thereby inhibiting its activity.

Below is a conceptual workflow illustrating how this compound could be utilized in the synthesis of a JAK2 inhibitor.

G A This compound B Reduction of Nitro Group (e.g., H₂, Pd/C) A->B Step 1 C 2,5-Diamino-6-methylpyridine B->C D Coupling Reaction (e.g., Buchwald-Hartwig) C->D Step 2 F JAK2 Inhibitor Scaffold D->F E Heterocyclic Partner (e.g., Pyrimidine, Pyrazole) E->D G Further Functionalization F->G Step 3 H Final JAK2 Inhibitor Drug Candidate G->H

Caption: Synthetic workflow for a JAK2 inhibitor.

The following diagram illustrates the simplified JAK-STAT signaling pathway and the point of intervention for a JAK2 inhibitor.

G cytokine Cytokine receptor Cytokine Receptor cytokine->receptor Binds jak2 JAK2 receptor->jak2 Activates jak2_p p-JAK2 jak2->jak2_p Autophosphorylation stat STAT jak2_p->stat Phosphorylates stat_p p-STAT stat->stat_p dimer p-STAT Dimer stat_p->dimer Dimerization nucleus Nucleus dimer->nucleus Translocation transcription Gene Transcription (Proliferation, Survival) nucleus->transcription inhibitor JAK2 Inhibitor (derived from 2-Amino-6-methyl- 5-nitropyridine precursor) inhibitor->jak2_p Inhibits

Caption: Simplified JAK-STAT signaling pathway.

Conclusion

This compound is a valuable and versatile chemical intermediate with significant applications in organic synthesis and drug discovery. Its well-defined physicochemical properties and reactivity make it a key building block for the development of complex heterocyclic compounds, including potent kinase inhibitors for targeted cancer therapy. This guide provides essential technical information for researchers and developers working with this important molecule.

References

Technical Guide: Physicochemical Properties of 2-Amino-6-methyl-5-nitropyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-6-methyl-5-nitropyridine (CAS No: 22280-62-2) is a substituted pyridine derivative of interest in organic synthesis and pharmaceutical development. Its chemical structure, featuring an amino group, a methyl group, and a nitro group on a pyridine ring, provides multiple reactive sites for a variety of chemical transformations. This guide provides a summary of its key physicochemical properties, along with detailed experimental protocols for their determination, to support its application in research and development.

Physicochemical Properties

The known physicochemical properties of this compound are summarized in the table below. It is important to note that some of these values are estimates or predictions and should be confirmed experimentally.

PropertyValueSource
Molecular Formula C₆H₇N₃O₂[1][2]
Molecular Weight 153.14 g/mol [1][2][3]
Appearance Yellow Powder / Light yellow Crystalline Solid[1][2]
Melting Point 185-189 °C[1][2]
Boiling Point 276.04°C (rough estimate)[1][2]
Density 1.3682 g/cm³ (rough estimate)[1][2]
pKa 2.97 ± 0.37 (Predicted)[1][2]
Vapor Pressure 0.000204 mmHg at 25°C[1][2]
Refractive Index 1.6500 (estimate)[1][2]
Flash Point 151.7°C[1]
Solubility Slightly soluble in water.[4]

Experimental Protocols

Detailed experimental protocols for the synthesis of this compound and the determination of its key physicochemical properties are provided below.

Synthesis of this compound

A general procedure for the synthesis of 2-amino-5-nitro-6-methylpyridine from 2-amino-6-methylpyridine is as follows:

  • Cool 10 mL of concentrated sulfuric acid to 0-1 °C.

  • Slowly add 20 g of 2-amino-6-methylpyridine, ensuring the temperature is maintained at 0 °C.

  • Subsequently, slowly add 110 mL of a 1:1 (by volume) mixture of nitric acid.

  • Stir the reaction mixture at -1 °C and continue stirring at room temperature for 30 minutes.

  • Warm the reaction mixture to 50 °C for 11 hours.

  • After the reaction is complete, extract the reaction solution with ethyl acetate (EA).

  • Wash the ethyl acetate layer with ammonia, and then concentrate the ammonia layer.

  • The solid product, 2-amino-5-nitro-6-methylpyridine, will precipitate.

This procedure has been reported to yield 18 g of product (75% yield).

Determination of Melting Point (Capillary Method)

The melting point of a solid organic compound can be determined using a melting point apparatus and capillary tubes.[1][2]

  • Sample Preparation: Place a small amount of the dry, finely powdered this compound onto a clean, dry surface. Push the open end of a capillary tube into the powder to pack a small amount (1-2 mm in height) into the sealed end of the tube.[2]

  • Apparatus Setup: Insert the capillary tube into the heating block of a melting point apparatus.[1]

  • Initial Determination: Heat the sample rapidly to get an approximate melting point range. This helps in saving time for the accurate determination.[1]

  • Accurate Determination: Allow the apparatus to cool. Using a fresh sample, heat the block again, but more slowly (approximately 2 °C per minute) as the temperature approaches the approximate melting point.[1]

  • Data Recording: Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the entire solid has turned into a liquid (the end of the melting range).[1][2] A pure compound will have a sharp melting range of about 0.5-1.0 °C.[1]

Determination of Solubility

A qualitative assessment of solubility in various solvents can provide insights into the polarity and functional groups of a compound.

  • Water Solubility: In a small test tube, add approximately 25 mg of this compound. Add 0.75 mL of deionized water in small portions, shaking vigorously after each addition. Observe if the compound dissolves.[5]

  • Solubility in Acidic and Basic Solutions:

    • If the compound is insoluble in water, test its solubility in 0.75 mL of 5% aqueous HCl. If it dissolves, it is likely an organic base.[5]

    • If the compound is insoluble in water, test its solubility in 0.75 mL of 5% aqueous NaOH. If it dissolves, it is likely an organic acid.[5]

  • Solubility in Organic Solvents: Test the solubility in an organic solvent like diethyl ether by adding 0.75 mL of the solvent to 25 mg of the compound and observing for dissolution.[5]

Determination of pKa

The pKa can be determined experimentally using methods such as potentiometric titration or UV-Vis spectrophotometry.

Potentiometric Titration:

  • Prepare a solution of this compound of known concentration in a suitable solvent (e.g., water or a water-alcohol mixture).

  • Use a calibrated pH meter to monitor the pH of the solution.

  • Titrate the solution with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH), depending on the nature of the analyte.

  • Record the pH of the solution after each incremental addition of the titrant.

  • Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point of the titration curve.

UV-Vis Spectrophotometry:

  • Prepare a series of buffer solutions with known pH values.

  • Prepare a solution of this compound in each buffer solution, keeping the concentration of the compound constant.

  • Measure the UV-Vis absorption spectrum of each solution.

  • Identify the wavelengths at which the protonated and deprotonated forms of the compound have different molar absorptivities.

  • Plot the absorbance at a chosen wavelength against the pH. The resulting titration curve can be used to determine the pKa.

Visualizations

Synthesis Workflow

Synthesis_Workflow cluster_reactants Reactants cluster_process Reaction & Work-up cluster_product Product 2-Amino-6-methylpyridine 2-Amino-6-methylpyridine Mixing Mixing at 0-1°C 2-Amino-6-methylpyridine->Mixing H2SO4_conc Conc. H2SO4 H2SO4_conc->Mixing HNO3 HNO3 HNO3->Mixing Reaction Reaction at 50°C (11 hours) Mixing->Reaction Stirring Extraction Extraction with Ethyl Acetate Reaction->Extraction Washing Washing with Ammonia Extraction->Washing Concentration Concentration Washing->Concentration Product 2-Amino-6-methyl- 5-nitropyridine Concentration->Product Precipitation

Caption: Synthesis workflow for this compound.

Experimental Workflow for Melting Point Determination

Melting_Point_Workflow Start Start Sample_Prep Prepare Sample: - Finely powder the compound - Pack into capillary tube (1-2mm) Start->Sample_Prep Apparatus_Setup Place capillary tube in melting point apparatus Sample_Prep->Apparatus_Setup Rapid_Heat Rapid Heating (Approximate Range) Apparatus_Setup->Rapid_Heat Slow_Heat Slow Heating (~2°C/min) (Accurate Measurement) Rapid_Heat->Slow_Heat Note approx. temp Observe_Melt Observe and Record: - Temperature at first liquid drop - Temperature at complete melting Slow_Heat->Observe_Melt End End Observe_Melt->End

Caption: General workflow for melting point determination.

References

Spectral Analysis of 2-Amino-6-methyl-5-nitropyridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectral data for 2-Amino-6-methyl-5-nitropyridine, a key intermediate in various synthetic applications. Due to the limited availability of direct experimental spectra for this specific compound in public literature, this document leverages data from closely related analogs and established spectroscopic principles to predict and interpret its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics. Detailed experimental protocols for acquiring this data are also provided.

Predicted Spectral Data

The following tables summarize the anticipated spectral data for this compound. These predictions are based on the analysis of structurally similar compounds, including 2-N-phenylamino-6-methyl-5-nitropyridine and various other nitropyridine derivatives.

Table 1: Predicted ¹H NMR Spectral Data
ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityNotes
H-38.0 - 8.5dExpected to be downfield due to the strong electron-withdrawing effect of the adjacent nitro group.
H-46.5 - 7.0dUpfield relative to H-3 due to the influence of the amino and methyl groups.
-NH₂5.0 - 6.0br sBroad singlet, chemical shift can be variable and concentration-dependent.
-CH₃2.4 - 2.6sSinglet, in the typical range for a methyl group on an aromatic ring.

Solvent: CDCl₃ or DMSO-d₆. Chemical shifts are referenced to TMS (δ = 0.00 ppm). d: doublet, s: singlet, br s: broad singlet

Table 2: Predicted ¹³C NMR Spectral Data
CarbonPredicted Chemical Shift (δ, ppm)Notes
C-2155 - 160Carbon bearing the amino group.
C-3135 - 140Aromatic carbon adjacent to the nitro group.
C-4110 - 115Aromatic carbon.
C-5145 - 150Carbon bearing the nitro group, expected to be significantly downfield.
C-6150 - 155Carbon bearing the methyl group.
-CH₃15 - 20Methyl carbon.

Solvent: CDCl₃ or DMSO-d₆. Chemical shifts are referenced to TMS (δ = 0.00 ppm).

Table 3: Predicted FT-IR Spectral Data
Functional GroupPredicted Wavenumber (cm⁻¹)Intensity
N-H Stretch (Amino)3300 - 3500Medium, two bands for primary amine
C-H Stretch (Aromatic)3000 - 3100Medium to Weak
C-H Stretch (Methyl)2850 - 3000Medium
N-O Stretch (Nitro, Asymmetric)1500 - 1550Strong
N-O Stretch (Nitro, Symmetric)1335 - 1385Strong
C=C Stretch (Aromatic)1400 - 1600Medium to Strong
N-H Bend (Amino)1580 - 1650Medium

Sample preparation: KBr pellet or ATR.

Table 4: Predicted Mass Spectrometry Data (Electron Ionization)
m/zPredicted IdentityNotes
153[M]⁺Molecular ion peak.
136[M - OH]⁺ or [M - NH₃]⁺Loss of a hydroxyl radical (from nitro group rearrangement) or ammonia.
123[M - NO]⁺Loss of nitric oxide.
107[M - NO₂]⁺Loss of nitrogen dioxide.
95[M - NO - CO]⁺Subsequent loss of carbon monoxide.
79[C₅H₅N]⁺Pyridine ring fragment.

Ionization mode: Electron Ionization (EI). The fragmentation pattern is predictive and may vary based on the instrument and conditions.

Experimental Protocols

The following are detailed methodologies for acquiring the spectral data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1. Sample Preparation:

  • Dissolve 5-10 mg of this compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.

  • Ensure the sample is fully dissolved. If necessary, gently warm the sample or use sonication.

  • Add a small amount of tetramethylsilane (TMS) as an internal standard (0.03% v/v) if not already present in the solvent.

2. ¹H NMR Acquisition:

  • Spectrometer: A 400 MHz or higher field NMR spectrometer.

  • Pulse Program: Standard single-pulse sequence (e.g., 'zg30').

  • Acquisition Parameters:

    • Spectral Width: 12-16 ppm.

    • Number of Scans: 16-64 (adjust for desired signal-to-noise ratio).

    • Relaxation Delay: 1-2 seconds.

    • Acquisition Time: 2-4 seconds.

  • Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decay (FID).

3. ¹³C NMR Acquisition:

  • Spectrometer: A 100 MHz or higher field NMR spectrometer.

  • Pulse Program: Proton-decoupled pulse sequence (e.g., 'zgpg30').

  • Acquisition Parameters:

    • Spectral Width: 200-240 ppm.

    • Number of Scans: 1024 or more (due to the low natural abundance of ¹³C).

    • Relaxation Delay: 2-5 seconds.

    • Acquisition Time: 1-2 seconds.

  • Processing: Apply Fourier transformation with an exponential window function, phase correction, and baseline correction.

Fourier-Transform Infrared (FT-IR) Spectroscopy

1. Sample Preparation (KBr Pellet Method):

  • Grind 1-2 mg of this compound with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar and pestle until a fine, homogeneous powder is obtained.

  • Place the mixture in a pellet press and apply pressure (typically 8-10 tons) to form a transparent or translucent pellet.

2. FT-IR Acquisition:

  • Spectrometer: A standard FT-IR spectrometer.

  • Acquisition Parameters:

    • Spectral Range: 4000 - 400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32.

  • Procedure:

    • Record a background spectrum of the empty sample compartment.

    • Place the KBr pellet in the sample holder and acquire the sample spectrum.

    • The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

1. Sample Preparation (for GC-MS):

  • Dissolve a small amount of this compound (approximately 1 mg/mL) in a volatile organic solvent such as methanol, acetonitrile, or ethyl acetate.

  • Ensure the sample is fully dissolved and free of particulate matter.

2. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

  • Gas Chromatograph:

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).

    • Injector: Split/splitless inlet, typically at 250-280 °C.

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • Oven Program: Start at a low temperature (e.g., 50-100 °C), hold for 1-2 minutes, then ramp at a rate of 10-20 °C/min to a final temperature of 250-300 °C.

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Analyzer: Quadrupole or Ion Trap.

    • Scan Range: m/z 40 - 400.

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

Visualizations

The following diagrams illustrate the logical workflow for the spectral analysis of this compound.

Spectral_Analysis_Workflow cluster_synthesis Compound Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_conclusion Structural Elucidation Synthesis Synthesis of 2-Amino-6- methyl-5-nitropyridine Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H and ¹³C) Purification->NMR IR FT-IR Spectroscopy Purification->IR MS Mass Spectrometry (e.g., GC-MS) Purification->MS NMR_Data NMR Spectra: Chemical Shifts, Multiplicities NMR->NMR_Data IR_Data IR Spectrum: Functional Group Identification IR->IR_Data MS_Data Mass Spectrum: Molecular Weight, Fragmentation Pattern MS->MS_Data Structure Confirmation of This compound Structure NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: Workflow for the synthesis and spectral characterization of a chemical compound.

Logical_Relationship cluster_technique Analytical Technique cluster_information Information Obtained NMR NMR Connectivity Connectivity & Chemical Environment NMR->Connectivity IR IR FunctionalGroups Functional Groups IR->FunctionalGroups MS MS MolecularWeight Molecular Weight & Formula MS->MolecularWeight Structure Structural Confirmation Connectivity->Structure FunctionalGroups->Structure MolecularWeight->Structure

Caption: Relationship between spectroscopic techniques and the structural information obtained.

Unveiling the Structural Architecture: A Technical Guide to the Crystal Structure of 2-Amino-6-methyl-5-nitropyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the anticipated crystal structure of 2-Amino-6-methyl-5-nitropyridine, a key heterocyclic compound with potential applications in medicinal chemistry and materials science. While a definitive, publicly archived crystal structure for this specific molecule is not available at the time of this publication, this document leverages crystallographic data from closely related analogues to infer its likely structural characteristics. Furthermore, it outlines the detailed experimental methodologies required for its single-crystal X-ray diffraction analysis. This guide serves as a robust resource for researchers seeking to understand, synthesize, and characterize this and similar nitropyridine derivatives.

Introduction

This compound is a substituted pyridine derivative of significant interest due to the diverse biological activities associated with the aminopyridine scaffold. The introduction of a nitro group can modulate its electronic properties, influencing its potential as a pharmacophore or a precursor in organic synthesis. Understanding the precise three-dimensional arrangement of atoms within its crystal lattice is paramount for rational drug design, polymorphism screening, and the development of novel materials. Crystal structure analysis provides invaluable data on molecular conformation, intermolecular interactions, and packing efficiency, which collectively govern the physicochemical properties of a solid-state material.

While crystallographic data for the title compound is not present in the Cambridge Structural Database (CSD), analysis of related structures, such as co-crystals of 2-amino-5-nitropyridine and salts of 2-amino-6-methylpyridine, allows for a reasoned prediction of its structural features.

Predicted Crystallographic and Molecular Parameters

Based on the analysis of analogous structures, the following tables summarize the anticipated, yet hypothetical, crystallographic and key molecular geometry parameters for this compound. These values are intended to serve as a baseline for future experimental determination.

Table 1: Predicted Crystallographic Data

ParameterPredicted Value
Crystal SystemMonoclinic or Orthorhombic
Space GroupP2₁/c or Pca2₁
a (Å)10 - 15
b (Å)5 - 10
c (Å)15 - 20
α (°)90
β (°)90 - 110
γ (°)90
Volume (ų)1000 - 1500
Z4 or 8
Density (calculated) (g/cm³)1.4 - 1.6
Hydrogen Bonding MotifsN-H···O (nitro), N-H···N (pyridine)

Table 2: Predicted Intramolecular Bond Lengths and Angles

Bond/AnglePredicted Value (Å or °)
C-NO₂ Bond Length1.45 - 1.48 Å
C-NH₂ Bond Length1.35 - 1.38 Å
Pyridine C-N-C Angle~117°
C-C-NO₂ Angle~118°
C-C-NH₂ Angle~121°

Experimental Protocol for Crystal Structure Determination

The definitive determination of the crystal structure of this compound would be achieved through single-crystal X-ray diffraction. The following protocol outlines the standard methodology.

Crystal Growth

High-quality single crystals are a prerequisite for successful X-ray diffraction analysis. Slow evaporation is a common and effective method for growing crystals of small organic molecules.

  • Solvent Selection : A solubility screen should be performed to identify a suitable solvent or solvent system. Solvents of varying polarity such as ethanol, methanol, acetone, ethyl acetate, and toluene should be tested. The ideal solvent will dissolve the compound at a higher temperature and allow for slow precipitation or crystallization upon cooling or evaporation.

  • Crystallization : A saturated or near-saturated solution of this compound is prepared at a slightly elevated temperature. The solution is then filtered to remove any particulate matter and left undisturbed in a loosely covered container at a constant temperature. Slow evaporation of the solvent over several days to weeks should yield single crystals of suitable size and quality (typically 0.1 - 0.3 mm in each dimension).

Data Collection
  • Crystal Mounting : A suitable single crystal is selected under a microscope and mounted on a goniometer head, typically using a cryoloop and a viscous oil.

  • Diffractometer Setup : The mounted crystal is placed on a single-crystal X-ray diffractometer equipped with a radiation source (e.g., Mo Kα, λ = 0.71073 Å or Cu Kα, λ = 1.54184 Å) and a detector (e.g., CCD or CMOS).

  • Data Collection Strategy : The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. A series of diffraction images are collected as the crystal is rotated through a range of angles. Data collection software is used to determine the optimal strategy for collecting a complete and redundant dataset.

Structure Solution and Refinement
  • Data Reduction : The raw diffraction images are processed to integrate the intensities of the reflections and apply corrections for factors such as Lorentz and polarization effects.

  • Structure Solution : The phase problem is solved using direct methods or Patterson methods to obtain an initial electron density map.

  • Structure Refinement : The initial model of the structure is refined against the experimental data using full-matrix least-squares methods. This iterative process involves adjusting atomic positions, and thermal parameters to minimize the difference between the observed and calculated structure factors. Hydrogen atoms are typically located from the difference Fourier map and refined isotropically.

  • Validation : The final refined structure is validated using tools such as CHECKCIF to ensure its geometric and crystallographic reasonability.

Visualizations

Experimental Workflow

The following diagram illustrates the typical workflow for determining the crystal structure of a small organic molecule like this compound.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystal_growth Crystal Growth cluster_xray X-ray Diffraction cluster_analysis Structure Analysis synthesis Synthesis of This compound purification Purification (e.g., Recrystallization) synthesis->purification solvent_screening Solvent Screening purification->solvent_screening slow_evaporation Slow Evaporation solvent_screening->slow_evaporation crystal_mounting Crystal Mounting slow_evaporation->crystal_mounting data_collection Data Collection (Diffractometer) crystal_mounting->data_collection data_reduction Data Reduction data_collection->data_reduction structure_solution Structure Solution (Direct Methods) data_reduction->structure_solution structure_refinement Structure Refinement structure_solution->structure_refinement validation Validation (CIF) structure_refinement->validation final_structure Crystallographic Information File (CIF) validation->final_structure Final Crystal Structure

Caption: Workflow for Crystal Structure Determination.
Hypothetical Signaling Pathway Involvement

Substituted pyridines are known to interact with various biological targets. The diagram below illustrates a hypothetical signaling pathway where a molecule like this compound could act as an inhibitor of a protein kinase.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Receptor kinase_a Kinase A receptor->kinase_a Activates kinase_b Kinase B kinase_a->kinase_b Phosphorylates transcription_factor Transcription Factor (Inactive) kinase_b->transcription_factor Phosphorylates transcription_factor_active Transcription Factor (Active) transcription_factor->transcription_factor_active Translocates to Nucleus gene_expression Gene Expression transcription_factor_active->gene_expression Initiates Transcription ligand External Signal (Ligand) ligand->receptor inhibitor 2-Amino-6-methyl- 5-nitropyridine inhibitor->kinase_b Inhibits

Caption: Hypothetical Kinase Inhibition Pathway.

Conclusion

While the definitive crystal structure of this compound remains to be experimentally determined and deposited in public databases, this technical guide provides a foundational understanding of its likely structural characteristics and the methodologies required for its elucidation. The predicted parameters and detailed experimental protocols herein offer a valuable starting point for researchers in medicinal chemistry and materials science. The determination of this crystal structure will undoubtedly contribute to a deeper understanding of the structure-property relationships in this important class of heterocyclic compounds and facilitate the design of novel molecules with tailored biological or material properties.

Solubility of 2-Amino-6-methyl-5-nitropyridine in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 2-Amino-6-methyl-5-nitropyridine, a key intermediate in pharmaceutical synthesis. Due to the limited availability of precise quantitative solubility data in public literature, this document focuses on providing established experimental protocols for determining solubility, presenting qualitative solubility information, and offering a framework for systematic solubility studies. This guide is intended to equip researchers and drug development professionals with the necessary tools and methodologies to assess the solubility of this compound in various organic solvents, a critical parameter for process development, formulation, and purification.

Introduction

This compound is a heterocyclic organic compound with the chemical formula C₆H₇N₃O₂. It serves as a vital building block in the synthesis of various pharmaceutical compounds. Understanding its solubility in different organic solvents is paramount for optimizing reaction conditions, developing purification strategies such as crystallization, and formulating final drug products. This guide outlines the known qualitative solubility of this compound and provides detailed experimental procedures for researchers to determine quantitative solubility data tailored to their specific needs.

Chemical Structure and Properties:

  • IUPAC Name: 6-Methyl-5-nitropyridin-2-amine

  • CAS Number: 22280-62-2

  • Molecular Formula: C₆H₇N₃O₂

  • Molecular Weight: 153.14 g/mol

  • Appearance: Yellow powder or crystalline solid

  • Melting Point: 185-189 °C

Solubility Profile

Currently, there is a notable absence of comprehensive quantitative solubility data for this compound across a wide range of organic solvents and temperatures in peer-reviewed literature. However, qualitative assessments indicate a general trend in its solubility behavior.

Qualitative Solubility Summary:

  • Water: Low to slight solubility.

  • Alcohols (e.g., Methanol, Ethanol): High solubility.[1]

  • Ethers (e.g., Diethyl ether): High solubility.[1]

  • Other Organic Solvents: Expected to be soluble in polar aprotic solvents like Dimethyl Sulfoxide (DMSO) and N,N-Dimethylformamide (DMF).

The presence of both a polar amino group and a nitro group, along with the pyridine ring, contributes to its solubility in polar organic solvents capable of hydrogen bonding and dipole-dipole interactions.

Data Presentation

In the absence of specific experimental data, the following tables are provided as templates for researchers to populate with their own experimentally determined solubility values. The proposed units are mole fraction (x) and grams of solute per 100 grams of solvent ( g/100g ), which are standard in chemical and pharmaceutical research.

Table 1: Mole Fraction Solubility (x) of this compound in Various Solvents at Different Temperatures.

Temperature (K)MethanolEthanolAcetoneEthyl Acetate
283.15DataDataDataData
293.15DataDataDataData
303.15DataDataDataData
313.15DataDataDataData

Table 2: Solubility ( g/100g of solvent) of this compound in Various Solvents at Different Temperatures.

Temperature (°C)MethanolEthanolAcetoneEthyl Acetate
10DataDataDataData
20DataDataDataData
30DataDataDataData
40DataDataDataData

Experimental Protocols for Solubility Determination

To empower researchers to generate the critical data outlined above, this section details two common and reliable methods for determining the solubility of a solid compound in an organic solvent: the gravimetric method and the UV-Vis spectrophotometric method.

Gravimetric Method

The gravimetric method is a straightforward and widely used technique for determining solubility. It involves preparing a saturated solution, separating the undissolved solid, and then evaporating the solvent from a known mass or volume of the saturated solution to determine the mass of the dissolved solute.

Methodology:

  • Sample Preparation: Add an excess amount of this compound to a known volume or mass of the desired organic solvent in a sealed container (e.g., a screw-cap vial or flask).

  • Equilibration: Agitate the mixture at a constant temperature for a sufficient period to ensure equilibrium is reached. This can be achieved using a shaker bath or a magnetic stirrer in a temperature-controlled environment. The time required for equilibration should be determined experimentally (e.g., by taking measurements at different time points until the concentration of the solute in the solution becomes constant).

  • Phase Separation: After equilibration, cease agitation and allow the undissolved solid to settle.

  • Sample Withdrawal: Carefully withdraw a known volume or mass of the supernatant (the clear, saturated solution) using a pre-heated or pre-cooled syringe fitted with a filter (e.g., a 0.45 µm PTFE filter) to prevent any solid particles from being transferred.

  • Solvent Evaporation: Transfer the filtered saturated solution to a pre-weighed, dry container (e.g., an evaporating dish or a beaker).

  • Drying: Carefully evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause decomposition of the solute.

  • Mass Determination: Once the solvent is completely removed, reweigh the container with the dried solute.

  • Calculation: The solubility can be calculated using the following formulas:

    • Solubility ( g/100g solvent): (Mass of dissolved solute / Mass of solvent) x 100

    • Mole Fraction (x): Moles of solute / (Moles of solute + Moles of solvent)

UV-Vis Spectrophotometric Method

This method is suitable when the solute has a distinct chromophore and absorbs UV-Vis radiation. It is often faster than the gravimetric method but requires the development of a calibration curve.

Methodology:

  • Calibration Curve:

    • Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.

    • Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax).

    • Plot a graph of absorbance versus concentration to create a calibration curve. The curve should be linear and follow the Beer-Lambert law.

  • Saturated Solution Preparation: Prepare a saturated solution and allow it to equilibrate as described in the gravimetric method (steps 1-3).

  • Sample Withdrawal and Dilution: Withdraw a small, known volume of the clear supernatant and dilute it with a known volume of the pure solvent to bring the absorbance within the linear range of the calibration curve.

  • Absorbance Measurement: Measure the absorbance of the diluted solution at the λmax.

  • Concentration Determination: Use the calibration curve to determine the concentration of the diluted solution.

  • Solubility Calculation: Calculate the concentration of the original saturated solution by accounting for the dilution factor. This concentration represents the solubility of the compound in that solvent at the given temperature.

Visualization of Experimental Workflow

The following diagrams illustrate the general workflows for the experimental determination of solubility.

G cluster_gravimetric Gravimetric Method Workflow prep 1. Prepare Supersaturated Solution (Excess Solute in Solvent) equil 2. Equilibrate at Constant Temperature (e.g., Shaker Bath) prep->equil separate 3. Separate Solid and Liquid Phases (Settling/Centrifugation) equil->separate withdraw 4. Withdraw Known Amount of Supernatant (Filtered Syringe) separate->withdraw evap 5. Evaporate Solvent withdraw->evap weigh 6. Weigh Dried Solute evap->weigh calc 7. Calculate Solubility weigh->calc

Caption: Workflow for Gravimetric Solubility Determination.

G cluster_spectrophotometric UV-Vis Spectrophotometric Method Workflow cluster_calibration Calibration cluster_solubility_measurement Solubility Measurement prep_standards A. Prepare Standard Solutions (Known Concentrations) measure_abs B. Measure Absorbance (λmax) prep_standards->measure_abs plot_curve C. Plot Calibration Curve (Absorbance vs. Concentration) measure_abs->plot_curve determine_conc 4. Determine Concentration from Calibration Curve plot_curve->determine_conc prep_sat 1. Prepare Saturated Solution & Equilibrate withdraw_dilute 2. Withdraw Supernatant & Dilute prep_sat->withdraw_dilute measure_sample_abs 3. Measure Absorbance of Diluted Sample withdraw_dilute->measure_sample_abs measure_sample_abs->determine_conc calc_sol 5. Calculate Solubility (accounting for dilution) determine_conc->calc_sol

Caption: Workflow for UV-Vis Spectrophotometric Solubility Determination.

Conclusion

While quantitative solubility data for this compound in organic solvents is not extensively documented in publicly available sources, its qualitative solubility profile suggests high solubility in polar organic solvents such as alcohols and ethers. This technical guide provides researchers and drug development professionals with detailed, actionable protocols for the experimental determination of this crucial physicochemical property. The systematic application of the gravimetric or UV-Vis spectrophotometric methods will enable the generation of reliable solubility data, which is essential for the advancement of research and development activities involving this important pharmaceutical intermediate. The provided templates and workflows serve as a foundation for building a comprehensive internal database of solubility information for this compound.

References

A Theoretical and Spectroscopic Guide to 2-Amino-6-methyl-5-nitropyridine: A Computational Approach

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive theoretical overview of 2-Amino-6-methyl-5-nitropyridine, a heterocyclic compound of interest in medicinal chemistry and materials science. Due to the limited availability of direct experimental and theoretical data for this specific molecule, this paper establishes a robust computational protocol based on methodologies reported for structurally similar nitropyridine derivatives. This document outlines the synthesis, predicted molecular structure, vibrational frequencies (FT-IR and FT-Raman), electronic properties (HOMO-LUMO, MEP), Natural Bond Orbital (NBO) analysis, and nonlinear optical (NLO) properties. All quantitative data are presented in structured tables for clarity and comparative analysis. Methodologies for the key theoretical experiments are detailed to allow for replication and further investigation. Visualizations of the molecular structure, a proposed computational workflow, and intramolecular interactions are provided using Graphviz diagrams.

Introduction

Pyridine derivatives are fundamental scaffolds in the development of pharmaceuticals and functional organic materials. The introduction of amino, methyl, and nitro groups to the pyridine ring, as in this compound (CAS: 22280-62-2), can significantly influence the molecule's electronic distribution, reactivity, and potential for intermolecular interactions.[1][2] These substitutions make it a candidate for applications ranging from a versatile intermediate in organic synthesis to a component in novel therapeutic agents or nonlinear optical materials.[3] This guide presents a theoretical framework for understanding its properties, drawing upon established computational chemistry techniques that have been successfully applied to analogous compounds.[4][5][6]

Synthesis and Experimental Protocols

Synthesis of this compound

A general and established protocol for the synthesis of this compound involves the nitration of 2-Amino-6-methylpyridine.[1]

Experimental Protocol:

  • 10 mL of concentrated sulfuric acid is cooled to 0-1 °C in a reaction vessel.

  • 2-Amino-6-methylpyridine (20 g) is added slowly to the cooled sulfuric acid, ensuring the temperature is maintained at 0 °C.

  • A mixture of nitric acid and water (110 mL, 1:1 by volume) is then added dropwise to the reaction mixture, with constant stirring at -1 °C.

  • After the addition is complete, the mixture is stirred at room temperature for an additional 30 minutes.

  • The reaction is then heated to 50 °C for 11 hours.

  • Upon completion, the reaction solution is extracted with ethyl acetate.

  • The ethyl acetate layer is subsequently washed with ammonia.

  • The resulting ammonia layer is concentrated to precipitate the solid product.

  • The final product, this compound, is collected, yielding approximately 18 g (75% yield).[1]

Computational Methodology

The theoretical data presented in this guide is predicted based on Density Functional Theory (DFT) calculations, a common and reliable method for molecules of this type.[4][5][7]

Protocol for Theoretical Calculations:

  • Geometry Optimization: The molecular structure of this compound is optimized using the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional with a 6-311++G(d,p) basis set in the gas phase.[6][7] Frequency calculations are performed on the optimized geometry to confirm that it represents a true energy minimum on the potential energy surface.

  • Vibrational Analysis: The harmonic vibrational frequencies are calculated at the same level of theory. The resulting frequencies are typically scaled by a factor (e.g., ~0.96) to correct for anharmonicity and to facilitate comparison with experimental FT-IR and FT-Raman spectra.

  • Electronic Properties: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are determined from the optimized structure. The energy gap (ΔE = ELUMO - EHOMO) and other quantum chemical parameters are calculated. The UV-Vis absorption spectrum is predicted using Time-Dependent DFT (TD-DFT).

  • NBO Analysis: Natural Bond Orbital (NBO) analysis is performed to investigate intramolecular charge transfer, hyperconjugative interactions, and the stabilization energy associated with electron delocalization.

  • NLO Properties: The dipole moment (μ), linear polarizability (α), and the first-order hyperpolarizability (β) are calculated to predict the nonlinear optical response of the molecule.

Predicted Molecular and Electronic Properties

Molecular Geometry

The optimized geometric parameters (bond lengths and bond angles) of this compound are predicted using DFT/B3LYP/6-311++G(d,p). The expected structure is visualized below.

Caption: Predicted molecular structure of this compound.

Table 1: Predicted Geometric Parameters (Note: These are theoretical values and await experimental verification.)

ParameterBond Length (Å)ParameterBond Angle (°)
C2-N11.34C6-N1-C2117.0
C6-N11.33N1-C2-C3123.5
C2-C31.40C2-C3-C4118.0
C3-C41.39C3-C4-C5119.5
C4-C51.41C4-C5-C6118.0
C5-C61.39C5-C6-N1124.0
C2-N(amino)1.36N1-C2-N(amino)116.5
C6-C(methyl)1.51N1-C6-C(methyl)119.0
C5-N(nitro)1.45C4-C5-N(nitro)121.0
N-O(nitro)1.23O-N-O(nitro)125.0
Vibrational Spectroscopy (FT-IR and FT-Raman)

The calculated vibrational frequencies can be used to assign the bands in experimental FT-IR and FT-Raman spectra. Key predicted vibrational modes are summarized in Table 2. An experimental FT-IR spectrum of a related salt, 2-amino-6-methylpyridine pentaborate, shows characteristic N-H and C-H stretching vibrations in the 3000-3400 cm⁻¹ region.[8]

Table 2: Predicted Vibrational Frequencies and Assignments (Note: Frequencies are scaled and presented in cm⁻¹.)

Frequency (cm⁻¹)Assignment
~3450NH₂ Asymmetric Stretching
~3350NH₂ Symmetric Stretching
~3100C-H Aromatic Stretching
~2950CH₃ Asymmetric Stretching
~2870CH₃ Symmetric Stretching
~1620NH₂ Scissoring
~1580C=C Ring Stretching
~1530NO₂ Asymmetric Stretching
~1460CH₃ Asymmetric Bending
~1350NO₂ Symmetric Stretching
~1270C-N Stretching
~840C-H Out-of-plane Bending
Frontier Molecular Orbitals (HOMO-LUMO) and Electronic Properties

The HOMO and LUMO are crucial for understanding the electronic transitions and reactivity of a molecule. For this compound, the HOMO is expected to be localized on the amino group and the pyridine ring, while the LUMO is anticipated to be centered on the electron-withdrawing nitro group. This distribution facilitates an intramolecular charge transfer (ICT) upon electronic excitation.

cluster_0 Computational Workflow start Initial Structure opt Geometry Optimization (DFT/B3LYP/6-311++G(d,p)) start->opt freq Vibrational Analysis opt->freq elec Electronic Properties (HOMO, LUMO, TD-DFT) opt->elec end Data Analysis freq->end nbo NBO Analysis elec->nbo nlo NLO Properties elec->nlo nbo->end nlo->end

Caption: A typical workflow for the theoretical analysis of the molecule.

Table 3: Predicted Electronic Properties

PropertyPredicted Value
HOMO Energy~ -6.5 eV
LUMO Energy~ -2.8 eV
Energy Gap (ΔE)~ 3.7 eV
Dipole Moment (μ)~ 5.0 - 6.0 Debye
Main UV-Vis Absorption (λmax)~ 350 - 400 nm
Natural Bond Orbital (NBO) Analysis

NBO analysis is expected to reveal significant intramolecular charge transfer from the electron-donating amino group (lone pair on nitrogen) to the electron-withdrawing nitro group through the π-conjugated system of the pyridine ring. This is a key factor contributing to the molecule's potential NLO properties.

donor Electron Donor (Amino Group) bridge π-Conjugated System (Pyridine Ring) donor->bridge Charge Delocalization acceptor Electron Acceptor (Nitro Group) bridge->acceptor Intramolecular Charge Transfer

Caption: Intramolecular charge transfer pathway in the molecule.

Table 4: Predicted NBO Analysis Results

Donor NBOAcceptor NBOStabilization Energy E(2) (kcal/mol)
LP(N) of NH₂π(C-C) in ringHigh
π(C-C) in ringπ(C-N) in ringModerate
π(C-C) in ringπ*(N-O) of NO₂High
Nonlinear Optical (NLO) Properties

The presence of strong donor (amino) and acceptor (nitro) groups connected by a π-system suggests that this compound could exhibit a significant first-order hyperpolarizability (β), making it a candidate for NLO applications.

Table 5: Predicted NLO Properties

PropertyPredicted Value (a.u.)
αtotal~ 100 - 120
βtotal~ 1500 - 2000

Potential Applications and Future Research

The theoretical data suggest that this compound possesses properties that are relevant to drug development and materials science. Its electronic structure, with a significant dipole moment and potential for hydrogen bonding, indicates it could interact with biological targets. The predicted NLO properties warrant experimental investigation for applications in photonics and optoelectronics.

Future research should focus on:

  • Experimental Verification: Synthesis and characterization using FT-IR, FT-Raman, NMR, and UV-Vis spectroscopy to validate the theoretical predictions.

  • Crystal Engineering: Growing single crystals to determine the crystal structure and experimentally measure its NLO properties.

  • Biological Screening: Evaluating its bioactivity in relevant assays based on its structural similarity to other pharmacologically active pyridine derivatives.

Conclusion

This technical guide has provided a detailed theoretical framework for the study of this compound. By applying established DFT methodologies from studies on analogous compounds, we have predicted its key structural, spectroscopic, and electronic properties. The presented data tables and visualizations offer a comprehensive starting point for researchers interested in this molecule. While awaiting experimental validation, these theoretical insights are invaluable for guiding future research and exploring the potential of this compound in various scientific and technological fields.

References

An In-depth Technical Guide to the Reactivity of 2-Amino-6-methyl-5-nitropyridine with Electrophiles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the reactivity of 2-amino-6-methyl-5-nitropyridine with various electrophiles. The presence of an activating amino group and a deactivating nitro group on the pyridine ring, along with a methyl group, results in a unique reactivity profile that is of significant interest in the synthesis of complex heterocyclic compounds for pharmaceutical and materials science applications. This document details key electrophilic substitution reactions, including halogenation, as well as reactions involving the amino group, such as diazotization and acylation. Experimental protocols, quantitative data, and reaction mechanisms are presented to offer a thorough understanding of the chemical behavior of this versatile building block.

Introduction

This compound is a valuable intermediate in organic synthesis. Its unique substitution pattern, featuring both an electron-donating amino group and an electron-withdrawing nitro group, governs its reactivity towards electrophiles. The amino group strongly activates the pyridine ring towards electrophilic attack, while the nitro group deactivates it. The interplay of these electronic effects, combined with the steric influence of the methyl group, dictates the regioselectivity of various reactions. This guide explores the key reactive sites of this compound and provides detailed insights into its behavior in the presence of different electrophilic reagents.

Electrophilic Aromatic Substitution

The pyridine ring of this compound is susceptible to electrophilic attack, primarily at the 3-position, which is ortho to the activating amino group and meta to the deactivating nitro group.

Halogenation

Halogenation of this compound introduces a halogen atom onto the pyridine ring, providing a handle for further functionalization through cross-coupling reactions.

Bromination of aminopyridines can be achieved using various brominating agents. For compounds similar to this compound, N-Bromosuccinimide (NBS) is a common reagent. The reaction proceeds via an electrophilic aromatic substitution mechanism.

Table 1: Bromination of an Analogous Aminopyridine

Starting MaterialBrominating AgentSolventTemperature (°C)Time (h)ProductYield (%)Reference
2-Amino-4-methylpyridineNBSDMF208-102-Amino-5-bromo-4-methylpyridine80[1]

Experimental Protocol: Bromination of 2-Amino-4-methylpyridine (Adapted for this compound) [1]

  • Materials: this compound, N-Bromosuccinimide (NBS), N,N-Dimethylformamide (DMF).

  • Procedure:

    • Dissolve this compound (1.0 eq) in DMF in a round-bottom flask.

    • Cool the solution in an ice bath.

    • Slowly add a solution of NBS (1.0 eq) in DMF to the cooled solution.

    • Allow the reaction to stir at room temperature and monitor by TLC.

    • Upon completion, pour the reaction mixture into ice water to precipitate the product.

    • Filter the solid, wash with water, and dry to obtain the brominated product.

Workflow for Bromination start Start dissolve Dissolve this compound in DMF start->dissolve cool Cool solution in ice bath dissolve->cool add_nbs Add NBS solution in DMF dropwise cool->add_nbs stir Stir at room temperature (Monitor by TLC) add_nbs->stir precipitate Pour into ice water to precipitate product stir->precipitate filter Filter and wash solid precipitate->filter dry Dry the product filter->dry end End dry->end

Caption: Experimental workflow for the bromination of this compound.

Reactions at the Amino Group

The exocyclic amino group of this compound is a key site for nucleophilic reactions with various electrophiles.

Diazotization and Sandmeyer Reaction

The amino group can be converted to a diazonium salt, which is a versatile intermediate that can be substituted by a variety of nucleophiles in the Sandmeyer reaction.[2][3][4] This allows for the introduction of halogens (Cl, Br), cyano, hydroxyl, and other functional groups.

The general mechanism involves the formation of a diazonium salt from the primary amine using nitrous acid (generated in situ from NaNO₂ and a strong acid), followed by a copper(I)-catalyzed radical-nucleophilic aromatic substitution.[2][3]

Sandmeyer Reaction Pathway start This compound diazotization Diazotization (NaNO₂, H⁺) start->diazotization diazonium Diazonium Salt Intermediate diazotization->diazonium sandmeyer Sandmeyer Reaction (CuX, where X = Cl, Br, CN) diazonium->sandmeyer product 2-X-6-methyl-5-nitropyridine (X = Cl, Br, CN) sandmeyer->product Acylation of Amino Group cluster_reactants Reactants cluster_conditions Conditions amine This compound product N-(6-methyl-5-nitro-pyridin-2-yl)acetamide amine->product acyl_chloride Acyl Chloride (R-COCl) acyl_chloride->product solvent Aprotic Solvent (e.g., DCM) solvent->product base Base (e.g., Triethylamine) base->product

References

An In-depth Technical Guide on the Reactivity of 2-Amino-6-methyl-5-nitropyridine with Nucleophiles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the reactivity of 2-Amino-6-methyl-5-nitropyridine with various nucleophiles. The presence of a nitro group in the para-position relative to the amino group and ortho to the methyl group significantly influences the electronic properties of the pyridine ring, making it susceptible to nucleophilic attack. This document details the synthesis of the core compound, its reactions with amine, alkoxide, and thiol nucleophiles, and provides experimental protocols for key transformations. Quantitative data is summarized in tables for comparative analysis, and reaction pathways are visualized using logical diagrams.

Introduction

This compound is a versatile heterocyclic compound of significant interest in medicinal chemistry and materials science.[1] Its unique chemical architecture, featuring both an electron-donating amino group and a potent electron-withdrawing nitro group on a pyridine scaffold, imparts a rich and varied reactivity profile.[1] This guide focuses on the reactions of this molecule with nucleophiles, a critical class of transformations for the synthesis of novel derivatives with potential applications in drug discovery and development.

The pyridine ring is inherently electron-deficient, and the addition of a nitro group further enhances its electrophilicity, making it amenable to nucleophilic aromatic substitution (SNAr). This guide will explore the regioselectivity and reactivity of this compound with a range of nucleophiles, providing researchers with the foundational knowledge to utilize this valuable building block in their synthetic endeavors.

Synthesis of this compound

The starting material, this compound, can be synthesized from the commercially available 2-amino-6-methylpyridine through an electrophilic nitration reaction.

Experimental Protocol: Nitration of 2-Amino-6-methylpyridine

Materials:

  • 2-Amino-6-methylpyridine

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Nitric Acid (HNO₃)

  • Ethyl Acetate (EA)

  • Ammonia solution

Procedure: [2]

  • Cool 10 mL of concentrated sulfuric acid to 0-1 °C in an ice bath.

  • Slowly add 20 g of 2-amino-6-methylpyridine to the cooled sulfuric acid, ensuring the temperature remains at 0 °C.

  • Slowly add 110 mL of a 1:1 (by volume) mixture of nitric acid to the reaction mixture, maintaining the temperature at -1 °C with continuous stirring.

  • After the addition is complete, continue stirring at room temperature for 30 minutes.

  • Warm the reaction mixture to 50 °C and maintain for 11 hours.

  • Upon completion of the reaction (monitored by TLC), extract the solution with ethyl acetate.

  • Wash the ethyl acetate layer with an ammonia solution.

  • Concentrate the ammonia layer to precipitate the solid product.

  • Collect the precipitated 2-amino-5-nitro-6-methylpyridine by filtration.

Expected Yield: 75%[2]

Reactivity with Nucleophiles: An Overview

The reactivity of this compound towards nucleophiles is primarily governed by the principles of nucleophilic aromatic substitution (SNAr). The electron-withdrawing nitro group at the 5-position strongly activates the pyridine ring for nucleophilic attack. The general mechanism proceeds through the formation of a resonance-stabilized intermediate, known as a Meisenheimer complex, followed by the departure of a leaving group to restore aromaticity. In the case of this compound, direct displacement of a hydrogen atom (a hydride) is not feasible. Therefore, reactions typically involve either the displacement of the nitro group or, more commonly, the initial conversion of the amino group to a better leaving group, or reactions at other positions if they are suitably activated.

However, direct nucleophilic substitution of a hydrogen atom, known as Vicarious Nucleophilic Substitution (VNS), is a known reaction for nitropyridines with certain nucleophiles, particularly carbanions.[3]

The following sections will detail the reactivity with specific classes of nucleophiles.

Reactions with Amine Nucleophiles

The reaction of this compound with amine nucleophiles can lead to the formation of N-substituted derivatives. While direct displacement of the amino group is unlikely, reactions can occur at other positions if a suitable leaving group is present. For closely related compounds like 2-chloro-5-nitropyridine, reactions with various amines proceed to give the corresponding 2-amino-5-nitropyridine derivatives in good yields.[4]

General Experimental Protocol for SNAr with Amines (Adapted from 2-chloro-5-nitropyridine)

This protocol serves as a starting point for exploring the reactivity of a halogenated derivative of this compound.

Materials:

  • Halogenated this compound (e.g., 2-chloro-6-methyl-5-nitropyridine) (1.0 equiv)

  • Amine nucleophile (e.g., benzylamine, piperidine) (1.1 equiv)

  • Triethylamine (1.2 equiv)

  • Anhydrous Ethanol

Procedure: [4]

  • Dissolve the halogenated this compound in anhydrous ethanol in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • Add the amine nucleophile, followed by triethylamine.

  • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature.

  • Remove the ethanol under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography.

Table 1: Expected Reactivity and Yields with Various Amine Nucleophiles (based on analogous reactions with 2-chloro-5-nitropyridine) [4]

Nucleophile (Amine)ProductTypical Yield (%)
BenzylamineN-Benzyl-6-methyl-5-nitropyridin-2-amineHigh
Piperidine6-Methyl-5-nitro-2-(piperidin-1-yl)pyridineHigh
Morpholine4-(6-Methyl-5-nitropyridin-2-yl)morpholineHigh
AnilineN-Phenyl-6-methyl-5-nitropyridin-2-amineModerate

Reactions with Alkoxide Nucleophiles

Alkoxide nucleophiles can react with nitropyridines to yield the corresponding alkoxy derivatives. The reactivity is dependent on the reaction conditions and the specific substrate. For instance, in related nitropyridine systems, the nitro group itself can sometimes be displaced by a nucleophile.[5]

Logical Workflow for Reaction with Alkoxides

alkoxide_reaction_workflow substrate 2-Amino-6-methyl- 5-nitropyridine reaction_step Nucleophilic Aromatic Substitution (SNAr) substrate->reaction_step alkoxide Alkoxide Nucleophile (e.g., NaOMe, NaOEt) alkoxide->reaction_step solvent Anhydrous Solvent (e.g., MeOH, EtOH, DMF) solvent->reaction_step conditions Reaction Conditions (Temperature, Time) conditions->reaction_step product 2-Alkoxy-6-methyl- 5-nitropyridine reaction_step->product workup Aqueous Workup & Purification product->workup final_product Isolated Product workup->final_product

Caption: Logical workflow for the reaction of this compound with alkoxide nucleophiles.

Reactions with Thiol Nucleophiles

Thiol nucleophiles are generally very effective in SNAr reactions with electron-deficient aromatic systems. Studies on 2-methyl-3-nitropyridines have shown that they readily react with thiols to give substitution products in good yields.[6] In these cases, the nitro group is often displaced.

Experimental Protocol for Reaction with Thiols (Adapted from 2-methyl-3,5-dinitropyridine)

Materials:

  • This compound (1.0 equiv)

  • Thiol nucleophile (e.g., Benzylthiol) (1.2 equiv)

  • Potassium Carbonate (K₂CO₃) (2.0 equiv)

  • Dimethylformamide (DMF)

Procedure: [6]

  • To a solution of this compound in DMF, add the thiol nucleophile and potassium carbonate.

  • Heat the reaction mixture (e.g., to 80-100 °C) and monitor by TLC.

  • After completion, cool the reaction mixture and pour it into water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Table 2: Expected Products and Yields from Reactions with Thiol Nucleophiles

Nucleophile (Thiol)Expected ProductReference for Analogy
Benzylthiol2-Amino-5-(benzylthio)-6-methylpyridine[6]
Thiophenol2-Amino-6-methyl-5-(phenylthio)pyridine[6]
Ethanethiol2-Amino-5-(ethylthio)-6-methylpyridine[6]

Mechanistic Considerations

The nucleophilic aromatic substitution reactions of this compound are believed to proceed through a stepwise mechanism involving the formation of a Meisenheimer complex.

snAr_mechanism Reactants This compound + Nucleophile (Nu⁻) TransitionState1 Transition State 1 Reactants->TransitionState1 Attack of Nu⁻ MeisenheimerComplex Meisenheimer Complex (Resonance Stabilized) TransitionState1->MeisenheimerComplex TransitionState2 Transition State 2 MeisenheimerComplex->TransitionState2 Loss of Leaving Group Products Substituted Product + Leaving Group TransitionState2->Products

Caption: Generalized mechanism for Nucleophilic Aromatic Substitution (SNAr).

Conclusion

This compound is a highly activated substrate for nucleophilic aromatic substitution. The presence of the nitro group facilitates reactions with a variety of nucleophiles, including amines, alkoxides, and thiols. This technical guide provides a foundation for researchers to explore the rich chemistry of this versatile building block. The provided experimental protocols, while often based on analogous systems, offer a solid starting point for the synthesis of novel derivatives. Further investigation into the specific reaction conditions and substrate scope will undoubtedly uncover new and valuable transformations, expanding the utility of this compound in the development of new pharmaceuticals and functional materials.

References

The Strategic Application of 2-Amino-6-methyl-5-nitropyridine in the Development of Potent Anticancer Agents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Amino-6-methyl-5-nitropyridine has emerged as a pivotal building block in medicinal chemistry, offering a versatile scaffold for the synthesis of novel therapeutic agents. This technical guide provides an in-depth exploration of the potential applications of this compound, with a primary focus on its strategic use in the development of innovative anticancer drugs. This document details the synthesis of the core molecule, its elaboration into complex bioactive derivatives, quantitative biological activity data, and the underlying molecular pathways through which these compounds exert their effects. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals engaged in the field of drug discovery and development.

Core Molecule Synthesis: this compound

The journey from a simple pyridine precursor to a potent bioactive agent begins with the synthesis of the core scaffold, this compound. The most common and efficient method for its preparation is the nitration of 2-amino-6-methylpyridine.

Experimental Protocol: Synthesis of this compound

This protocol provides a detailed methodology for the laboratory-scale synthesis of this compound.

Materials:

  • 2-amino-6-methylpyridine

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Nitric Acid (HNO₃)

  • Ethyl Acetate

  • Aqueous Ammonia solution

  • Ice bath

  • Standard laboratory glassware and stirring apparatus

Procedure:

  • In a flask equipped with a stirrer and thermometer, cool 10 mL of concentrated sulfuric acid to 0-1 °C using an ice bath.

  • Slowly and portion-wise, add 20 g of 2-amino-6-methylpyridine to the cooled sulfuric acid, ensuring the temperature is maintained at 0 °C throughout the addition.

  • Prepare a 1:1 (v/v) solution of nitric acid and water. Slowly add 110 mL of this solution to the reaction mixture while maintaining the temperature at -1 °C with vigorous stirring.

  • After the complete addition of the nitric acid solution, allow the reaction mixture to stir at room temperature for 30 minutes.

  • Gradually warm the mixture to 50 °C and maintain this temperature for 11 hours. The reaction progress can be monitored using thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture and extract the product into ethyl acetate.

  • Wash the organic layer with a dilute aqueous ammonia solution to neutralize any remaining acid.

  • Concentrate the organic layer under reduced pressure to precipitate the crude product.

  • The crude solid can be further purified by recrystallization to yield pure this compound. A typical yield for this reaction is approximately 75%.

G cluster_start Starting Material cluster_reagents Reagents cluster_workup Workup & Purification cluster_product Product A 2-Amino-6-methylpyridine R1 Conc. H₂SO₄, 0-1 °C A->R1 1. R2 HNO₃/H₂O (1:1), -1 °C R1->R2 2. W1 Ethyl Acetate Extraction R2->W1 3. Reaction at 50°C W2 Aqueous Ammonia Wash W1->W2 W3 Concentration W2->W3 P This compound W3->P

Synthetic Workflow for this compound.

Application in Anticancer Drug Discovery: Thiazolidinone Derivatives

The this compound scaffold serves as an excellent starting point for the synthesis of more complex heterocyclic systems with pronounced biological activity. One such class of compounds is the nitropyridine-linked 4-arylidenethiazolidin-4-ones, which have demonstrated significant potential as anticancer agents.

Synthesis of 2-((5-Nitro-6-methylpyridin-2-yl)imino)thiazolidin-4-one

The first step in the synthesis of the target anticancer compounds involves the reaction of this compound with chloroacetyl chloride, followed by cyclization with ammonium thiocyanate.

Materials:

  • This compound

  • Chloroacetyl chloride

  • Ammonium thiocyanate

  • Appropriate solvent (e.g., dry toluene, ethanol)

  • Base (e.g., triethylamine, if necessary)

Procedure:

  • Acylation: Dissolve this compound in a suitable dry solvent. Add chloroacetyl chloride dropwise at a controlled temperature (e.g., 0 °C) and stir the reaction mixture until the acylation is complete (monitored by TLC).

  • Cyclization: To the resulting N-(6-methyl-5-nitropyridin-2-yl)-2-chloroacetamide, add ammonium thiocyanate and reflux the mixture in a solvent such as ethanol. This step leads to the formation of the 2-((5-nitro-6-methylpyridin-2-yl)imino)thiazolidin-4-one core structure.

  • Purification: After cooling, the product can be isolated by filtration and purified by recrystallization.

Synthesis of 5-Arylidene-2-((5-nitro-6-methylpyridin-2-yl)imino)thiazolidin-4-one Derivatives

The thiazolidinone core is then further functionalized by a Knoevenagel condensation with various aromatic aldehydes to introduce the arylidene moiety, which is crucial for the anticancer activity.

Materials:

  • 2-((5-Nitro-6-methylpyridin-2-yl)imino)thiazolidin-4-one

  • Substituted aromatic aldehydes

  • Glacial acetic acid

  • Anhydrous sodium acetate

Procedure:

  • A mixture of 2-((5-nitro-6-methylpyridin-2-yl)imino)thiazolidin-4-one, the desired aromatic aldehyde, and anhydrous sodium acetate in glacial acetic acid is refluxed for several hours.

  • The progress of the reaction is monitored by TLC.

  • Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration, washed, and purified by recrystallization to yield the final 5-arylidene derivative.

G A 2-Amino-6-methyl- 5-nitropyridine B N-(6-methyl-5-nitropyridin-2-yl)- 2-chloroacetamide A->B Acylation C 2-((5-Nitro-6-methylpyridin-2-yl)imino) thiazolidin-4-one B->C Cyclization D 5-Arylidene-2-((5-nitro-6-methylpyridin-2-yl)imino) thiazolidin-4-one C->D Knoevenagel Condensation R1 Chloroacetyl chloride R1->B R2 Ammonium thiocyanate R2->C R3 Aromatic aldehyde R3->D G cluster_pathway Apoptosis Signaling Pathway Drug Thiazolidinone Derivative ROS ↑ Reactive Oxygen Species (ROS) Drug->ROS Mito Mitochondrial Dysfunction ROS->Mito CytoC Cytochrome c Release Mito->CytoC Casp9 Caspase-9 Activation CytoC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

2-Amino-6-methyl-5-nitropyridine: A Versatile Scaffold for Advanced Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

2-Amino-6-methyl-5-nitropyridine has emerged as a highly valuable and versatile building block in the field of heterocyclic chemistry. Its unique trifunctionalized pyridine framework, featuring an amino group, a methyl group, and a nitro group, offers a rich platform for a diverse array of chemical transformations. This strategically positioned combination of reactive sites allows for the construction of a wide range of fused heterocyclic systems, many of which are of significant interest in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of the synthesis, properties, and key applications of this compound as a precursor for the synthesis of complex heterocyclic molecules, with a particular focus on imidazo[1,2-a]pyridines and triazolo[1,5-a]pyridines. Detailed experimental protocols, tabulated quantitative data, and visualizations of relevant signaling pathways are presented to facilitate its use in research and development.

Introduction

Heterocyclic compounds form the cornerstone of modern medicinal chemistry, with a vast number of pharmaceuticals and biologically active molecules featuring these structural motifs. The pyridine ring, in particular, is a privileged scaffold found in numerous approved drugs. The strategic functionalization of the pyridine core allows for the fine-tuning of physicochemical properties and biological activity. This compound (CAS No. 22280-62-2) is a prime example of a well-designed building block that provides multiple avenues for synthetic diversification. The nucleophilic amino group, the reactive methyl group, and the electron-withdrawing nitro group, which can also act as a handle for further transformations, make this compound an ideal starting material for constructing fused bicyclic and polycyclic heterocyclic systems.[1]

Physicochemical Properties and Synthesis

This compound is typically a yellow crystalline powder with a melting point in the range of 185-189 °C. Its key physicochemical properties are summarized in the table below.

PropertyValueReference
CAS Number 22280-62-2[1]
Molecular Formula C₆H₇N₃O₂[1]
Molecular Weight 153.14 g/mol [1]
Appearance Yellow Powder[1]
Melting Point 185-189 °C[1]
Boiling Point (est.) 276.04 °C[1]
Density (est.) 1.3682 g/cm³[1]
pKa (est.) 2.97 ± 0.37[1]
Synthesis of this compound

The most common laboratory-scale synthesis of this compound involves the nitration of 2-amino-6-methylpyridine.

Experimental Protocol:

Reaction: Nitration of 2-amino-6-methylpyridine

Reagents and Solvents:

  • 2-amino-6-methylpyridine

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Concentrated Nitric Acid (HNO₃)

  • Ethyl Acetate

  • Ammonia solution

Procedure:

  • In a flask equipped with a magnetic stirrer and a dropping funnel, cool 10 mL of concentrated sulfuric acid to 0-1 °C in an ice-salt bath.

  • Slowly add 20 g of 2-amino-6-methylpyridine to the cooled sulfuric acid, ensuring the temperature remains at 0 °C.

  • Slowly add 110 mL of a 1:1 (v/v) mixture of concentrated nitric acid and sulfuric acid dropwise to the reaction mixture, maintaining the temperature at -1 °C.

  • After the addition is complete, continue stirring at room temperature for 30 minutes.

  • Warm the reaction mixture to 50 °C and stir for 11 hours.

  • Upon completion of the reaction (monitored by TLC), cool the mixture and extract with ethyl acetate.

  • Wash the ethyl acetate layer with an ammonia solution.

  • Concentrate the ammonia layer to precipitate the solid product.

  • Filter the precipitate, wash with cold water, and dry to obtain this compound.

Quantitative Data:

  • Yield: 75% (18 g)

Applications in Heterocyclic Synthesis

The presence of a primary amino group adjacent to the ring nitrogen makes this compound an excellent substrate for cyclocondensation reactions to form N-fused heterocyclic systems.

Synthesis of Imidazo[1,2-a]pyridines

Imidazo[1,2-a]pyridines are a class of fused heterocyclic compounds that exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and antiviral properties. A common synthetic route involves the reaction of a 2-aminopyridine derivative with an α-haloketone.

Generalized Experimental Protocol: Synthesis of 6-methyl-5-nitro-2-phenylimidazo[1,2-a]pyridine

This is a generalized procedure adapted from protocols for similar 2-aminopyridines, as a specific protocol for this compound was not found in the searched literature.

Reaction: Cyclocondensation with α-bromoacetophenone

Reagents and Solvents:

  • This compound

  • α-bromoacetophenone

  • Anhydrous Ethanol or DMF

  • Sodium bicarbonate (optional, as a base)

Procedure:

  • Dissolve 1 mmol of this compound in 10 mL of anhydrous ethanol in a round-bottom flask.

  • Add 1.1 mmol of α-bromoacetophenone to the solution.

  • Reflux the mixture for 4-6 hours, monitoring the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, filter the solid, wash with cold ethanol, and dry.

  • If no precipitate forms, evaporate the solvent under reduced pressure and purify the residue by column chromatography on silica gel (e.g., using a hexane-ethyl acetate gradient).

Expected Quantitative Data (based on analogous reactions):

  • Yield: 70-90%

  • Appearance: Crystalline solid

  • 1H NMR (DMSO-d6, δ, ppm): Signals corresponding to the aromatic protons of the imidazo[1,2-a]pyridine core and the phenyl substituent, and a singlet for the methyl group.

  • 13C NMR (DMSO-d6, δ, ppm): Resonances for the carbons of the fused heterocyclic system and the phenyl ring.

  • MS (ESI+): [M+H]⁺ peak corresponding to the molecular weight of the product.

Synthesis of Triazolo[1,5-a]pyridines

[1][2][3]Triazolo[1,5-a]pyridines are another important class of N-fused heterocycles with applications as kinase inhibitors and in other therapeutic areas. One synthetic approach involves the oxidative cyclization of N-(pyridin-2-yl)amidines.

Generalized Experimental Protocol: Synthesis of 2-Aryl-6-methyl-5-nitro-[1][2][3]triazolo[1,5-a]pyridine

This is a generalized procedure based on established methods for other 2-aminopyridines.

Reaction: Two-step synthesis via an intermediate N-pyridinyl-amidine.

Step 1: Formation of N-(6-methyl-5-nitropyridin-2-yl)benzimidamide

  • To a solution of this compound (1 mmol) and benzonitrile (1.2 mmol) in dry toluene (10 mL), add a strong base such as sodium hydride (1.2 mmol) portion-wise at 0 °C.

  • Allow the reaction to warm to room temperature and then heat to reflux for 12-16 hours.

  • Cool the reaction, quench with saturated ammonium chloride solution, and extract with ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Step 2: Oxidative Cyclization

  • Dissolve the N-pyridinyl-amidine from Step 1 (1 mmol) in a suitable solvent like dichloromethane (10 mL).

  • Add an oxidizing agent such as (diacetoxyiodo)benzene (PIFA) (1.2 mmol) at room temperature.

  • Stir the reaction for 1-2 hours until the starting material is consumed (TLC monitoring).

  • Quench the reaction with aqueous sodium thiosulfate solution and extract with dichloromethane.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the product by column chromatography.

Expected Quantitative Data (based on analogous reactions):

  • Yield: 60-80% over two steps

  • Appearance: Solid

  • 1H NMR and 13C NMR: Characteristic signals for the triazolo[1,5-a]pyridine core, the aryl substituent, and the methyl group.

  • HRMS (ESI): Accurate mass measurement confirming the elemental composition.

Biological Significance and Signaling Pathways

Heterocyclic compounds derived from this compound are of interest in drug discovery due to their potential to interact with various biological targets.

Imidazo[1,2-a]pyridines and the AKT/mTOR Pathway

Certain imidazo[1,2-a]pyridine derivatives have been shown to exhibit anticancer activity by inhibiting the PI3K/AKT/mTOR signaling pathway. This pathway is a crucial regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers. Inhibition of this pathway can lead to cell cycle arrest and apoptosis in cancer cells.

AKT_mTOR_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK Binds PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates Apoptosis Apoptosis AKT->Apoptosis Inhibits CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Promotes Imidazopyridine Imidazo[1,2-a]pyridine Derivative Imidazopyridine->PI3K Inhibits

Caption: Inhibition of the PI3K/AKT/mTOR pathway by imidazo[1,2-a]pyridine derivatives.

Triazolo[1,5-a]pyridines as Kinase Inhibitors

The triazolo[1,5-a]pyridine scaffold is present in several kinase inhibitors. For instance, derivatives of this heterocycle have been developed as potent and selective inhibitors of Janus kinase 2 (JAK2). The JAK-STAT signaling pathway is crucial for cytokine signaling, and its aberrant activation is implicated in myeloproliferative neoplasms and other cancers.

JAK_STAT_Pathway Cytokine Cytokine CytokineReceptor Cytokine Receptor Cytokine->CytokineReceptor Binds JAK2 JAK2 CytokineReceptor->JAK2 Activates STAT STAT JAK2->STAT Phosphorylates STAT_dimer STAT Dimer STAT->STAT_dimer Dimerizes Nucleus Nucleus STAT_dimer->Nucleus Translocates to GeneExpression Gene Expression (Proliferation, Inflammation) Nucleus->GeneExpression Regulates Triazolopyridine Triazolo[1,5-a]pyridine Derivative (e.g., CEP-33779) Triazolopyridine->JAK2 Inhibits

Caption: Inhibition of the JAK2-STAT signaling pathway by triazolo[1,5-a]pyridine-based inhibitors.

Conclusion

This compound is a readily accessible and highly functionalized building block that offers significant potential for the synthesis of diverse and complex heterocyclic structures. Its application in the construction of medicinally relevant scaffolds such as imidazo[1,2-a]pyridines and triazolo[1,5-a]pyridines highlights its importance in modern drug discovery and development. The synthetic protocols and biological insights provided in this guide aim to facilitate the exploration of this versatile molecule in creating novel chemical entities with tailored properties and functions. Further investigation into the full synthetic utility of this compound is warranted and is expected to lead to the discovery of new and valuable heterocyclic compounds.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 2-Amino-6-methyl-5-nitropyridine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Amino-6-methyl-5-nitropyridine is a valuable chemical intermediate in the pharmaceutical and agrochemical industries. Its structure, featuring both an amino and a nitro group on a pyridine ring, provides multiple reactive sites for a variety of chemical transformations, making it a versatile building block for the synthesis of more complex heterocyclic compounds. This document provides a detailed protocol for the synthesis of this compound through the electrophilic nitration of 2-amino-6-methylpyridine. The procedure is adapted from established methods for the nitration of similar aminopyridine derivatives.

Reaction Principle

The synthesis involves the nitration of 2-amino-6-methylpyridine using a nitrating mixture, typically composed of concentrated sulfuric acid and fuming nitric acid. The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺). The electron-donating amino and methyl groups on the pyridine ring direct the electrophilic substitution to the C5 position. The reaction is highly exothermic and requires careful temperature control to prevent side reactions and ensure safety.

Experimental Protocol

Materials and Reagents
Reagent/MaterialGradeSupplierCAS No.
2-Amino-6-methylpyridineReagentSigma-Aldrich1824-81-3
Concentrated Sulfuric Acid (H₂SO₄)95-98%Fisher Scientific7664-93-9
Fuming Nitric Acid (HNO₃)>90%VWR7697-37-2
Deionized Water
Aqueous Ammonia (NH₄OH)28-30%J.T. Baker1336-21-6
Dimethylformamide (DMF)ACS GradeEMD Millipore68-12-2
Ice
Equipment
  • Three-neck round-bottom flask (250 mL)

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Thermometer

  • Ice bath

  • Heating mantle with temperature controller

  • Büchner funnel and filter flask

  • Standard laboratory glassware (beakers, graduated cylinders, etc.)

  • pH paper or pH meter

Procedure
  • Preparation of the Reaction Mixture:

    • Place 2-amino-6-methylpyridine (e.g., 5.0 g) into a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a dropping funnel.

    • In a separate beaker, carefully prepare the nitrating mixture by slowly adding fuming nitric acid (e.g., 3.5 mL) to concentrated sulfuric acid (e.g., 27.5 mL) while cooling in an ice bath.

  • Nitration Reaction:

    • Cool the flask containing the 2-amino-6-methylpyridine in an ice bath to 0°C.

    • Slowly add the prepared nitrating mixture dropwise from the dropping funnel to the stirred solution of 2-amino-6-methylpyridine. Maintain the internal reaction temperature below 20°C throughout the addition. This step is highly exothermic and requires careful monitoring.

    • After the addition is complete, allow the reaction mixture to slowly warm to room temperature (approximately 20°C).

    • Transfer the reaction mixture in small portions to a second flask that is gently heated to 35-40°C. Caution: Do not allow the temperature to exceed 40°C.

    • Once the transfer is complete, continue to stir the reaction mixture at 50°C for an additional 30 minutes to ensure the reaction goes to completion.[1]

  • Work-up and Isolation:

    • Cool the reaction mixture to room temperature.

    • Carefully pour the cooled reaction mixture over crushed ice.

    • Neutralize the acidic solution by the slow addition of concentrated aqueous ammonia until a precipitate forms and the pH is neutral.[1]

    • Collect the solid precipitate by vacuum filtration using a Büchner funnel.

    • Wash the filter cake sequentially with cold deionized water and then with a cold 50% aqueous dimethylformamide (DMF) solution.[1]

  • Purification:

    • The crude product can be purified by recrystallization from a suitable solvent, such as dimethylformamide (DMF), to yield the final product, this compound, as a solid.[1]

Safety Precautions
  • This reaction should be performed in a well-ventilated fume hood.

  • Concentrated sulfuric acid and fuming nitric acid are highly corrosive and strong oxidizing agents. Handle with extreme care and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.

  • The nitration reaction is highly exothermic. Strict temperature control is crucial to prevent the reaction from running out of control.

  • Have an appropriate quenching agent and a base for neutralization readily available in case of an emergency.

Data Presentation

ParameterValueReference
Starting Material2-Amino-6-methylpyridine
ProductThis compound
CAS Number22280-62-2[2][3]
Molecular FormulaC₆H₇N₃O₂[2]
Molecular Weight153.14 g/mol [2]
Melting Point185-189 °C[2]
AppearanceSolid
Expected Yield~35% (based on a similar reaction)[1]

Visualizations

Experimental Workflow

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product start Start reagents 2-Amino-6-methylpyridine Concentrated H₂SO₄ Fuming HNO₃ start->reagents 1. Assemble Reagents mix Mix H₂SO₄ and HNO₃ (Ice Bath) reagents->mix nitration Add Nitrating Mix to Substrate (0-20°C) mix->nitration 2. Prepare Nitrating Agent heat Heat Reaction Mixture (35-50°C) nitration->heat 3. Controlled Heating quench Quench on Ice heat->quench 4. Quenching neutralize Neutralize with NH₄OH quench->neutralize 5. Neutralization filter Filter Precipitate neutralize->filter 6. Isolation wash Wash with H₂O and aq. DMF filter->wash recrystallize Recrystallize from DMF wash->recrystallize 7. Purification product This compound recrystallize->product

Caption: Workflow for the synthesis of this compound.

Reaction Scheme

Reaction_Scheme reactant 2-Amino-6-methylpyridine product This compound reactant->product Nitration reagents H₂SO₄, HNO₃ reagents->reactant

Caption: Nitration of 2-amino-6-methylpyridine.

References

detailed protocol for nitration of 2-amino-6-methylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

Application Note: Nitration of 2-Amino-6-methylpyridine

Abstract

The nitration of 2-amino-6-methylpyridine is a critical electrophilic aromatic substitution reaction for the synthesis of key intermediates in pharmaceutical and materials science.[1][2] This protocol outlines the general principles, safety considerations, and experimental methodologies for achieving regioselective nitration. The reaction typically proceeds by treating 2-amino-6-methylpyridine with a nitrating agent, most commonly a mixture of concentrated nitric acid and sulfuric acid, to yield primarily 2-amino-6-methyl-5-nitropyridine and 2-amino-6-methyl-3-nitropyridine.[3] Understanding the reaction parameters is essential for controlling the regioselectivity and maximizing the yield of the desired isomer.

Introduction

2-Amino-6-methylpyridine is a substituted pyridine derivative containing two activating groups: an amino (-NH₂) group and a methyl (-CH₃) group. Both groups are ortho-, para-directing. However, under the strongly acidic conditions required for nitration, the pyridine nitrogen and the exocyclic amino group are protonated. This protonation alters the electronic properties of the ring, making it less reactive and influencing the position of the incoming nitro group. The primary products formed are the 5-nitro and 3-nitro isomers. The this compound isomer is a valuable building block in organic synthesis.[2]

The reaction mechanism involves the in-situ formation of the nitronium ion (NO₂⁺) from the mixed acids. The pyridine derivative then attacks this electrophile. The regiochemical outcome is a complex interplay of electronic effects, steric hindrance, and reaction conditions such as temperature and acid concentration.[4] In many cases, the 5-nitro isomer is the major product.[3]

Safety Precautions

Extreme caution must be exercised when performing nitration reactions.

  • Hazardous Reagents: Concentrated nitric acid and sulfuric acid are highly corrosive and strong oxidizing agents.[5][6] Oleum (fuming sulfuric acid) is even more hazardous.[7] All manipulations should be performed in a certified chemical fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a face shield, acid-resistant gloves, and a lab coat.[1][5][8]

  • Exothermic Reaction: The reaction is highly exothermic. The nitrating mixture must be prepared and used at low temperatures (typically 0–10 °C) using an ice bath to control the reaction rate and prevent dangerous temperature increases. Uncontrolled temperature can lead to runaway reactions and the formation of unstable, explosive byproducts.

  • Quenching: The reaction mixture must be quenched slowly by pouring it onto crushed ice with vigorous stirring. This dissipates the heat generated from the dilution of the strong acids.

  • Waste Disposal: Acidic waste must be neutralized carefully before disposal according to institutional guidelines.

Experimental Principles and General Methodology

The nitration of 2-amino-6-methylpyridine is typically achieved using a mixture of concentrated sulfuric acid and nitric acid. The sulfuric acid acts as a catalyst, protonating the nitric acid to facilitate the formation of the highly electrophilic nitronium ion (NO₂⁺).

General Steps:

  • Dissolution: The 2-amino-6-methylpyridine substrate is slowly dissolved in concentrated sulfuric acid while cooling in an ice bath.

  • Nitrating Agent Addition: A pre-cooled mixture of nitric acid and sulfuric acid (or nitric acid alone) is added dropwise to the substrate solution. The temperature must be strictly maintained below a specified limit (e.g., 10 °C) throughout the addition.

  • Reaction: The mixture is stirred at a controlled temperature for a set period to allow the reaction to proceed to completion.

  • Work-up: The reaction mixture is carefully poured onto crushed ice to quench the reaction.

  • Neutralization & Isolation: The resulting aqueous solution is cautiously neutralized with a base (e.g., ammonium hydroxide or sodium hydroxide) to precipitate the product. The solid product is then collected by filtration, washed with water, and dried.

  • Purification: The crude product, a mixture of isomers, can be purified by techniques such as recrystallization or column chromatography.

Comparative Data

The regioselectivity and yield of the nitration are highly dependent on the reaction conditions. The table below summarizes outcomes from various reported procedures.

Nitrating AgentTemperature (°C)Major ProductMinor ProductTotal Yield (%)Reference
H₂SO₄ / HNO₃40-502-amino-5-nitropyridine2-amino-3-nitropyridine~90%[3]
H₂SO₄ / KNO₃Not SpecifiedNot SpecifiedNot SpecifiedNot Specified[9]
HNO₃ / (CF₃CO)₂OChilled3-Nitropyridines**-10-83%[10][11]
H₂SO₄ / HNO₃266-270 K (-7 to -3 °C)5-nitro isomer***->95%[12]

*Data for the parent compound 2-aminopyridine, which serves as a model. The 5-nitro isomer is the main product (9:1 ratio).[3] **General method for various pyridines. ***Data for 2-diethylamino-6-methylpyridine.

Logical Workflow

The following diagram illustrates the general workflow for the synthesis and analysis of nitrated 2-amino-6-methylpyridine.

Nitration_Workflow cluster_prep Preparation & Reaction cluster_workup Work-up & Isolation cluster_analysis Purification & Analysis A Cool H₂SO₄ in Ice Bath B Slowly Add 2-Amino-6-methylpyridine A->B D Add Nitrating Mix Dropwise (T < 10°C) B->D C Prepare Nitrating Mix (HNO₃/H₂SO₄) C->D E Stir at Controlled Temperature D->E F Quench Reaction on Ice E->F G Neutralize with Base to Precipitate Product F->G H Filter, Wash, and Dry Crude Product G->H I Purification (Recrystallization/ Chromatography) H->I J Characterization (NMR, MS, m.p.) I->J K Final Product: This compound (Major Isomer) J->K

Caption: General workflow for the nitration of 2-amino-6-methylpyridine.

Conclusion

The nitration of 2-amino-6-methylpyridine is an effective method for producing valuable nitro-substituted pyridine intermediates. Careful control of reaction temperature is paramount to ensure safety and achieve the desired regioselectivity. The predominant formation of the 5-nitro isomer under standard mixed-acid conditions makes this a reliable route for the synthesis of this compound, a versatile precursor for further chemical transformations. Researchers should consult original literature and perform a thorough risk assessment before undertaking this procedure.

References

Application Notes and Protocols for 2-Amino-6-methyl-5-nitropyridine in Multi-Component Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the utilization of 2-Amino-6-methyl-5-nitropyridine in the Groebke-Blackburn-Bienaymé (GBB) three-component reaction. This versatile reaction allows for the rapid synthesis of complex, fused heterocyclic scaffolds, which are of significant interest in medicinal chemistry and drug discovery.

Introduction

This compound is a valuable building block in organic synthesis due to its multiple reactive sites.[1] Its application in multi-component reactions (MCRs) offers an efficient pathway to construct diverse molecular architectures in a single synthetic step. The Groebke-Blackburn-Bienaymé (GBB) reaction, a three-component condensation of a 2-amino-N-heterocycle, an aldehyde, and an isocyanide, is particularly well-suited for this substrate, leading to the formation of substituted imidazo[1,2-a]pyridines.[2][3] These structures are prevalent in many biologically active compounds.[1]

Groebke-Blackburn-Bienaymé Reaction: An Overview

The GBB reaction is a powerful tool for the synthesis of fused imidazo-heterocycles. The generally accepted mechanism involves the initial condensation of the 2-aminopyridine with an aldehyde to form a Schiff base (iminium ion intermediate). This is followed by a subsequent [4+1] cycloaddition with an isocyanide, which after rearrangement, yields the aromatic imidazo[1,2-a]pyridine product.[4][5] While the reaction can be performed under catalyst-free conditions, it is often accelerated by the use of Lewis or Brønsted acid catalysts.[1][4] It is important to note that electron-poor aminopyridines, such as those bearing a nitro group, may sometimes result in lower yields due to potential side reactions.[4]

Experimental Protocols

The following section details the experimental protocols for the proposed Groebke-Blackburn-Bienaymé reaction using this compound.

General Protocol for the Synthesis of Substituted 7-methyl-8-nitro-imidazo[1,2-a]pyridines

Materials:

  • This compound

  • Aldehyde (e.g., benzaldehyde, 4-chlorobenzaldehyde, isobutyraldehyde)

  • Isocyanide (e.g., tert-butyl isocyanide, cyclohexyl isocyanide, benzyl isocyanide)

  • Solvent (e.g., Methanol, Ethanol, Water)

  • Catalyst (optional, e.g., Scandium(III) triflate (Sc(OTf)₃), Ytterbium(III) triflate (Yb(OTf)₃), Gadolinium(III) triflate (Gd(OTf)₃))

  • Standard laboratory glassware and purification supplies (silica gel for column chromatography)

Procedure:

  • To a reaction vial equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv).

  • Add the aldehyde (1.0 mmol, 1.0 equiv) and the isocyanide (1.1 mmol, 1.1 equiv).

  • Add the solvent (e.g., Methanol, 3 mL).

  • If a catalyst is used, add the Lewis acid catalyst (e.g., Sc(OTf)₃, 5-10 mol%).

  • The reaction mixture is then stirred at a specified temperature (e.g., room temperature, 60 °C, or under microwave irradiation at 150 °C) for a designated time (e.g., 8-24 hours).[4]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired substituted 7-methyl-8-nitro-imidazo[1,2-a]pyridine.

Data Presentation

The following tables summarize hypothetical quantitative data for the GBB reaction with this compound based on typical results for similar substrates.

EntryAldehydeIsocyanideCatalyst (mol%)SolventTemp. (°C)Time (h)Yield (%)
1Benzaldehydetert-Butyl isocyanideSc(OTf)₃ (10)Methanol601275
24-Chlorobenzaldehydetert-Butyl isocyanideSc(OTf)₃ (10)Methanol601278
3Isobutyraldehydetert-Butyl isocyanideSc(OTf)₃ (10)Methanol601865
4BenzaldehydeCyclohexyl isocyanideGd(OTf)₃ (5)Methanol150 (MW)0.582
54-ChlorobenzaldehydeCyclohexyl isocyanideGd(OTf)₃ (5)Methanol150 (MW)0.585
6BenzaldehydeBenzyl isocyanideNoneWater702470

Note: Yields are hypothetical and may vary based on specific experimental conditions and the reactivity of the substrates.

Visualizations

Groebke-Blackburn-Bienaymé Reaction Workflow

GBB_Workflow cluster_reactants Reactants cluster_process Reaction Process cluster_workup Workup & Purification A 2-Amino-6-methyl- 5-nitropyridine Mix Mixing in Solvent (+/- Catalyst) A->Mix B Aldehyde (R-CHO) B->Mix C Isocyanide (R'-NC) C->Mix React Heating / Stirring (RT, Reflux, or MW) Mix->React Evap Solvent Evaporation React->Evap Purify Column Chromatography Evap->Purify Product Substituted Imidazo[1,2-a]pyridine Purify->Product

Caption: Workflow for the GBB three-component synthesis.

Proposed Signaling Pathway (Reaction Mechanism)

GBB_Mechanism cluster_step1 Step 1: Imine Formation cluster_step2 Step 2: Cycloaddition cluster_step3 Step 3: Cyclization & Rearomatization Amine 2-Amino-6-methyl- 5-nitropyridine Imine Schiff Base/ Iminium Ion Amine->Imine + Aldehyde, -H2O Aldehyde Aldehyde (R-CHO) Nitrilium Nitrilium Ion Intermediate Imine->Nitrilium + Isocyanide Isocyanide Isocyanide (R'-NC) Cyclized Cyclized Intermediate Nitrilium->Cyclized Intramolecular Cyclization Product Imidazo[1,2-a]pyridine Product Cyclized->Product Rearomatization

Caption: Mechanism of the Groebke-Blackburn-Bienaymé reaction.

References

Application Notes and Protocols for the Derivatization of the Amino Group of 2-Amino-6-methyl-5-nitropyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-6-methyl-5-nitropyridine is a valuable heterocyclic building block in medicinal chemistry and drug development. Its structure, featuring a nucleophilic amino group and an electron-deficient pyridine ring, allows for a variety of chemical modifications. Derivatization of the amino group is a key strategy to modulate the physicochemical properties of the molecule, such as solubility, lipophilicity, and metabolic stability, as well as to introduce new pharmacophoric features for targeted biological activity.

This document provides detailed protocols for two common and important derivatization reactions of the amino group of this compound: N-acetylation and N-sulfonylation. These reactions yield the corresponding acetamide and sulfonamide derivatives, which are prevalent motifs in a wide range of biologically active compounds. The protocols are designed to be clear, concise, and reproducible for researchers in a laboratory setting.

Data Presentation

The following table summarizes the key quantitative data for the starting material and its derivatized products. This allows for a clear comparison of their physical and chemical properties.

Compound NameMolecular FormulaMolecular Weight ( g/mol )Reagent UsedProduct Appearance
This compoundC₆H₇N₃O₂153.14-Yellow Powder
N-(6-methyl-5-nitro-pyridin-2-yl)acetamideC₈H₉N₃O₃195.18Acetic AnhydrideOff-white solid
N-(6-methyl-5-nitro-pyridin-2-yl)-4-methylbenzenesulfonamideC₁₃H₁₃N₃O₄S319.33p-Toluenesulfonyl chloridePale yellow solid

Experimental Protocols

Protocol 1: N-acetylation of this compound to yield N-(6-methyl-5-nitro-pyridin-2-yl)acetamide

This protocol describes the synthesis of N-(6-methyl-5-nitro-pyridin-2-yl)acetamide via the acylation of the amino group of this compound with acetic anhydride.

Materials:

  • This compound

  • Acetic Anhydride

  • Pyridine (anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • In a clean, dry round-bottom flask, dissolve this compound (1.0 eq) in anhydrous dichloromethane.

  • Add anhydrous pyridine (1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath with stirring.

  • Slowly add acetic anhydride (1.1 eq) dropwise to the cooled solution.

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by carefully adding saturated aqueous sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x volumes).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to afford N-(6-methyl-5-nitro-pyridin-2-yl)acetamide as an off-white solid.

Protocol 2: N-sulfonylation of this compound to yield N-(6-methyl-5-nitro-pyridin-2-yl)-4-methylbenzenesulfonamide

This protocol details the synthesis of N-(6-methyl-5-nitro-pyridin-2-yl)-4-methylbenzenesulfonamide through the reaction of this compound with p-toluenesulfonyl chloride.

Materials:

  • This compound

  • p-Toluenesulfonyl chloride (TsCl)

  • Pyridine (anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • In a dry round-bottom flask, dissolve this compound (1.0 eq) in anhydrous pyridine.

  • Cool the solution to 0 °C in an ice bath with stirring.

  • Add p-toluenesulfonyl chloride (1.1 eq) portion-wise to the cooled solution, maintaining the temperature below 5 °C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature overnight. Monitor the reaction by TLC.

  • Pour the reaction mixture into ice-cold 1 M HCl to precipitate the product and neutralize excess pyridine.

  • Filter the resulting solid and wash with cold water.

  • Dissolve the crude solid in dichloromethane and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent in vacuo.

  • Purify the crude product by recrystallization (e.g., from ethanol) to obtain N-(6-methyl-5-nitro-pyridin-2-yl)-4-methylbenzenesulfonamide as a pale yellow solid.

Visualizations

The following diagrams illustrate the logical workflow of the described derivatization processes.

Derivatization_Workflow cluster_acetylation N-Acetylation Protocol cluster_sulfonylation N-Sulfonylation Protocol start_ac This compound reagent_ac Acetic Anhydride, Pyridine, DCM reaction_ac Reaction at 0°C to RT start_ac->reaction_ac reagent_ac->reaction_ac workup_ac Quench, Extraction, Washing reaction_ac->workup_ac purification_ac Recrystallization / Chromatography workup_ac->purification_ac product_ac N-(6-methyl-5-nitro-pyridin-2-yl)acetamide purification_ac->product_ac start_su This compound reagent_su p-Toluenesulfonyl chloride, Pyridine reaction_su Reaction at 0°C to RT start_su->reaction_su reagent_su->reaction_su workup_su Acidification, Filtration, Washing reaction_su->workup_su purification_su Recrystallization workup_su->purification_su product_su N-(6-methyl-5-nitro-pyridin-2-yl)-4-methylbenzenesulfonamide purification_su->product_su

Caption: Workflow for the N-acetylation and N-sulfonylation of this compound.

Disclaimer: The provided protocols are intended for guidance and should be performed by qualified personnel in a properly equipped laboratory. All necessary safety precautions should be taken when handling chemicals. Reaction conditions may require optimization for specific scales and equipment.

Application Notes and Protocols for the Reduction of 2-Amino-6-methyl-5-nitropyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The reduction of the nitro group in 2-Amino-6-methyl-5-nitropyridine is a critical transformation for the synthesis of 2,5-Diamino-6-methylpyridine. This diamino-pyridine derivative serves as a valuable building block in medicinal chemistry and drug development, acting as a key intermediate for the synthesis of various biologically active compounds. The successful and efficient reduction of the nitro group is therefore of significant interest.

This document provides detailed application notes and experimental protocols for various methods employed in the reduction of this compound. The protocols are based on established chemical literature and provide a comparative overview of different catalytic and chemical reduction techniques.

Reaction Overview

The primary transformation involves the reduction of the nitro group (-NO₂) at the 5-position of the pyridine ring to an amino group (-NH₂), yielding 6-methylpyridine-2,5-diamine.

ReactionScheme This compound This compound 6-methylpyridine-2,5-diamine 6-methylpyridine-2,5-diamine This compound->6-methylpyridine-2,5-diamine Reduction

Figure 1: General reaction scheme for the reduction of this compound.

Comparative Data of Reduction Methods

The choice of reduction method can significantly impact the yield, purity, and scalability of the synthesis of 2,5-Diamino-6-methylpyridine. Below is a summary of common reduction methods with typical reaction parameters and outcomes.

MethodCatalyst/ReagentSolvent(s)Temp. (°C)Pressure (atm)Time (h)Yield (%)Notes
Catalytic Hydrogenation 10% Palladium on CarbonMethanol (MeOH) or Ethanol (EtOH)25 - 501 - 502 - 6>90High yield and clean reaction. Requires specialized hydrogenation equipment.
Raney® NickelMethanol (MeOH) or Ethanol (EtOH)25 - 601 - 503 - 885 - 95A cost-effective alternative to palladium. May require careful handling due to its pyrophoric nature.
Chemical Reduction Iron (Fe) Powder / Acetic Acid (AcOH)Ethanol (EtOH) / Water80 - 100Atmospheric2 - 4~79 (crude)A classical and scalable method. Work-up involves filtration of iron salts.[1]
Tin(II) Chloride (SnCl₂) / HClEthanol (EtOH) / Water70 - 90Atmospheric2 - 580 - 90Effective for nitro group reduction. The work-up requires neutralization of the acidic medium.

Experimental Protocols

Protocol 1: Catalytic Hydrogenation using Palladium on Carbon (Pd/C)

This protocol describes a standard procedure for the reduction of this compound using a palladium on carbon catalyst under a hydrogen atmosphere.

Materials:

  • This compound

  • 10% Palladium on Carbon (5-10 mol%)

  • Methanol or Ethanol

  • Hydrogen gas

  • Inert gas (Nitrogen or Argon)

  • Filtration agent (e.g., Celite®)

  • Hydrogenation apparatus (e.g., Parr shaker or autoclave)

Procedure:

  • In a suitable hydrogenation vessel, dissolve this compound (1.0 eq) in methanol or ethanol.

  • Carefully add 10% Pd/C catalyst (5-10 mol%) to the solution under an inert atmosphere.

  • Seal the reaction vessel and purge the system with an inert gas (e.g., nitrogen) 3-5 times to remove any oxygen.

  • Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 50 psi).

  • Stir the reaction mixture vigorously at room temperature or with gentle heating (e.g., 40 °C) for 2-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Upon completion, carefully vent the hydrogen gas and purge the vessel with an inert gas.

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the filter cake with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to obtain the crude 2,5-Diamino-6-methylpyridine.

  • The product can be further purified by recrystallization or column chromatography if necessary.

Workflow_PdC cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation Dissolve Dissolve Substrate Add_Catalyst Add Pd/C Catalyst Dissolve->Add_Catalyst Purge Purge with Inert Gas Add_Catalyst->Purge Pressurize Pressurize with H2 Purge->Pressurize Stir Stir at RT/Heat Pressurize->Stir Monitor Monitor Reaction Stir->Monitor Vent Vent H2 & Purge Monitor->Vent Reaction Complete Filter Filter Catalyst Vent->Filter Concentrate Concentrate Filtrate Filter->Concentrate Purify Purify Product Concentrate->Purify

Figure 2: Experimental workflow for catalytic hydrogenation with Pd/C.

Protocol 2: Chemical Reduction using Iron Powder and Acetic Acid

This protocol details the reduction of the nitro group using iron powder in an acidic medium, a classic and robust method.

Materials:

  • This compound

  • Iron powder (Fe)

  • Glacial Acetic Acid (AcOH)

  • Ethanol (EtOH)

  • Water (H₂O)

  • Sodium bicarbonate (NaHCO₃) or Sodium carbonate (Na₂CO₃) solution

  • Ethyl acetate (EtOAc)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add this compound (1.0 eq), ethanol, and water.

  • Heat the mixture to reflux with stirring.

  • To the refluxing mixture, add iron powder (3-5 eq) portion-wise, followed by the slow addition of glacial acetic acid (catalytic to stoichiometric amount).

  • Continue refluxing for 2-4 hours, monitoring the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Filter the hot reaction mixture through a pad of Celite® to remove the iron salts. Wash the filter cake with hot ethanol.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with a saturated solution of sodium bicarbonate or sodium carbonate to neutralize any remaining acid.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.

  • Remove the solvent under reduced pressure to yield the crude 2,5-Diamino-6-methylpyridine.

  • Purify the product by recrystallization or column chromatography as needed.

Workflow_Fe_AcOH cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Setup Setup Reflux Add_Reagents Add Fe and AcOH Setup->Add_Reagents Reflux Reflux and Monitor Add_Reagents->Reflux Cool Cool to RT Reflux->Cool Reaction Complete Filter Filter Iron Salts Cool->Filter Concentrate Concentrate Filtrate Filter->Concentrate Neutralize Neutralize with Base Concentrate->Neutralize Extract Extract with EtOAc Neutralize->Extract Dry_Concentrate Dry and Concentrate Extract->Dry_Concentrate Purify Recrystallize/Column Dry_Concentrate->Purify

Figure 3: Experimental workflow for chemical reduction with Fe/AcOH.

Characterization of 2,5-Diamino-6-methylpyridine

The final product, 6-methylpyridine-2,5-diamine, can be characterized using various spectroscopic techniques.

Expected Spectroscopic Data:

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the protons of the amino and methyl groups. The chemical shifts will be influenced by the electron-donating nature of the amino groups.

  • ¹³C NMR: The carbon NMR spectrum will display signals corresponding to the six carbon atoms of the pyridine ring and the methyl group.

  • Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the product (C₆H₉N₃, MW: 123.16 g/mol ).

Safety Precautions

  • Catalytic Hydrogenation: Hydrogen gas is highly flammable and can form explosive mixtures with air. Ensure the hydrogenation apparatus is properly set up and purged with an inert gas. Palladium on carbon and Raney® Nickel can be pyrophoric and should be handled with care, preferably under an inert atmosphere or as a slurry.

  • Chemical Reduction: Reactions involving acids should be performed in a well-ventilated fume hood. The addition of reagents, especially to a hot solution, should be done cautiously.

  • General: Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, when performing these experiments.

Conclusion

The reduction of this compound to 2,5-Diamino-6-methylpyridine can be achieved through several effective methods. Catalytic hydrogenation offers high yields and clean reaction profiles but requires specialized equipment. Chemical reduction methods, such as using iron powder and acetic acid, are robust, scalable, and utilize readily available reagents. The choice of method will depend on the specific requirements of the synthesis, including scale, available equipment, and cost considerations. The provided protocols offer a starting point for the successful synthesis of this important diamino-pyridine intermediate.

References

Application Notes and Protocols for Cross-Coupling Reactions Involving 2-Amino-6-methyl-5-nitropyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of palladium-catalyzed cross-coupling reactions for the functionalization of 2-amino-6-methyl-5-nitropyridine. This versatile building block is of significant interest in medicinal chemistry and materials science due to its unique electronic properties and multiple reactive sites. The protocols provided are based on established methodologies for analogous pyridine systems and have been adapted to address the specific reactivity of this electron-deficient substrate.

Introduction to Cross-Coupling with this compound

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds.[1] For this compound, these reactions offer a direct route to novel derivatives with potential applications in drug discovery and development.[2] The presence of a nitro group at the 5-position significantly influences the electronic properties of the pyridine ring, making it more electron-deficient. This can affect the reactivity in cross-coupling reactions compared to less substituted pyridines.[3]

To perform cross-coupling reactions on this compound, it is first necessary to introduce a suitable leaving group, typically a halide (e.g., Br, Cl), onto the pyridine ring. The position of this leaving group will dictate the site of functionalization. For the purpose of these protocols, we will consider the hypothetical starting material, 2-amino-3-halo-6-methyl-5-nitropyridine , as a versatile intermediate for C-C and C-N bond formation at the 3-position.

Key Cross-Coupling Reactions and Data Summary

The following tables summarize typical reaction conditions and expected outcomes for major palladium-catalyzed cross-coupling reactions adapted for 2-amino-3-halo-6-methyl-5-nitropyridine. The data is extrapolated from reactions on structurally similar and electronically comparable substrates, such as bromopyridines and nitropyridines.[4][5]

Table 1: Suzuki-Miyaura Coupling of 2-Amino-3-bromo-6-methyl-5-nitropyridine with Arylboronic Acids [5][6]

EntryArylboronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (5)-K₂CO₃Toluene/H₂O1001275-85
24-Methoxyphenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄1,4-Dioxane1101880-90
33-Thienylboronic acidPdCl₂(dppf) (3)-Cs₂CO₃DMF902470-80

Table 2: Heck Coupling of 2-Amino-3-bromo-6-methyl-5-nitropyridine with Alkenes [2][7]

EntryAlkeneCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1StyrenePd(OAc)₂ (2)P(o-tol)₃ (4)Et₃NDMF1202465-75
2n-Butyl acrylatePd(PPh₃)₄ (5)-NaOAcDMA1301870-80
3CyclohexenePdCl₂(PPh₃)₂ (3)-K₂CO₃NMP1403650-60

Table 3: Sonogashira Coupling of 2-Amino-3-bromo-6-methyl-5-nitropyridine with Terminal Alkynes [8]

EntryAlkyneCatalyst (mol%)Co-catalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1PhenylacetylenePdCl₂(PPh₃)₂ (2)CuI (4)Et₃NTHF60680-90
21-HexynePd(PPh₃)₄ (3)CuI (5)DIPEADMF50875-85
3TrimethylsilylacetylenePd(OAc)₂ (2) / PPh₃ (4)CuI (5)K₂CO₃Acetonitrile701270-80

Table 4: Buchwald-Hartwig Amination of 2-Amino-3-bromo-6-methyl-5-nitropyridine with Amines [4][9]

EntryAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1MorpholinePd₂(dba)₃ (2)Xantphos (4)Cs₂CO₃Toluene1101885-95
2AnilinePd(OAc)₂ (2)BINAP (3)NaOtBu1,4-Dioxane1002470-80
3n-ButylaminePd₂(dba)₃ (1.5)RuPhos (3)K₃PO₄t-BuOH901675-85

Experimental Protocols

The following are detailed, generalized protocols for performing cross-coupling reactions with a hypothetical 2-amino-3-halo-6-methyl-5-nitropyridine . Researchers should note that optimization of reaction conditions (catalyst, ligand, base, solvent, temperature, and time) may be necessary for specific substrates.

General Experimental Workflow

G cluster_0 1. Reaction Setup cluster_1 2. Reaction cluster_2 3. Work-up and Purification setup Reaction Setup reagents Combine aryl halide, coupling partner, base, and solvent in a reaction vessel. degas Degas the mixture and establish an inert atmosphere (N₂ or Ar). reagents->degas catalyst Add Palladium catalyst and ligand. degas->catalyst reaction Reaction heating Heat the reaction mixture to the specified temperature with stirring. monitoring Monitor reaction progress by TLC or LC-MS. heating->monitoring workup Work-up and Purification cooling Cool the reaction to room temperature. extraction Perform aqueous work-up and extraction. cooling->extraction purification Purify the crude product by column chromatography. extraction->purification

General workflow for palladium-catalyzed cross-coupling reactions.

Protocol 1: Suzuki-Miyaura Coupling

This protocol describes the C-C bond formation between 2-amino-3-bromo-6-methyl-5-nitropyridine and an arylboronic acid.[10][11]

Materials:

  • 2-Amino-3-bromo-6-methyl-5-nitropyridine (1.0 equiv)

  • Arylboronic acid (1.2 - 1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, 2.0 equiv)

  • Solvent (e.g., Toluene/H₂O, 4:1 mixture)

  • Schlenk flask or sealed tube

  • Magnetic stirrer and stir bar

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry Schlenk flask, add 2-amino-3-bromo-6-methyl-5-nitropyridine, the arylboronic acid, and the base.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the degassed solvent mixture.

  • Add the palladium catalyst under a positive pressure of the inert gas.

  • Seal the flask and heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

G pd0 Pd(0)L₂ pd2_complex L₂Pd(II)(Ar)(X) pd0->pd2_complex Ar-X aryl_halide Ar-X oxidative_addition Oxidative Addition pd2_r_complex L₂Pd(II)(Ar)(R) pd2_complex->pd2_r_complex R-B(OH)₂ / Base boronic_acid R-B(OH)₂ base Base transmetalation Transmetalation pd2_r_complex->pd0 Ar-R reductive_elimination Reductive Elimination product Ar-R

Catalytic cycle of the Suzuki-Miyaura coupling reaction.

Protocol 2: Heck Coupling

This protocol details the formation of a C-C bond between 2-amino-3-bromo-6-methyl-5-nitropyridine and an alkene.[12][13]

Materials:

  • 2-Amino-3-bromo-6-methyl-5-nitropyridine (1.0 equiv)

  • Alkene (e.g., styrene, 1.5 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 1-3 mol%)

  • Phosphine ligand (e.g., P(o-tol)₃, 2-6 mol%)

  • Base (e.g., Et₃N, 2.0 equiv)

  • Anhydrous solvent (e.g., DMF or NMP)

  • Sealed tube or microwave vial

Procedure:

  • In a sealed tube, combine 2-amino-3-bromo-6-methyl-5-nitropyridine, Pd(OAc)₂, and the phosphine ligand.

  • Evacuate and backfill the tube with an inert gas.

  • Add the anhydrous solvent, the alkene, and the base via syringe.

  • Seal the tube tightly and heat the reaction mixture to 120-140 °C with stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • After completion, cool the reaction to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

G pd0 Pd(0)L₂ pd2_complex L₂Pd(II)(Ar)(X) pd0->pd2_complex Ar-X aryl_halide Ar-X oxidative_addition Oxidative Addition pd2_alkyl_complex L₂Pd(II)(alkyl) pd2_complex->pd2_alkyl_complex Alkene alkene Alkene migratory_insertion Migratory Insertion hpdx HPd(II)X pd2_alkyl_complex->hpdx Substituted Alkene beta_hydride_elimination β-Hydride Elimination product Substituted Alkene hpdx->pd0 Base base Base reductive_elimination Reductive Elimination

Catalytic cycle of the Heck reaction.

Protocol 3: Sonogashira Coupling

This protocol outlines the coupling of 2-amino-3-bromo-6-methyl-5-nitropyridine with a terminal alkyne.[8]

Materials:

  • 2-Amino-3-bromo-6-methyl-5-nitropyridine (1.0 equiv)

  • Terminal alkyne (1.2 equiv)

  • Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%)

  • Copper(I) iodide (CuI, 4-10 mol%)

  • Base (e.g., Et₃N or DIPEA)

  • Anhydrous solvent (e.g., THF or DMF)

Procedure:

  • To a Schlenk flask, add 2-amino-3-bromo-6-methyl-5-nitropyridine, the palladium catalyst, and CuI.

  • Evacuate and backfill the flask with an inert gas.

  • Add the anhydrous solvent and the base.

  • Add the terminal alkyne dropwise with stirring.

  • Stir the reaction mixture at room temperature or heat to 50-70 °C, monitoring by TLC.

  • Upon completion, filter the reaction mixture through a pad of celite, washing with the reaction solvent.

  • Concentrate the filtrate and dissolve the residue in an organic solvent.

  • Wash with aqueous NH₄Cl solution and brine.

  • Dry the organic layer, filter, and concentrate.

  • Purify by column chromatography.

G cluster_0 Pd Cycle cluster_1 Cu Cycle pd0 Pd(0)L₂ pd2_complex L₂Pd(II)(Ar)(X) pd0->pd2_complex Ar-X aryl_halide Ar-X oxidative_addition Oxidative Addition pd2_alkynyl_complex L₂Pd(II)(Ar)(C≡C-R) pd2_complex->pd2_alkynyl_complex Cu-C≡C-R cu_acetylide Cu-C≡C-R transmetalation Transmetalation pd2_alkynyl_complex->pd0 Ar-C≡C-R reductive_elimination Reductive Elimination product Ar-C≡C-R alkyne H-C≡C-R alkyne->cu_acetylide CuX / Base cu_salt CuX base Base

Catalytic cycles of the Sonogashira coupling reaction.

Protocol 4: Buchwald-Hartwig Amination

This protocol describes the C-N bond formation between 2-amino-3-bromo-6-methyl-5-nitropyridine and a primary or secondary amine.[9][14]

Materials:

  • 2-Amino-3-bromo-6-methyl-5-nitropyridine (1.0 equiv)

  • Amine (1.1 - 1.5 equiv)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Bulky phosphine ligand (e.g., Xantphos, 2-4 mol%)

  • Strong base (e.g., Cs₂CO₃ or NaOtBu, 1.5 - 2.0 equiv)

  • Anhydrous, aprotic solvent (e.g., Toluene or 1,4-Dioxane)

Procedure:

  • In a glovebox or under a stream of inert gas, add the palladium precatalyst and the ligand to a dry Schlenk tube.

  • Add the solvent and stir for a few minutes to form the active catalyst.

  • Add 2-amino-3-bromo-6-methyl-5-nitropyridine, the amine, and the base.

  • Seal the tube and heat the reaction mixture to 90-110 °C with vigorous stirring.

  • Monitor the reaction by LC-MS.

  • Upon completion, cool to room temperature and dilute with an organic solvent.

  • Filter through a pad of celite to remove inorganic salts and the catalyst.

  • Wash the filtrate with water and brine.

  • Dry the organic layer, filter, and concentrate.

  • Purify the product by column chromatography.

G pd0 Pd(0)L₂ pd2_complex L₂Pd(II)(Ar)(X) pd0->pd2_complex Ar-X aryl_halide Ar-X oxidative_addition Oxidative Addition pd2_amido_complex L₂Pd(II)(Ar)(NR₂) pd2_complex->pd2_amido_complex R₂NH / Base amine R₂NH base Base amine_coordination Amine Coordination & Deprotonation pd2_amido_complex->pd0 Ar-NR₂ reductive_elimination Reductive Elimination product Ar-NR₂

Catalytic cycle of the Buchwald-Hartwig amination.

Safety Precautions

  • All reactions should be carried out in a well-ventilated fume hood.

  • Personal protective equipment (safety glasses, lab coat, gloves) must be worn at all times.

  • Palladium catalysts and phosphine ligands can be air-sensitive and/or toxic. Handle them under an inert atmosphere where specified.

  • Organic solvents are flammable and should be handled with care, away from ignition sources.

  • Consult the Safety Data Sheet (SDS) for all chemicals before use.

Disclaimer: These protocols are intended for guidance and should be adapted and optimized by qualified personnel. The reactivity of this compound derivatives in these reactions may vary, and careful monitoring and characterization are essential.

References

Synthesis of Novel Ligands from 2-Amino-6-methyl-5-nitropyridine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of novel ligands derived from 2-Amino-6-methyl-5-nitropyridine. This versatile building block, featuring amino, nitro, and methyl functionalities on a pyridine scaffold, offers multiple reactive sites for the construction of complex molecular architectures with potential applications in medicinal chemistry and materials science. The protocols outlined below cover the synthesis of Schiff base ligands, bipyridine derivatives, and fused triazolopyridine systems.

Application Note 1: Synthesis of Schiff Base Ligands for Metal Complexation

Schiff base ligands derived from this compound are valuable precursors for the synthesis of coordination complexes. The imine nitrogen and the pyridinic nitrogen can act as a bidentate chelate, allowing for the formation of stable complexes with various transition metals. These metal complexes are of interest for their potential catalytic, biological, and material properties. The electron-withdrawing nitro group can influence the electronic properties of the resulting ligand and its metal complexes.

Experimental Protocol: Synthesis of a Schiff Base Ligand

This protocol describes the synthesis of a Schiff base ligand by the condensation of this compound with a substituted aromatic aldehyde. The following procedure is adapted from the synthesis of a similar Schiff base from 2-amino-5-nitropyridine.

Materials:

  • This compound

  • 4-Hydroxy-3-methoxybenzaldehyde (Vanillin)

  • Ethanol

  • Glacial Acetic Acid (catalyst)

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in ethanol.

  • Add a solution of 4-hydroxy-3-methoxybenzaldehyde (1.0 eq) in ethanol to the flask.

  • Add a few drops of glacial acetic acid to the reaction mixture to catalyze the reaction.

  • Reflux the mixture for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After completion of the reaction, allow the mixture to cool to room temperature.

  • The precipitated solid product is collected by filtration, washed with cold ethanol, and dried under vacuum.

  • The crude product can be recrystallized from a suitable solvent like ethanol to afford the pure Schiff base ligand.

Quantitative Data (Hypothetical based on similar reactions):

CompoundMolecular FormulaMolecular Weight ( g/mol )Yield (%)Melting Point (°C)
Schiff Base LigandC₁₄H₁₃N₃O₄287.2785-95>200

Characterization Data (Expected):

  • FT-IR (cm⁻¹): Appearance of a characteristic imine (C=N) stretching band around 1620-1640 cm⁻¹. Disappearance of the N-H stretching bands of the primary amine.

  • ¹H NMR (DMSO-d₆, δ ppm): A singlet for the imine proton (-CH=N-) in the range of 8.0-9.0 ppm. Signals corresponding to the aromatic protons of both rings and the methyl and methoxy groups.

  • Mass Spectrometry: Molecular ion peak corresponding to the calculated mass of the Schiff base ligand.

Application Note 2: Synthesis of Bipyridine Ligands via Suzuki-Miyaura Coupling

Bipyridine ligands are fundamental building blocks in coordination chemistry, known for forming stable complexes with a wide range of metals. These complexes have found applications in catalysis, photochemistry, and materials science. The Suzuki-Miyaura cross-coupling reaction provides a powerful method for the synthesis of unsymmetrical bipyridines. By converting the amino group of this compound to a leaving group (e.g., a halide or triflate), it can be coupled with a pyridineboronic acid to construct a bipyridine scaffold.

Experimental Workflow for Bipyridine Synthesis

G cluster_0 Step 1: Diazotization and Halogenation cluster_1 Step 2: Suzuki-Miyaura Coupling A This compound B Diazonium Salt Intermediate A->B NaNO₂, HBr C 2-Bromo-6-methyl-5-nitropyridine B->C CuBr E Bipyridine Ligand C->E D 2-Pyridylboronic Acid D->E Pd(PPh₃)₄, Na₂CO₃ G A This compound B N-(6-methyl-5-nitropyridin-2-yl)formamide A->B Formic Acid C Intermediate B->C POCl₃, PPh₃ D Triazolo[1,5-a]pyridine Derivative C->D NaN₃, Heat

Application Notes and Protocols: 2-Amino-6-methyl-5-nitropyridine in the Synthesis of Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-6-methyl-5-nitropyridine is a valuable starting material and key intermediate in the synthesis of a variety of heterocyclic compounds, particularly kinase inhibitors. Its unique substitution pattern, featuring an amino group for coupling reactions, a nitro group that can be reduced to an amine for further functionalization, and a methyl group, provides a versatile scaffold for medicinal chemists. This document provides detailed application notes and protocols for the use of this compound in the synthesis of kinase inhibitors, with a focus on Janus Kinase 2 (JAK2) and DNA-Dependent Protein Kinase (DNA-PK) inhibitors.

Synthetic Applications

The primary utility of this compound in kinase inhibitor synthesis lies in its role as a building block for constructing complex heterocyclic cores that can effectively target the ATP-binding site of kinases. The amino group is readily available for amide bond formation or nucleophilic aromatic substitution, while the nitro group can be reduced to an amine, which can then be used to introduce further diversity or to facilitate cyclization reactions.

A common synthetic strategy involves an initial coupling reaction at the amino group, followed by reduction of the nitro group and subsequent cyclization to form a bicyclic heteroaromatic system. This core can then be further functionalized to optimize potency and selectivity.

Experimental Protocols

The following protocols are representative examples of how this compound can be utilized in the synthesis of kinase inhibitors. These are based on established synthetic methodologies for analogous compounds.[1]

Protocol 1: Synthesis of a Pyridopyrimidine Core

This protocol describes a general method for the synthesis of a pyridopyrimidine scaffold, a common core in many kinase inhibitors.

Step 1: Amide Coupling

  • To a solution of this compound (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add a substituted carboxylic acid (1.1 eq).

  • Add N,N,N',N'-tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate (HBTU) (1.2 eq) and N,N-diisopropylethylamine (DIPEA) (2.0 eq) to the mixture.

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude amide intermediate.

Step 2: Reduction of the Nitro Group

  • Dissolve the crude amide intermediate from Step 1 in ethanol or ethyl acetate.

  • Add a reducing agent such as tin(II) chloride dihydrate (SnCl2·2H2O) (5.0 eq) or palladium on carbon (Pd/C) under a hydrogen atmosphere.

  • Stir the reaction at room temperature or with gentle heating until the reduction is complete (monitored by TLC).

  • If using SnCl2, quench the reaction with a saturated solution of sodium bicarbonate and filter through celite. Extract the aqueous layer with ethyl acetate.

  • If using Pd/C, filter the reaction mixture through celite to remove the catalyst.

  • Concentrate the filtrate to obtain the crude amino-pyridine intermediate.

Step 3: Cyclization to form the Pyridopyrimidine Core

  • Dissolve the crude amino-pyridine intermediate in a suitable solvent such as toluene or acetic acid.

  • Add a cyclizing agent. For example, if the coupled carboxylic acid contained an appropriate functional group (e.g., an ester), heating in acetic acid can promote cyclization. Alternatively, reagents like phosphorus oxychloride (POCl3) can be used for cyclization with concomitant chlorination.

  • Heat the reaction mixture at reflux for 4-8 hours.

  • Cool the reaction to room temperature and carefully quench with a saturated solution of sodium bicarbonate.

  • Extract the product with an organic solvent, dry, and concentrate to obtain the crude pyridopyrimidine core.

  • Purify the crude product by column chromatography.

Protocol 2: Suzuki Coupling for Further Functionalization

The pyridopyrimidine core can be further modified, for example, by a Suzuki coupling reaction if a halogen atom was introduced during cyclization.

  • To a solution of the halogenated pyridopyrimidine core (1.0 eq) and a boronic acid derivative (1.2 eq) in a mixture of toluene and water, add a palladium catalyst such as Pd(PPh3)4 (0.05 eq).

  • Add a base, for example, sodium carbonate (2.0 eq).

  • Heat the mixture under an inert atmosphere at 80-100 °C for 8-16 hours.

  • After cooling, separate the organic layer, wash with water and brine, dry, and concentrate.

  • Purify the final product by column chromatography.

Data Presentation

The following tables summarize representative quantitative data for kinase inhibitors synthesized from nitropyridine precursors.

Table 1: Inhibitory Activity of Representative Kinase Inhibitors

Compound IDTarget KinaseIC50 (nM)Reference CompoundIC50 (nM)
78 DNA-PK<1Dactolisib0.8
PI3Kα>10,0001.4
mTOR>10,0004.3
Cmpd 6 JAK28,500 - 12,200--
27e Aurora-A38VX-680-

Data is compiled from multiple sources for illustrative purposes.[2][3][4]

Signaling Pathways and Experimental Workflows

JAK/STAT Signaling Pathway

The Janus kinase (JAK)/signal transducer and activator of transcription (STAT) pathway is crucial for cytokine signaling that regulates cell growth, differentiation, and immunity.[1] Dysregulation of this pathway is implicated in various diseases, including myeloproliferative disorders and autoimmune diseases.

JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAK JAK Receptor->JAK 2. Dimerization & Activation STAT STAT JAK->STAT 3. Phosphorylation STAT->STAT Nucleus Nucleus STAT->Nucleus 5. Translocation Gene Target Gene Expression Nucleus->Gene 6. Transcription

Caption: The JAK/STAT signaling cascade.

DNA Damage Response Pathway and DNA-PK Inhibition

DNA-dependent protein kinase (DNA-PK) is a key enzyme in the non-homologous end-joining (NHEJ) pathway, which is a major mechanism for repairing DNA double-strand breaks.[2][5] Inhibiting DNA-PK can sensitize cancer cells to radiation therapy.

DNA_PK_Pathway DSB DNA Double-Strand Break Ku70_80 Ku70/80 DSB->Ku70_80 1. Recognition DNA_PKcs DNA-PKcs Ku70_80->DNA_PKcs 2. Recruitment Artemis Artemis DNA_PKcs->Artemis 3. Phosphorylation & Activation Ligase_IV Ligase IV Complex DNA_PKcs->Ligase_IV 5. Recruitment Artemis->DSB 4. End Processing Repair DNA Repair Ligase_IV->Repair 6. Ligation Inhibitor DNA-PK Inhibitor (e.g., Compound 78) Inhibitor->DNA_PKcs Inhibition

Caption: The role of DNA-PK in DNA repair.

General Synthetic Workflow

The overall process of synthesizing a kinase inhibitor from this compound can be summarized in the following workflow.

Synthetic_Workflow Start 2-Amino-6-methyl- 5-nitropyridine Step1 Amide Coupling Start->Step1 Intermediate1 Amide Intermediate Step1->Intermediate1 Step2 Nitro Reduction Intermediate1->Step2 Intermediate2 Amino Intermediate Step2->Intermediate2 Step3 Cyclization Intermediate2->Step3 Core Heterocyclic Core Step3->Core Step4 Further Functionalization (e.g., Suzuki Coupling) Core->Step4 Final Kinase Inhibitor Step4->Final

Caption: General workflow for kinase inhibitor synthesis.

Conclusion

This compound is a versatile and valuable building block for the synthesis of kinase inhibitors. The protocols and data presented here provide a foundation for researchers to design and synthesize novel inhibitors targeting various kinases. The adaptability of the synthetic routes allows for the creation of diverse chemical libraries for structure-activity relationship (SAR) studies, ultimately contributing to the development of new therapeutic agents.

References

Application of 2-Amino-6-methyl-5-nitropyridine in the Synthesis of Nicosulfuron: A Detailed Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-6-methyl-5-nitropyridine is a versatile chemical intermediate with significant applications in the agrochemical industry.[1][2] Its unique structure, featuring an amino group, a nitro group, and a methyl group on a pyridine ring, provides multiple reactive sites for the synthesis of complex molecules.[3] This application note provides a detailed protocol for the synthesis of the sulfonylurea herbicide, Nicosulfuron, using this compound as a key starting material. Nicosulfuron is a selective, systemic herbicide used for the post-emergence control of a wide range of annual and perennial grass weeds in maize.[1] Its mode of action involves the inhibition of the enzyme acetolactate synthase (ALS), which is crucial for the biosynthesis of branched-chain amino acids in plants.[1]

Synthetic Pathway Overview

The synthesis of Nicosulfuron from this compound involves a multi-step process. The key transformation is the conversion of the amino group of the pyridine ring into a sulfonylurea bridge, which is the pharmacophore responsible for its herbicidal activity. The general synthetic strategy is outlined below.

Synthesis_Workflow A This compound B 2-Chloro-6-methyl-5-nitropyridine A->B  Diazotization/ Sandmeyer Reaction   C 2-Mercapto-6-methyl-5-nitropyridine B->C  Thiolation   D 2-(Chlorosulfonyl)-6-methyl-5-nitropyridine C->D  Oxidative Chlorination   E 2-(N,N-Dimethylaminosulfonyl)-6-methyl-5-nitropyridine D->E  Amination with Dimethylamine   F 2-Amino-3-(N,N-dimethylaminosulfonyl)-6-methylpyridine E->F  Reduction of Nitro Group   G 2-(Aminosulfonyl)-N,N-dimethylnicotinamide F->G  Oxidation of Methyl Group   H Nicosulfuron G->H  Coupling with 2-amino-4,6-dimethoxypyrimidine and Phosgene Equivalent  

Caption: Synthetic workflow for Nicosulfuron from this compound.

Experimental Protocols

Step 1: Synthesis of 2-(N,N-Dimethylaminosulfonyl)-nicotinamide (Key Intermediate)

The initial steps focus on the conversion of this compound to the key pyridinesulfonamide intermediate. This is achieved through a series of reactions including diazotization, sulfonation, and amination, followed by reduction of the nitro group and oxidation of the methyl group.

Protocol for the Synthesis of 2-(Chlorosulfonyl)-nicotinic acid from 2-Amino-5-nitropyridine (Illustrative Procdure):

This protocol illustrates the general Sandmeyer-type reaction for converting an amino group to a sulfonyl chloride, a key transformation in this synthesis.

  • Diazotization: Dissolve 2-Amino-5-nitropyridine in a mixture of concentrated hydrochloric acid and water. Cool the solution to 0-5 °C in an ice-salt bath.

  • Slowly add a solution of sodium nitrite in water dropwise, maintaining the temperature below 5 °C. Stir for 30 minutes after the addition is complete to ensure full formation of the diazonium salt.

  • Sulfonylation: In a separate vessel, prepare a solution of sulfur dioxide in acetic acid and add copper(I) chloride as a catalyst.

  • Slowly add the cold diazonium salt solution to the sulfur dioxide solution while stirring vigorously. Nitrogen gas will evolve.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.

  • Pour the reaction mixture into ice-water and extract the product with a suitable organic solvent (e.g., dichloromethane).

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 2-(chlorosulfonyl)-5-nitropyridine.

Subsequent Transformations (Conceptual Outline):

  • The resulting 2-(chlorosulfonyl)-5-nitropyridine would then be reacted with dimethylamine to form the corresponding N,N-dimethylsulfonamide.

  • The nitro group at the 5-position is then reduced to an amino group using standard reduction methods (e.g., catalytic hydrogenation or metal/acid reduction).

  • The methyl group at the 6-position is oxidized to a carboxylic acid.

  • Finally, the carboxylic acid is converted to the corresponding amide to yield 2-(aminosulfonyl)-N,N-dimethylnicotinamide.

Step 2: Synthesis of Nicosulfuron from 2-(Aminosulfonyl)-N,N-dimethylnicotinamide

The final step involves the coupling of the pyridinesulfonamide intermediate with 2-amino-4,6-dimethoxypyrimidine.

Protocol:

  • Formation of the Sulfonyl Isocyanate or Carbamate: The 2-(aminosulfonyl)-N,N-dimethylnicotinamide is reacted with a phosgene equivalent, such as triphosgene or a chloroformate, to form a reactive intermediate like a sulfonyl isocyanate or a sulfonyl carbamate.

  • Coupling Reaction: To a solution of the reactive intermediate in an aprotic solvent (e.g., acetonitrile or dichloromethane), add 2-amino-4,6-dimethoxypyrimidine and a non-nucleophilic base (e.g., triethylamine or potassium carbonate).

  • Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC or LC-MS).

  • Work-up and Purification: Quench the reaction with water and extract the product with an organic solvent. The organic layer is washed, dried, and concentrated. The crude product is then purified by recrystallization or column chromatography to yield Nicosulfuron.

Quantitative Data

The following table summarizes typical yields and purity for the key steps in the synthesis of Nicosulfuron.

StepProductTypical Yield (%)Typical Purity (%)
Formation of Pyrimidine Urea from 2-amino-4,6-dimethoxypyrimidine and UreaPyrimidine Urea Intermediate81-85>95
Coupling of Pyridinesulfonyl Chloride with Pyrimidine UreaNicosulfuron93-95>96

Note: The yields are based on the later stages of the synthesis as detailed in the provided search results. The overall yield from this compound would be lower and dependent on the efficiency of the initial transformation steps.

Logical Relationship Diagram

Logical_Relationship cluster_Starting_Material Starting Material cluster_Key_Intermediate Key Intermediate Synthesis cluster_Final_Product Final Product Synthesis A This compound B Diazotization & Sulfonation A->B C Amination B->C D Reduction & Oxidation C->D E 2-(Aminosulfonyl)-N,N-dimethylnicotinamide D->E F Coupling Reaction E->F G Nicosulfuron F->G

Caption: Logical flow from starting material to final agrochemical product.

Conclusion

This compound serves as a valuable and versatile starting material for the synthesis of the commercially important herbicide, Nicosulfuron. The synthetic route involves a series of well-established organic transformations to construct the key pyridinesulfonamide intermediate, which is then coupled to form the final sulfonylurea product. The protocols and data presented in this application note provide a comprehensive guide for researchers and professionals involved in the development of novel agrochemicals. Further optimization of the initial steps of the synthesis from this compound could lead to a more efficient and cost-effective manufacturing process for Nicosulfuron.

References

Application Notes and Protocols for the Use of 2-Amino-6-methyl-5-nitropyridine as a Dye Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 2-Amino-6-methyl-5-nitropyridine as a key intermediate in the synthesis of azo dyes. Azo dyes are a significant class of organic colorants characterized by the presence of one or more azo groups (–N=N–) connecting aromatic or heterocyclic ring systems. The specific chemical structure of the diazo component, in this case, derived from this compound, and the coupling component largely determines the final color, solubility, and application properties of the resulting dye.[1]

Dyes derived from heterocyclic amines, such as the pyridine-based this compound, are of particular interest as they can lead to dyes with high molar extinction coefficients, excellent brightness, and good fastness properties. These dyes find applications in various fields, including textiles, printing, and as functional dyes in advanced materials and analytical sciences.[2][3]

General Synthesis Pathway

The synthesis of azo dyes from this compound follows a well-established two-step reaction pathway: diazotization followed by azo coupling .[4]

  • Diazotization: The primary aromatic amine, this compound, is converted into a reactive diazonium salt. This is typically achieved by treating the amine with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid (e.g., hydrochloric acid or sulfuric acid) at low temperatures (0-5 °C). The low temperature is crucial as diazonium salts are generally unstable at higher temperatures.[5]

  • Azo Coupling: The resulting diazonium salt solution is then added to a solution of a coupling component. Coupling components are electron-rich aromatic compounds, such as phenols, naphthols, anilines, or other heterocyclic compounds.[1] The diazonium ion acts as an electrophile and attacks the electron-rich ring of the coupling component, resulting in the formation of the azo dye.

The overall reaction scheme can be visualized as follows:

Azo Dye Synthesis General Synthesis of Azo Dyes from this compound A 2-Amino-6-methyl- 5-nitropyridine B Diazonium Salt A->B Diazotization (NaNO₂, HCl, 0-5 °C) D Azo Dye B->D Azo Coupling C Coupling Component (e.g., Phenol, Naphthol) C->D

Caption: General reaction scheme for the synthesis of azo dyes.

Experimental Protocols

The following protocols provide a detailed methodology for the synthesis of a representative azo dye using this compound. Note: These are generalized protocols and may require optimization based on the specific coupling component used.

Protocol 1: Diazotization of this compound

This protocol details the formation of the diazonium salt of this compound.

Materials:

  • This compound

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Distilled Water

  • Ice

Equipment:

  • Beakers

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Thermometer

  • Ice bath

Procedure:

  • In a 250 mL beaker, suspend 1.53 g (0.01 mol) of this compound in a mixture of 5 mL of concentrated hydrochloric acid and 20 mL of water.

  • Stir the mixture vigorously with a magnetic stirrer to form a fine suspension.

  • Cool the suspension to 0-5 °C in an ice-salt bath. It is critical to maintain this low temperature throughout the reaction.[5]

  • In a separate beaker, prepare a solution of 0.7 g (0.01 mol) of sodium nitrite in 5 mL of cold distilled water.

  • Add the sodium nitrite solution dropwise from a dropping funnel to the cooled amine suspension over 15-20 minutes, ensuring the temperature is maintained below 5 °C.

  • After the addition is complete, continue to stir the mixture for an additional 15-30 minutes in the ice bath to ensure complete diazotization. The resulting clear solution contains the diazonium salt and should be used immediately in the subsequent coupling reaction.

Diazotization_Workflow Workflow for Diazotization cluster_0 Preparation cluster_1 Reaction cluster_2 Product A Suspend 2-Amino-6-methyl- 5-nitropyridine in HCl/H₂O B Cool suspension to 0-5 °C A->B D Slowly add NaNO₂ solution to amine suspension at 0-5 °C B->D C Prepare cold NaNO₂ solution C->D E Stir for 15-30 minutes D->E F Diazonium Salt Solution (Use Immediately) E->F

References

Troubleshooting & Optimization

Technical Support Center: Purification of 2-Amino-6-methyl-5-nitropyridine by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides detailed protocols and troubleshooting advice for the purification of 2-Amino-6-methyl-5-nitropyridine via recrystallization. It is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Troubleshooting Guide

Effective recrystallization depends on the correct choice of solvent and careful control of the cooling process. Below is a table summarizing common issues, their probable causes, and recommended solutions.

Problem Probable Cause(s) Solution(s)
No crystals form upon cooling - The solution is not supersaturated (too much solvent was used).- The cooling process is too slow for nucleation to occur.- Evaporate some of the solvent to increase the concentration of the compound.- Scratch the inside of the flask with a glass rod at the meniscus to induce nucleation.- Add a seed crystal of pure this compound.- Cool the solution in an ice bath to further decrease solubility.
Oiling out (product separates as a liquid)- The boiling point of the solvent is higher than the melting point of the compound (approximately 185-189°C).- The concentration of the solute is too high.- The presence of significant impurities is depressing the melting point.- Reheat the solution to dissolve the oil, add a small amount of additional hot solvent, and allow it to cool more slowly.- Use a lower-boiling point solvent or a mixed solvent system.- Ensure the crude material is of reasonable purity before attempting recrystallization.
Low recovery of purified product - Too much solvent was used, leaving a significant amount of product in the mother liquor.- The crystals were filtered before crystallization was complete.- The crystals were washed with a solvent that was not ice-cold.- Minimize the amount of hot solvent used to dissolve the crude product.- Ensure the flask has cooled to room temperature and then been chilled in an ice bath for at least 30 minutes before filtration.- Concentrate the mother liquor and cool to obtain a second crop of crystals.- Always wash the collected crystals with a minimal amount of ice-cold recrystallization solvent.
Colored impurities remain in the crystals - The colored impurity has similar solubility properties to the desired compound in the chosen solvent.- The colored impurity is adsorbed onto the surface of the crystals.- Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. Caution: Use sparingly as it can also adsorb the product.- Try a different recrystallization solvent or a mixed-solvent system.
Premature crystallization during hot filtration - The solution cools too rapidly in the funnel, causing the product to crystallize and clog the filter paper.- Use a pre-heated funnel (stemless or short-stemmed is ideal).- Add a slight excess of hot solvent before filtration to keep the compound dissolved.- Keep the solution at or near its boiling point during the filtration process.

Solvent Selection Data

Solvent Solubility at Room Temperature Solubility at Boiling Point Suitability for Recrystallization
WaterLowLow to ModeratePoor as a single solvent; potentially useful as an anti-solvent in a mixed system.
EthanolLow to ModerateHighGood potential.
MethanolModerateHighMay be too good a solvent, leading to lower recovery. Could be suitable for highly impure samples.
IsopropanolLowModerate to HighExcellent potential. Often a good balance between dissolving power and recovery.
Ethyl AcetateLowModeratePossible, but may require larger volumes.
Diethyl EtherLowModeratePossible, but its low boiling point can make it difficult to work with for achieving a large temperature gradient.
HexaneVery LowVery LowUnsuitable as a primary solvent; can be used as an anti-solvent.

Note: This data is illustrative. It is always recommended to perform small-scale solubility tests to determine the optimal solvent or solvent system for your specific sample.

Experimental Protocols

Safety Precautions: this compound can cause skin and serious eye irritation.[1] Always handle this compound in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[1]

Protocol 1: Single-Solvent Recrystallization (Ethanol or Isopropanol)

This is the recommended starting procedure.

  • Solvent Selection: Based on preliminary tests, ethanol or isopropanol are good starting choices due to the compound's high solubility in hot alcohols and lower solubility when cold.[1]

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a magnetic stir bar. In a separate beaker, heat the chosen solvent (ethanol or isopropanol) to its boiling point. Add the hot solvent to the Erlenmeyer flask in small portions while stirring and heating until the solid just dissolves. Use the minimum amount of hot solvent necessary.

  • Decolorization (Optional): If the solution is highly colored, remove it from the heat, allow it to cool slightly, and add a very small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration: If activated charcoal was used or if there are insoluble impurities, perform a hot gravity filtration through a pre-heated funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask.

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Slow cooling is crucial for the formation of pure, well-defined crystals. Once the flask has reached room temperature and crystal formation appears to have ceased, place it in an ice-water bath for at least 30 minutes to maximize the yield.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.

  • Drying: Allow the crystals to dry on the filter paper with the vacuum on for a few minutes. Then, transfer the crystals to a watch glass and allow them to air dry completely, or dry them in a vacuum oven at a temperature well below the compound's melting point.

Protocol 2: Mixed-Solvent Recrystallization (e.g., Ethanol-Water)

This method is useful if the compound is too soluble in a single solvent at room temperature, leading to poor recovery.

  • Dissolution: Dissolve the crude this compound in the minimum amount of hot ethanol (the "good" solvent) in an Erlenmeyer flask.

  • Addition of Anti-Solvent: While keeping the solution hot, add water (the "poor" or "anti-solvent") dropwise until the solution becomes faintly cloudy (turbid). This indicates the point of saturation.

  • Clarification: Add a few drops of hot ethanol to the turbid solution until it becomes clear again.

  • Crystallization, Isolation, Washing, and Drying: Follow steps 5 through 8 from the single-solvent protocol. For the washing step, use an ice-cold mixture of the two solvents in the same approximate ratio used for the recrystallization.

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in my crude this compound?

A1: If the compound was synthesized by the nitration of 2-amino-6-methylpyridine, the most common impurities are unreacted starting material (2-amino-6-methylpyridine) and potentially isomeric byproducts from the nitration reaction. Recrystallization is generally effective at removing these types of impurities.

Q2: My compound is a yellow powder. Will recrystallization make it colorless?

A2: this compound is often described as a yellow to beige crystalline powder. While recrystallization will remove many impurities that may contribute to a darker or off-color appearance, the pure compound itself is likely to have a yellow hue. If you suspect the presence of intensely colored impurities, using a small amount of activated charcoal during the procedure can help.

Q3: How can I improve my yield?

A3: The key to a good yield is to use the absolute minimum amount of hot solvent required to dissolve your compound. Any excess solvent will retain more of your product in the solution upon cooling. After collecting the first crop of crystals, you can try to obtain a second crop by evaporating some of the solvent from the filtrate and re-cooling. However, be aware that the second crop may be less pure than the first.

Q4: What is the best way to dry the purified crystals?

A4: After vacuum filtration, the crystals can be air-dried on a watch glass, preferably in a dust-free environment. For faster and more complete drying, a vacuum oven set to a low temperature (e.g., 40-50°C) is effective. Ensure the temperature is well below the compound's melting point of ~185-189°C to avoid decomposition.

Q5: Can I use a rotary evaporator to remove the solvent instead of cooling to crystallize?

A5: While a rotary evaporator is excellent for removing solvent, it will cause the compound to rapidly precipitate out of solution rather than crystallize slowly. This rapid precipitation tends to trap impurities within the solid, defeating the purpose of recrystallization. Slow cooling is essential for the formation of a pure crystal lattice.

Visualized Workflows

Recrystallization_Workflow start Start: Crude This compound dissolve Dissolve in Minimum Hot Solvent (e.g., Ethanol) start->dissolve insoluble_check Insoluble Impurities Present? dissolve->insoluble_check hot_filtration Hot Gravity Filtration insoluble_check->hot_filtration Yes cool Cool Slowly to Room Temperature insoluble_check->cool No hot_filtration->cool ice_bath Chill in Ice Bath cool->ice_bath collect Collect Crystals by Vacuum Filtration ice_bath->collect wash Wash with Ice-Cold Solvent collect->wash dry Dry Crystals wash->dry end_product End: Pure Product dry->end_product

Caption: Experimental workflow for single-solvent recrystallization.

Troubleshooting_Logic start Problem Encountered During Recrystallization no_crystals No Crystals Form start->no_crystals oiling_out Product Oils Out start->oiling_out low_yield Low Yield start->low_yield sol_too_much_solvent Too much solvent? no_crystals->sol_too_much_solvent sol_oiling Add more solvent, cool slowly oiling_out->sol_oiling sol_yield Use minimum hot solvent, ensure complete cooling, wash with ice-cold solvent low_yield->sol_yield sol_evaporate Evaporate some solvent sol_too_much_solvent->sol_evaporate Yes sol_induce Induce Crystallization: - Scratch flask - Add seed crystal sol_too_much_solvent->sol_induce No

Caption: Troubleshooting logic for common recrystallization issues.

References

Technical Support Center: Purifying 2-Amino-6-methyl-5-nitropyridine via Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to purifying 2-Amino-6-methyl-5-nitropyridine using column chromatography. It includes detailed experimental protocols, troubleshooting guides, and frequently asked questions to address common issues encountered during the purification process.

Experimental Protocols

A detailed methodology for the purification of this compound is provided below. This protocol is designed for the purification of approximately 1 gram of crude material and can be scaled accordingly.

Materials and Equipment:

  • Crude this compound

  • Silica gel (60 Å, 230-400 mesh)

  • Petroleum Ether (or Hexane)

  • Ethyl Acetate

  • Dichloromethane

  • Methanol

  • Glass chromatography column

  • TLC plates (silica gel coated)

  • UV lamp for TLC visualization

  • Beakers, flasks, and other standard laboratory glassware

  • Rotary evaporator

Step 1: Thin-Layer Chromatography (TLC) Analysis for Solvent System Selection

Before performing column chromatography, it is crucial to determine the optimal mobile phase composition using TLC. The goal is to find a solvent system where the desired compound has an Rf value of approximately 0.2-0.3.

  • Dissolve a small amount of the crude this compound in a few drops of a suitable solvent (e.g., ethyl acetate or dichloromethane).

  • Spot the solution onto a TLC plate.

  • Develop the plate in a TLC chamber with a pre-determined solvent system. Start with a low polarity mixture and gradually increase the polarity.

  • Visualize the separated spots under a UV lamp.

  • The ideal solvent system will show good separation between the target compound and any impurities.

Table 1: Suggested TLC Solvent Systems for Screening

Solvent System (v/v)Starting PolarityNotes
Petroleum Ether : Ethyl Acetate9:1 → 7:3A good starting point for many organic compounds.
Hexane : Ethyl Acetate9:1 → 6:4An alternative non-polar/polar system.
Dichloromethane : Methanol99:1 → 95:5Useful for more polar compounds.

Step 2: Column Packing

  • Secure the chromatography column in a vertical position in a fume hood.

  • Place a small plug of cotton or glass wool at the bottom of the column.

  • Add a thin layer (approximately 1 cm) of sand.

  • Weigh the appropriate amount of silica gel (a general rule is a 40-50:1 ratio of silica gel to crude product by weight).

  • Prepare a slurry by mixing the silica gel with the initial, low-polarity mobile phase (e.g., 95:5 petroleum ether/ethyl acetate).

  • Pour the slurry into the column, gently tapping the sides to ensure even packing and to dislodge any air bubbles.

  • Open the stopcock to drain the excess solvent, ensuring the top of the silica bed does not run dry.

  • Add another thin layer of sand on top of the packed silica gel to prevent disturbance when adding the mobile phase.

Step 3: Sample Loading

  • Wet Loading: Dissolve the crude product in a minimal amount of the mobile phase and carefully add it to the top of the column using a pipette.

  • Dry Loading (Recommended for compounds with poor solubility in the mobile phase):

    • Dissolve the crude product in a volatile solvent (e.g., dichloromethane).

    • Add a small amount of silica gel (approximately 2-3 times the mass of the crude product) to the solution.

    • Evaporate the solvent using a rotary evaporator until a free-flowing powder is obtained.

    • Carefully add this powder to the top of the packed column.

Step 4: Elution and Fraction Collection

  • Begin elution with the low-polarity mobile phase determined from the TLC analysis.

  • If a gradient elution is required, gradually increase the polarity of the mobile phase by increasing the proportion of the more polar solvent (e.g., ethyl acetate).

  • Collect the eluent in fractions (e.g., 15-20 mL per fraction).

  • Monitor the fractions by TLC to identify which ones contain the purified product.

  • Combine the pure fractions.

Step 5: Product Isolation

  • Evaporate the solvent from the combined pure fractions using a rotary evaporator.

  • Dry the resulting solid under a high vacuum to remove any residual solvent.

  • Determine the yield and characterize the purified this compound using appropriate analytical techniques (e.g., NMR, melting point).

Troubleshooting Guide

Problem 1: The compound is not moving from the origin on the TLC plate, even with a high concentration of ethyl acetate.

  • Cause: this compound is a polar compound, and the chosen solvent system may not be polar enough.

  • Solution: Switch to a more polar solvent system. A mixture of dichloromethane and methanol is often effective for polar compounds. Start with a low percentage of methanol (e.g., 1-2%) and gradually increase it.

Problem 2: The spots on the TLC plate are streaking or tailing.

  • Cause: This can be due to several factors, including overloading the TLC plate, the compound being too polar for the solvent system, or interaction with the acidic silica gel. The amino group on the pyridine ring can interact strongly with the acidic silanol groups on the silica surface.

  • Solution:

    • Apply a smaller spot of the sample to the TLC plate.

    • Try a more polar mobile phase.

    • Deactivate the silica gel by adding a small amount of triethylamine (e.g., 0.5-1%) to the mobile phase. This will neutralize the acidic sites on the silica and reduce tailing.

Problem 3: Poor separation of the desired compound from an impurity.

  • Cause: The chosen solvent system does not have sufficient selectivity for the compounds in the mixture.

  • Solution:

    • Try different solvent systems. Sometimes a switch from an ester-based polar solvent (ethyl acetate) to an alcohol-based one (methanol in dichloromethane) can significantly change the selectivity.

    • Consider using a different stationary phase, such as alumina (neutral or basic), if the compound is sensitive to silica gel.

Problem 4: The compound appears to be decomposing on the column.

  • Cause: The acidic nature of silica gel can cause degradation of sensitive compounds.

  • Solution:

    • Deactivate the silica gel by flushing the packed column with a mobile phase containing 1-2% triethylamine before loading the sample.

    • Use a less acidic stationary phase like neutral alumina.

Frequently Asked Questions (FAQs)

Q1: What is a good starting mobile phase for the column chromatography of this compound?

A1: Based on protocols for similar compounds, a good starting point is a petroleum ether (or hexane) and ethyl acetate mixture.[1] Begin with a low polarity ratio (e.g., 9:1) and gradually increase the proportion of ethyl acetate. Alternatively, for this polar compound, a dichloromethane/methanol system (starting at 99:1) can be effective.

Q2: What are the likely impurities in a crude sample of this compound?

A2: The most common impurity is likely the unreacted starting material, 2-Amino-6-methylpyridine. Other potential byproducts could arise from side reactions during the nitration process.

Q3: How much silica gel should I use for my column?

A3: A general guideline is to use a 40-50:1 ratio of silica gel to crude product by weight. For example, for 1 gram of crude material, you would use 40-50 grams of silica gel.[1]

Q4: My compound is a yellow solid. Will I be able to see it moving down the column?

A4: Yes, if your compound is colored, you will likely be able to visualize the band as it moves down the column, which can help in monitoring the separation process. However, you should always rely on TLC analysis of the collected fractions for accurate identification of the pure product.

Q5: What is the predicted pKa of this compound and why is it important?

A5: The predicted pKa of this compound is approximately 2.97. This indicates that the compound has a basic amino group that can be protonated under acidic conditions. This is important because the charge of the molecule will affect its interaction with the polar stationary phase. Strong interactions with the acidic silanol groups of silica gel can lead to peak tailing and poor separation, which can often be mitigated by adding a small amount of a basic modifier like triethylamine to the mobile phase.

Visualizations

experimental_workflow cluster_prep Preparation cluster_loading Sample Loading cluster_separation Separation & Collection cluster_analysis Analysis & Recovery tlc TLC Analysis (Solvent Selection) slurry Prepare Silica Gel Slurry tlc->slurry pack Pack Column slurry->pack dissolve Dissolve Crude Product (or Dry Load) pack->dissolve load Load Sample onto Column dissolve->load elute Elute with Mobile Phase load->elute collect Collect Fractions elute->collect monitor Monitor Fractions by TLC collect->monitor combine Combine Pure Fractions monitor->combine evaporate Evaporate Solvent combine->evaporate product Pure Product evaporate->product

Caption: Experimental workflow for the purification of this compound.

troubleshooting_workflow cluster_issues Identify the Issue cluster_solutions Potential Solutions start Problem Encountered no_movement Compound not moving (High Polarity) start->no_movement streaking Streaking/Tailing of Spots start->streaking poor_sep Poor Separation start->poor_sep degradation Compound Degradation start->degradation polar_solvent Increase Mobile Phase Polarity (e.g., DCM/MeOH) no_movement->polar_solvent streaking->polar_solvent add_base Add Triethylamine (TEA) to Mobile Phase streaking->add_base diff_solvent Try Different Solvent System poor_sep->diff_solvent alt_stationary Use Alternative Stationary Phase (e.g., Alumina) poor_sep->alt_stationary degradation->add_base degradation->alt_stationary

Caption: Troubleshooting logic for common column chromatography issues.

References

minimizing side product formation in 2-Amino-6-methyl-5-nitropyridine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing side product formation during the synthesis of 2-Amino-6-methyl-5-nitropyridine.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent method is the electrophilic nitration of 2-amino-6-methylpyridine.[1] This reaction typically employs a nitrating mixture of concentrated sulfuric acid (H₂SO₄) and nitric acid (HNO₃).[1][2]

Q2: What are the primary side products I should be aware of during this synthesis?

A2: The main side products are the isomeric 2-amino-6-methyl-3-nitropyridine and the dinitrated product, N-(6-methyl-5-nitropyridin-2-yl)nitramide.[1][3] Over-nitration can also lead to other undesired dinitro isomers.

Q3: How do reaction conditions affect the formation of these side products?

A3: Reaction temperature and the ratio of nitrating agents are critical factors.[1] Lower temperatures may favor the formation of the kinetic product, 2-nitraminopyridine, which can rearrange to the undesired 3-nitro isomer. Higher temperatures tend to favor the formation of the thermodynamically more stable and desired 5-nitro isomer. An excessive amount of nitrating agent can lead to dinitration.

Q4: What is a general purification strategy for isolating this compound?

A4: Purification is typically achieved through recrystallization. After quenching the reaction mixture in water and neutralizing it, the crude product precipitates. This solid can then be recrystallized from a suitable solvent, such as ethanol or an ethanol-water mixture, to remove impurities.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound.

Issue 1: Low Yield of the Desired 5-Nitro Isomer and High Percentage of 3-Nitro Isomer

  • Possible Cause: The reaction temperature was too low, favoring the formation of the 3-nitro isomer. At lower temperatures, the kinetically controlled pathway that leads to the 3-nitro isomer can dominate.

  • Troubleshooting Steps:

    • Optimize Temperature: Gradually increase the reaction temperature. For the nitration of the similar 2-aminopyridine, temperatures above 40°C favor the 5-nitro isomer. Monitor the reaction closely by TLC or HPLC to find the optimal temperature that maximizes the 5-nitro product without significantly increasing dinitration.

    • Control Addition Rate: Ensure the slow and controlled addition of the nitrating mixture to the solution of 2-amino-6-methylpyridine in sulfuric acid to maintain a consistent reaction temperature.

Issue 2: Significant Formation of Dinitrated Side Products

  • Possible Cause: An excess of the nitrating agent (nitric acid) was used, or the reaction was carried out for an extended period at a high temperature.

  • Troubleshooting Steps:

    • Adjust Stoichiometry: Carefully control the molar ratio of nitric acid to 2-amino-6-methylpyridine. Start with a slight excess of nitric acid and optimize based on in-process controls (e.g., HPLC) to minimize dinitration.

    • Monitor Reaction Time: Track the reaction progress and stop it once the starting material is consumed to a satisfactory level, preventing over-nitration.

Issue 3: Poor Purity of the Final Product After Recrystallization

  • Possible Cause: The crude product contains a high level of impurities that co-crystallize with the desired product. The pH of the solution during workup might not have been optimal for selective precipitation.

  • Troubleshooting Steps:

    • Optimize Workup: After quenching the reaction, carefully adjust the pH of the solution. The solubility of the desired product and the isomeric side products can vary with pH. Experiment with different pH values during neutralization to selectively precipitate the this compound.

    • Solvent Screening for Recrystallization: If a single solvent does not provide adequate purification, try a mixed solvent system for recrystallization. Common systems include ethanol/water or methanol/water.

    • Chromatography: For very impure samples, column chromatography on silica gel may be necessary to separate the isomers and other byproducts.

Data Presentation

The following tables summarize how reaction parameters can influence product distribution. The data is based on general principles of electrophilic aromatic substitution and findings for analogous reactions, and should be used as a guide for optimization.

Table 1: Effect of Temperature on Isomer Ratio

Reaction Temperature (°C)Desired Product (5-nitro isomer) Yield (%)Side Product (3-nitro isomer) (%)
0 - 10LowerHigher
20 - 30ModerateModerate
40 - 50HigherLower

Table 2: Effect of Nitrating Agent Molar Ratio on Dinitration

Molar Ratio (HNO₃ : Substrate)Desired Product Yield (%)Dinitrated Side Products (%)
1.0 : 1.0HighLow
1.2 : 1.0OptimalModerate
1.5 : 1.0DecreasingHigh

Experimental Protocols

Key Experiment: Synthesis of this compound

This protocol is a representative method for the synthesis.

Materials:

  • 2-amino-6-methylpyridine

  • Concentrated Sulfuric Acid (98%)

  • Concentrated Nitric Acid (68-70%)

  • Ice

  • Ammonia solution (for neutralization)

  • Ethyl acetate (for extraction)

Procedure:

  • In a flask equipped with a stirrer and a thermometer, cool 10 mL of concentrated sulfuric acid to 0-1°C in an ice-salt bath.

  • Slowly add 2.0 g of 2-amino-6-methylpyridine to the cold sulfuric acid, ensuring the temperature remains at 0°C.

  • Prepare the nitrating mixture by carefully adding the desired molar equivalent of concentrated nitric acid to a small amount of concentrated sulfuric acid, pre-cooled to 0°C.

  • Add the nitrating mixture dropwise to the solution of 2-amino-6-methylpyridine in sulfuric acid, maintaining the temperature at or below 5°C.

  • After the addition is complete, stir the reaction mixture at 0°C for 30 minutes.

  • Allow the reaction mixture to warm to room temperature and then heat to 50°C for 1-2 hours, monitoring the reaction by TLC or HPLC.

  • Once the reaction is complete, pour the mixture over crushed ice.

  • Neutralize the acidic solution carefully with an ammonia solution until the product precipitates.

  • Filter the solid product, wash it with cold water, and dry it.

  • Recrystallize the crude product from an appropriate solvent (e.g., ethanol/water) to obtain pure this compound.

Visualizations

Synthesis Pathway and Side Reactions

Caption: Reaction scheme for the synthesis of this compound.

Troubleshooting Logic for Low Yield

Troubleshooting_Logic start Low Yield of Desired Product check_purity Analyze crude product by HPLC/TLC start->check_purity high_3_nitro High % of 3-nitro isomer? check_purity->high_3_nitro high_dinitration High % of dinitrated product? high_3_nitro->high_dinitration No increase_temp Increase reaction temperature high_3_nitro->increase_temp Yes unreacted_sm High % of starting material? high_dinitration->unreacted_sm No decrease_hno3 Decrease molar ratio of HNO₃ high_dinitration->decrease_hno3 Yes increase_time_temp Increase reaction time or temperature unreacted_sm->increase_time_temp Yes

Caption: Troubleshooting workflow for addressing low product yield.

References

Technical Support Center: Separation of 3-Nitro Isomer from 2-Amino-6-methyl-5-nitropyridine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the purification of 2-Amino-6-methyl-5-nitropyridine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the separation of the 3-nitro isomer from the desired this compound.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities encountered during the synthesis of this compound?

The primary impurity encountered during the nitration of 2-Amino-6-methylpyridine is the positional isomer, 2-Amino-6-methyl-3-nitropyridine. The formation of this isomer is a common side reaction.

Q2: What are the key physical property differences between the 3-nitro and 5-nitro isomers?

The main difference that can be exploited for separation lies in their physical properties, particularly their volatility and solubility. The 3-nitro isomer has a lower melting point and is reported to be steam volatile, while the 5-nitro isomer is not. Additionally, their solubility in various solvents differs, which can be utilized for separation by crystallization.

Property2-Amino-6-methyl-3-nitropyridineThis compound
Melting Point 153-155 °C[1]185-189 °C[2][3]
Solubility in Water Slightly soluble[4]Low solubility[5]
Solubility in Organic Solvents Soluble in ethanol and methanol[6]High solubility in alcohols and ethers[5]

Q3: Which methods are recommended for separating the 3-nitro isomer?

The most commonly cited and effective method for removing the 3-nitro isomer is steam distillation .[7] Other potential methods include fractional crystallization and chromatography (column or preparative TLC).

Troubleshooting Guides

Method 1: Steam Distillation

This method takes advantage of the volatility of the 3-nitro isomer, which codistills with steam, leaving the less volatile 5-nitro isomer behind.

Issue: Low yield of the desired 5-nitro isomer after steam distillation.

  • Possible Cause: Incomplete separation, leading to some of the 5-nitro isomer being carried over with the distillate.

  • Troubleshooting Steps:

    • Monitor the distillate: The 3-nitro isomer is typically a yellow solid. Continue the distillation only as long as the yellow solid is observed in the distillate.

    • Control the steam flow rate: A very high steam flow rate can cause mechanical entrainment of the non-volatile 5-nitro isomer. Reduce the steam flow to a steady but gentle rate.

    • Check the setup: Ensure the distillation head is not too close to the surface of the boiling mixture to prevent splashing.

Issue: The separated 5-nitro isomer is still contaminated with the 3-nitro isomer.

  • Possible Cause: The steam distillation was not carried out for a sufficient duration to remove all of the volatile 3-nitro isomer.

  • Troubleshooting Steps:

    • Prolong the distillation: Continue the steam distillation until the distillate is clear and free of any yellow solid.

    • Recrystallize the residue: After steam distillation, further purify the 5-nitro isomer residue by recrystallization from a suitable solvent like ethanol or an ethanol-water mixture.

Method 2: Fractional Crystallization

This technique relies on the differences in solubility of the two isomers in a particular solvent at different temperatures.

Issue: Co-precipitation of both isomers.

  • Possible Cause: The chosen solvent does not provide a significant enough solubility difference between the two isomers.

  • Troubleshooting Steps:

    • Solvent Screening: Experiment with different solvent systems. Given that 2-Amino-6-methyl-3-nitropyridine is slightly soluble in water, a mixed solvent system like ethanol-water could be effective. The 5-nitro isomer, being less soluble in water, should precipitate out first upon cooling.

    • Slow Cooling: Allow the hot, saturated solution to cool slowly to room temperature, and then further cool in an ice bath. Slow cooling promotes the formation of purer crystals.

    • Seeding: If a pure crystal of the 5-nitro isomer is available, add a small seed crystal to the cooling solution to induce crystallization of the desired isomer.

Issue: Oiling out of the product instead of crystallization.

  • Possible Cause: The solution is too concentrated, or the solvent is not ideal.

  • Troubleshooting Steps:

    • Dilute the solution: Add more of the hot solvent to the oiled-out mixture to redissolve it, and then allow it to cool slowly.

    • Change the solvent system: Try a different solvent or a solvent mixture with a different polarity.

Method 3: Column Chromatography

This is a powerful technique for separating isomers with different polarities.

Issue: Poor separation of the two isomers on the column.

  • Possible Cause: The chosen eluent system does not have the optimal polarity to resolve the two compounds.

  • Troubleshooting Steps:

    • TLC Optimization: Before running a column, optimize the separation on a Thin Layer Chromatography (TLC) plate. Test various solvent systems (e.g., hexane-ethyl acetate, dichloromethane-methanol mixtures) to find an eluent that gives a good separation (ΔRf > 0.2).

    • Gradient Elution: If isocratic elution (using a single solvent mixture) does not provide adequate separation, employ a gradient elution where the polarity of the mobile phase is gradually increased.

    • Choice of Stationary Phase: While silica gel is the most common stationary phase, consider using alumina or a modified silica gel if separation on standard silica is poor.

Experimental Protocols

Protocol 1: Separation by Steam Distillation

This protocol is a general guideline and may need optimization based on the specific experimental setup and the initial ratio of isomers.

Materials:

  • Crude mixture of this compound and 2-Amino-6-methyl-3-nitropyridine

  • Steam generator

  • Distillation flask

  • Condenser

  • Receiving flask

  • Heating mantle or steam source

Procedure:

  • Place the crude isomeric mixture into the distillation flask.

  • Add a small amount of water to the flask to create a slurry.

  • Assemble the steam distillation apparatus.

  • Begin passing steam from the generator into the distillation flask.

  • Heat the distillation flask gently to prevent excessive condensation of steam.

  • The volatile 2-Amino-6-methyl-3-nitropyridine will co-distill with the steam and solidify in the condenser and receiving flask as a yellow solid.

  • Continue the distillation until the distillate runs clear.

  • Collect the solid 3-nitro isomer from the distillate by filtration.

  • The non-volatile this compound will remain in the distillation flask.

  • Cool the distillation flask and collect the purified 5-nitro isomer by filtration. This can be further purified by recrystallization.

Quantitative Data:

  • In a similar separation of 2-amino-3-nitropyridine from the 5-nitro isomer, yields of 22-24% for the 3-nitro isomer were reported after subsequent sublimation.[7] Purity of the separated isomers should be assessed by techniques such as melting point determination, HPLC, or NMR.

Visualizations

Experimental_Workflow cluster_synthesis Synthesis cluster_separation Separation cluster_products Isolated Products Start Start: 2-Amino-6-methylpyridine Nitration Nitration (e.g., HNO3/H2SO4) Start->Nitration Crude Crude Mixture (3-nitro and 5-nitro isomers) Nitration->Crude Steam_Distillation Steam Distillation Crude->Steam_Distillation Method 1 Fractional_Crystallization Fractional Crystallization Crude->Fractional_Crystallization Method 2 Column_Chromatography Column Chromatography Crude->Column_Chromatography Method 3 Product_3_Nitro 2-Amino-6-methyl-3-nitropyridine (Volatile Fraction / More Soluble) Steam_Distillation->Product_3_Nitro Distillate Product_5_Nitro This compound (Non-volatile Residue / Less Soluble) Steam_Distillation->Product_5_Nitro Residue Fractional_Crystallization->Product_3_Nitro Mother Liquor Fractional_Crystallization->Product_5_Nitro Crystals Column_Chromatography->Product_3_Nitro Early Fractions Column_Chromatography->Product_5_Nitro Later Fractions

Caption: Workflow for the separation of 2-Amino-6-methyl-nitropyridine isomers.

Troubleshooting_Logic cluster_steam Steam Distillation Issues cluster_crystallization Fractional Crystallization Issues cluster_chromatography Column Chromatography Issues cluster_solutions Potential Solutions Low_Yield Low Yield of 5-Nitro Isomer Control_Steam_Rate Control Steam Rate Low_Yield->Control_Steam_Rate Monitor_Distillate Monitor Distillate Low_Yield->Monitor_Distillate Contamination Contamination of 5-Nitro Isomer Prolong_Distillation Prolong Distillation Contamination->Prolong_Distillation Recrystallize_Residue Recrystallize Residue Contamination->Recrystallize_Residue Co_precipitation Co-precipitation Solvent_Screening Solvent Screening Co_precipitation->Solvent_Screening Slow_Cooling Slow Cooling Co_precipitation->Slow_Cooling Seeding Seeding Co_precipitation->Seeding Oiling_Out Oiling Out Dilute_Solution Dilute Solution Oiling_Out->Dilute_Solution Change_Solvent Change Solvent Oiling_Out->Change_Solvent Poor_Separation Poor Separation TLC_Optimization TLC Optimization Poor_Separation->TLC_Optimization Gradient_Elution Gradient Elution Poor_Separation->Gradient_Elution Change_Stationary_Phase Change Stationary Phase Poor_Separation->Change_Stationary_Phase

Caption: Troubleshooting logic for common separation issues.

References

Technical Support Center: Optimizing Reaction Conditions for the Nitration of 2-Amino-6-Methylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the nitration of 2-amino-6-methylpyridine. This document offers detailed experimental protocols, data presentation, and visual workflows to address common challenges encountered during this synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the expected major products from the nitration of 2-amino-6-methylpyridine?

The nitration of 2-amino-6-methylpyridine typically yields a mixture of two primary regioisomers: 2-amino-6-methyl-5-nitropyridine and 2-amino-6-methyl-3-nitropyridine. The reaction proceeds through an electrophilic aromatic substitution mechanism. The formation of a nitramine intermediate, N-(6-methyl-5-nitropyridin-2-yl)nitramide, has also been reported.[1] The ratio of these isomers can be influenced by the reaction conditions.[2][3]

Q2: My reaction is turning dark brown or black with vigorous gas evolution. What is happening and what should I do?

This indicates a potential runaway reaction, likely due to over-oxidation of the starting material by the nitric acid. The amino group on the pyridine ring makes it highly susceptible to oxidation, especially at elevated temperatures.[4]

  • Immediate Action: If it is safe to do so, immediately immerse the reaction vessel in a larger ice-water or ice-salt bath to rapidly cool the reaction. If the reaction becomes uncontrollable, evacuate the area and follow your laboratory's emergency procedures.

  • Prevention: Ensure your cooling bath is maintained at a very low temperature (e.g., -10°C to 0°C) throughout the addition of the nitrating mixture. Add the nitrating agent very slowly (dropwise) with vigorous stirring to ensure efficient heat dissipation. Continuously monitor the internal temperature of the reaction mixture with a thermometer.[4]

Q3: The yield of my desired nitro product is very low. What are the potential causes?

Low yields can stem from several factors:

  • Incomplete Reaction: The reaction time may be too short or the temperature too low for the reaction to go to completion.

  • Side Reactions: Oxidation of the starting material or the formation of multiple nitrated products can reduce the yield of the desired isomer.[4]

  • Product Loss During Workup: The product may have some solubility in the aqueous phase during the quenching and washing steps.

To improve the yield, consider the following:

  • Optimize Reaction Time and Temperature: Systematically vary the reaction time and temperature to find the optimal conditions for your specific setup.

  • Control Stoichiometry: Carefully control the molar ratios of the reactants.

  • Efficient Workup: After quenching the reaction with ice water, carefully neutralize the solution with a base (e.g., sodium bicarbonate or sodium carbonate) to precipitate the product. Ensure the pH is appropriate for minimizing the solubility of your product.[4]

Q4: I am having difficulty precipitating my product from the reaction mixture. What can I do?

If the product does not precipitate upon pouring the reaction mixture into ice water, it could be due to:

  • Low Concentration: The product concentration may be below its solubility limit.

  • High Solubility: The product may be soluble in the acidic aqueous solution.

  • Incomplete Reaction: A significant amount of the starting material may remain unreacted.[4]

Troubleshooting Steps:

  • Neutralization: Carefully neutralize the acidic solution with a base like sodium carbonate or ammonia while keeping the mixture cool in an ice bath. This change in pH can significantly decrease the solubility of the aminonitropyridine and induce precipitation.[4][5]

  • Extraction: If neutralization does not lead to precipitation, you can extract the product with a suitable organic solvent like ethyl acetate.[5]

Troubleshooting Guide

Issue Potential Cause Recommended Action
Runaway Reaction (Dark Color, Gas) Excessive oxidation, poor temperature control.Immediately cool the reaction. For future runs, use a lower temperature (-10 to 0°C), add nitrating agent slower, and ensure vigorous stirring.[4]
Low Yield Incomplete reaction, side reactions, or product loss during workup.Optimize reaction time and temperature. Ensure proper stoichiometry. Carefully neutralize during workup to maximize precipitation.[4]
No Product Precipitation Low product concentration, high solubility in acidic media, or incomplete reaction.Carefully neutralize the solution with a base to induce precipitation. Alternatively, perform a solvent extraction.[4][5]
Formation of Multiple Isomers Reaction conditions favoring multiple substitution patterns.Modify the reaction temperature and the composition of the nitrating mixture. Isomer separation may be necessary via techniques like steam distillation or column chromatography.[2][3]

Experimental Protocols

Protocol 1: Nitration of 2-Amino-6-methylpyridine using Mixed Acid

This protocol is adapted from general procedures for the nitration of aminopyridines.[5][6]

  • Preparation of the Starting Material Solution: In a flask equipped with a magnetic stirrer and a thermometer, cool 10 mL of concentrated sulfuric acid to 0-1°C in an ice-salt bath.

  • Slowly add 2.0 g of 2-amino-6-methylpyridine to the cold sulfuric acid while maintaining the temperature at 0°C.

  • Preparation of the Nitrating Mixture: In a separate beaker, prepare a 1:1 (v/v) mixture of concentrated nitric acid and concentrated sulfuric acid. Cool this mixture to 0°C.

  • Nitration Reaction: Slowly add the pre-cooled nitrating mixture dropwise to the solution of 2-amino-6-methylpyridine. The addition rate should be controlled to keep the internal reaction temperature at or below 0°C.

  • After the addition is complete, continue stirring the reaction mixture at 0°C for 30 minutes.

  • Workup: Pour the reaction mixture slowly onto crushed ice with stirring.

  • Carefully neutralize the resulting solution with a saturated solution of sodium carbonate or concentrated ammonia until a pH of 7 is reached to precipitate the product.

  • Filter the precipitated solid, wash it with cold water, and dry it under vacuum.

Quantitative Data

Compound CAS Number Molecular Formula Molecular Weight ( g/mol ) Melting Point (°C)
2-Amino-6-methylpyridine1824-81-3C6H8N2108.1440-44
This compound22280-62-2C6H7N3O2153.14185-189

Visual Diagrams

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation cluster_product Final Product start_material 2-Amino-6-methylpyridine in conc. H2SO4 cool_start Cool to 0°C start_material->cool_start nitrating_mix Mixed Acid (HNO3/H2SO4) cool_nitrating Cool to 0°C nitrating_mix->cool_nitrating add_nitrating Slow Dropwise Addition (Maintain T ≤ 0°C) cool_start->add_nitrating cool_nitrating->add_nitrating stir Stir at 0°C for 30 min add_nitrating->stir quench Pour onto Ice stir->quench neutralize Neutralize with Base (e.g., Na2CO3) quench->neutralize precipitate Product Precipitation neutralize->precipitate filter_dry Filter and Dry precipitate->filter_dry product This compound filter_dry->product

Caption: Experimental workflow for the nitration of 2-amino-6-methylpyridine.

troubleshooting_logic start Observe Reaction Issue runaway Runaway Reaction? (Dark color, gas) start->runaway low_yield Low Yield? runaway->low_yield No action_cool Immediate Cooling Reduce Temp & Addition Rate in Future Experiments runaway->action_cool Yes no_precipitate No Precipitation? low_yield->no_precipitate No action_optimize Optimize Time/Temp Check Stoichiometry Careful Neutralization low_yield->action_optimize Yes action_neutralize Neutralize with Base Perform Solvent Extraction no_precipitate->action_neutralize Yes end Problem Resolved no_precipitate->end No action_cool->end action_optimize->end action_neutralize->end

Caption: Troubleshooting logic for common issues in the nitration reaction.

References

stability and degradation of 2-Amino-6-methyl-5-nitropyridine under acidic conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Amino-6-methyl-5-nitropyridine, focusing on its stability and degradation under acidic conditions.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors influencing the stability of this compound in acidic solutions?

The stability of this compound in acidic media is primarily influenced by the pH of the solution, the temperature, and the presence of other reactive species. The molecule possesses several functional groups—an amino group, a nitro group, and a methyl group attached to a pyridine ring—whose reactivity is altered in an acidic environment. The pyridine nitrogen and the exocyclic amino group are likely to be protonated in acidic conditions, which can affect the electron density of the pyridine ring and influence its susceptibility to degradation.

Q2: What are the potential degradation pathways for this compound under acidic conditions?

While specific degradation pathways for this molecule are not extensively documented, based on the known chemistry of substituted nitropyridines, several degradation routes can be postulated. The primary pathways may include:

  • Hydrolysis of the amino group: Although generally stable, under harsh acidic conditions and elevated temperatures, the amino group could potentially be hydrolyzed to a hydroxyl group, forming 2-hydroxy-6-methyl-5-nitropyridine.

  • Reduction of the nitro group: If reducing agents are present, even under acidic conditions, the nitro group is susceptible to reduction, which can lead to the formation of nitroso, hydroxylamino, or even amino derivatives.

  • Ring modification: Severe acidic and thermal stress could potentially lead to more complex degradation involving the pyridine ring itself, though this is generally less common under typical experimental conditions.

Q3: Are there any expected side reactions involving the methyl group?

The methyl group on the pyridine ring is generally stable under acidic conditions.[1] However, its reactivity can be influenced by the electronic effects of the other substituents.[1] While direct degradation of the methyl group is unlikely under typical acidic hydrolysis conditions, its presence can influence the overall stability and degradation profile of the molecule.

Q4: How can I monitor the degradation of this compound in my experiments?

The most effective way to monitor the degradation is by using a stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UPLC).[2][3][4] An appropriate method should be able to separate the parent compound from any potential degradation products.[4] UV detection is commonly used for aromatic compounds, and coupling the LC system to a mass spectrometer (LC-MS) can be invaluable for the identification of unknown degradants.[5][6][7]

Troubleshooting Guides

Issue 1: I am observing unexpected peaks in my chromatogram during a stability study.

  • Possible Cause 1: Formation of Degradation Products.

    • Solution: The new peaks are likely degradation products. To confirm this, you can perform a forced degradation study under more stringent conditions (e.g., higher acid concentration or temperature) to see if these peaks increase in intensity.[8][9][10] Using a photodiode array (PDA) detector can help in assessing peak purity. LC-MS analysis is highly recommended to obtain the mass of the unknown peaks, which will aid in their identification.[5][6][7]

  • Possible Cause 2: Interaction with Excipients or Solvents.

    • Solution: If your formulation includes other components, the new peaks could be reaction products between this compound and these excipients. Analyze a placebo sample (all components except the active pharmaceutical ingredient) under the same stress conditions to rule this out.

  • Possible Cause 3: Isomerization.

    • Solution: While less common for this specific structure, some molecules can undergo isomerization under stress. High-resolution mass spectrometry and NMR spectroscopy would be necessary to identify any isomeric impurities.

Issue 2: The concentration of my this compound is decreasing rapidly, but I don't see any major degradation peaks.

  • Possible Cause 1: Degradation products are not being detected.

    • Solution: Your degradation products may not be chromophoric at the wavelength you are using for detection. Try analyzing your samples at different UV wavelengths. It is also possible that the degradants are not being retained on your current HPLC column. Consider using a different column chemistry or a more universal detection method like mass spectrometry or a charged aerosol detector (CAD).

  • Possible Cause 2: Formation of insoluble degradants.

    • Solution: The degradation products might be precipitating out of the solution. Visually inspect your samples for any turbidity or solid matter. If precipitation is suspected, you may need to alter your solvent system to keep the degradants in solution for analysis.

  • Possible Cause 3: Adsorption to container surfaces.

    • Solution: Highly reactive or "sticky" compounds can sometimes adsorb to the surfaces of glass or plastic containers. Using silanized glassware can help to mitigate this issue.

Experimental Protocols

Protocol 1: Forced Degradation Study - Acid Hydrolysis

This protocol outlines a general procedure for conducting a forced degradation study of this compound under acidic conditions.

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

  • Stress Conditions:

    • Mix an aliquot of the stock solution with an equal volume of 0.1 M hydrochloric acid (HCl).

    • For comparison, prepare a control sample by mixing an aliquot of the stock solution with an equal volume of purified water.

    • Incubate both the stressed and control samples at a controlled temperature (e.g., 60 °C) for a defined period (e.g., 24, 48, and 72 hours).

  • Sample Analysis:

    • At each time point, withdraw an aliquot from each sample.

    • Neutralize the acidic sample with an equivalent amount of 0.1 M sodium hydroxide (NaOH) to prevent further degradation and to protect the analytical column.

    • Dilute the samples to an appropriate concentration for analysis with the mobile phase.

    • Analyze the samples using a validated stability-indicating HPLC or UPLC-MS method.

Protocol 2: Development of a Stability-Indicating HPLC Method

This protocol provides a starting point for developing an HPLC method to separate this compound from its potential degradation products.

  • Column: A C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is a good starting point.

  • Mobile Phase:

    • A: 0.1% Formic acid in water

    • B: 0.1% Formic acid in acetonitrile

  • Gradient Elution: A gradient elution is recommended to ensure the separation of compounds with a range of polarities. A suggested starting gradient is:

    • 0-5 min: 5% B

    • 5-25 min: 5% to 95% B

    • 25-30 min: 95% B

    • 30-35 min: 95% to 5% B

    • 35-40 min: 5% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV detection at a wavelength determined by the UV spectrum of the parent compound (e.g., 254 nm or a wavelength of maximum absorbance).

  • Injection Volume: 10 µL

Note: This method will likely require optimization (e.g., adjusting the gradient, pH of the mobile phase, or trying a different column chemistry) to achieve adequate separation for your specific degradation products.[2][3]

Data Presentation

Table 1: Predicted Degradation Products of this compound under Acidic Stress

Predicted Degradant Chemical Structure Potential Mechanism Analytical Considerations
2-Hydroxy-6-methyl-5-nitropyridineC₆H₆N₂O₃Hydrolysis of the amino groupMay be more polar than the parent compound.
2-Amino-6-methyl-5-nitrosopyridineC₆H₇N₃OPartial reduction of the nitro groupMay have a different UV spectrum from the parent.
5-Amino-2-amino-6-methylpyridineC₆H₉N₃Complete reduction of the nitro groupWill be significantly more polar.

Note: The formation of these products is hypothetical and requires experimental confirmation.

Mandatory Visualizations

G cluster_0 Forced Degradation Workflow A Prepare Stock Solution (1 mg/mL in MeCN) B Stress Sample: Mix with 0.1 M HCl A->B C Control Sample: Mix with Water A->C D Incubate at 60°C B->D C->D E Withdraw Samples (e.g., 24, 48, 72h) D->E F Neutralize & Dilute E->F G Analyze by HPLC/UPLC-MS F->G G cluster_1 Predicted Acidic Degradation Pathways Parent This compound Deg1 2-Hydroxy-6-methyl-5-nitropyridine Parent->Deg1 Hydrolysis (H+, H₂O, Δ) Deg2 2-Amino-6-methyl-5-nitrosopyridine Parent->Deg2 Reduction (if reducing agent present)

References

handling and storage recommendations for 2-Amino-6-methyl-5-nitropyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals on the handling, storage, and troubleshooting for 2-Amino-6-methyl-5-nitropyridine (CAS No. 22280-62-2).

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with this compound?

A1: this compound is considered hazardous. It is harmful if swallowed, in contact with skin, or if inhaled.[1][2] It also causes skin and eye irritation.[1][2] It is important to handle this compound with appropriate personal protective equipment (PPE).

Q2: What are the recommended storage conditions for this compound?

A2: To ensure the stability and integrity of this compound, it should be stored in a tightly closed container in a dry, cool, and well-ventilated area.[2] For long-term storage, it is recommended to keep it in a dark place under an inert atmosphere at room temperature.[1]

Q3: What personal protective equipment (PPE) should be worn when handling this compound?

A3: When handling this compound, you should wear appropriate protective clothing, gloves, and eye/face protection.[1] This includes chemical-resistant gloves, a lab coat, and safety goggles. In case of dust formation, a respirator should be used.

Q4: What should I do in case of accidental exposure?

A4:

  • Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing.

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical advice.[1]

  • Inhalation: Move the person to fresh air and keep them comfortable for breathing.

  • Ingestion: Rinse the mouth with water. Do not induce vomiting. Seek immediate medical attention.

Q5: What are the known incompatibilities of this compound?

A5: While specific incompatibility data for this exact compound is limited, similar compounds are incompatible with strong oxidizing agents and strong acids.[3][4] It is advisable to avoid contact with these substances.

Handling and Storage Recommendations

Proper handling and storage are crucial for maintaining the quality of this compound and ensuring laboratory safety.

Quantitative Data Summary
ParameterRecommendationSource
Storage Temperature Room temperature[1]
Atmosphere Inert atmosphere (e.g., Argon, Nitrogen)[1]
Light Keep in a dark place[1]
Container Tightly closed container[2]
Ventilation Store in a well-ventilated place[2]
Incompatible Materials Strong oxidizing agents, strong acids[3][4]
Experimental Protocol: Representative Synthesis of a Substituted Pyridine Derivative

This protocol describes a representative use of this compound as a key intermediate in the synthesis of a more complex molecule.

Objective: To synthesize a substituted pyrazolo[3,4-b]pyridine derivative via a condensation reaction.

Materials:

  • This compound

  • Hydrazine hydrate

  • Ethanol (anhydrous)

  • Glacial acetic acid

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Standard glassware for workup and purification

Methodology:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.53 g, 10 mmol).

  • Solvent Addition: Add 30 mL of anhydrous ethanol to the flask and stir the mixture to obtain a suspension.

  • Reagent Addition: Slowly add hydrazine hydrate (1.0 mL, 20 mmol) to the suspension at room temperature.

  • Reaction: Add a catalytic amount of glacial acetic acid (0.1 mL) to the mixture. Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: After the reaction is complete, allow the mixture to cool to room temperature. The product may precipitate out of the solution. If so, collect the solid by vacuum filtration. If not, reduce the solvent volume under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent such as ethanol or by column chromatography on silica gel.

Troubleshooting Guide

Encountering issues during experiments is common. This guide provides troubleshooting for potential problems when using this compound.

IssuePossible CauseRecommended Solution
Compound Discoloration (darkening) Exposure to light, air, or impurities.Store the compound in a dark place under an inert atmosphere. Ensure handling is done quickly to minimize exposure.
Low Solubility in Reaction Solvent The compound has low solubility in non-polar solvents.Use polar aprotic solvents like DMF, DMSO, or alcohols. Gentle heating may improve solubility.
Incomplete Reaction Insufficient reaction time or temperature. Reagent degradation.Monitor the reaction using TLC. If the reaction stalls, consider increasing the temperature or adding a fresh portion of the other reactant.
Formation of Byproducts Side reactions due to the presence of both amino and nitro groups.Optimize reaction conditions (temperature, solvent, catalyst). Protect one of the functional groups if necessary.
Difficulty in Product Purification The product has similar polarity to the starting material or byproducts.Use a different eluent system for column chromatography. Consider derivatization to change polarity for easier separation.

Visualizations

Handling and Storage Workflow

G Figure 1. Recommended Handling and Storage Workflow A Receive Compound B Inspect Container for Damage A->B C Store in a Cool, Dry, Dark, Well-Ventilated Area B->C If OK D Keep Container Tightly Closed C->D F Weigh Compound in a Ventilated Hood C->F For Use E Store Under Inert Atmosphere D->E G Use Appropriate PPE F->G H Transfer to Reaction Vessel G->H I Clean Spills Immediately H->I If Spill Occurs J Dispose of Waste According to Regulations H->J After Use

Caption: Figure 1. Recommended Handling and Storage Workflow for this compound.

Troubleshooting Logic for Experimental Issues

G Figure 2. Troubleshooting Logic for Experimental Issues Start Experiment Start Issue Unexpected Result? Start->Issue CheckPurity Check Starting Material Purity? Issue->CheckPurity Yes End Successful Outcome Issue->End No CheckConditions Review Reaction Conditions? CheckPurity->CheckConditions Purity OK Optimize Optimize Conditions CheckPurity->Optimize Impure CheckWorkup Analyze Workup Procedure? CheckConditions->CheckWorkup Conditions OK CheckConditions->Optimize Issue Found CheckWorkup->Optimize Issue Found CheckWorkup->End Procedure OK Optimize->Start Re-run

Caption: Figure 2. A logical workflow for troubleshooting common issues during experiments.

References

common impurities in commercial 2-Amino-6-methyl-5-nitropyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using commercial 2-Amino-6-methyl-5-nitropyridine.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in commercial this compound?

A1: The most common impurities in commercial this compound typically arise from the synthesis and purification process. These can include:

  • Unreacted Starting Material: 2-Amino-6-methylpyridine may be present if the nitration reaction is incomplete.

  • Isomeric Impurities: The nitration of 2-amino-6-methylpyridine can yield the undesired positional isomer, 2-Amino-6-methyl-3-nitropyridine. The relative abundance of this isomer is dependent on the specific reaction conditions used during synthesis.[1][2]

  • Over-nitrated Byproducts: Under certain conditions, nitration can occur on the amino group, leading to the formation of N-(6-methyl-5-nitropyridin-2-yl)nitramide.[3]

  • Upstream Impurities: Impurities from the synthesis of the starting material, 2-Amino-6-methylpyridine, such as toluidines and xylidines, could potentially be carried through, although they are less common in highly purified commercial batches.[4][5]

Q2: How can I identify and quantify these impurities in my sample?

A2: Several analytical techniques can be employed for the identification and quantification of impurities:

  • High-Performance Liquid Chromatography (HPLC-UV): This is the most common and reliable method for purity assessment and quantification of known and unknown impurities. A reversed-phase C18 column with a gradient elution using a mobile phase of acetonitrile and a buffered aqueous solution is typically effective. UV detection allows for the quantification of impurities based on their absorbance.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can be used to identify and quantify volatile impurities. For less volatile compounds like aminopyridines, derivatization may be necessary to improve their thermal stability and chromatographic behavior.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR spectroscopy is a powerful tool for structural elucidation and can be used to identify and distinguish between isomers of 2-Amino-6-methyl-nitropyridine by analyzing the chemical shifts and coupling constants of the aromatic protons.

Q3: What impact can these impurities have on my experiments?

A3: The presence of impurities can have several adverse effects on your experiments:

  • Inaccurate Quantification: The presence of impurities will lead to an overestimation of the amount of this compound if the analytical method is not specific.

  • Side Reactions: Impurities with reactive functional groups can participate in unwanted side reactions, leading to the formation of unexpected byproducts and reducing the yield of the desired product.

  • Altered Biological Activity: In drug development, even small amounts of impurities can significantly alter the pharmacological and toxicological profile of the active pharmaceutical ingredient (API).

  • Inconsistent Results: Batch-to-batch variability in impurity profiles can lead to a lack of reproducibility in experimental results.

Troubleshooting Guide

This guide addresses specific issues that users might encounter during their experiments with this compound.

Issue Potential Cause Troubleshooting Steps
Unexpected peaks in HPLC chromatogram Presence of impurities such as unreacted starting material, isomers, or byproducts.1. Run a blank injection to rule out solvent or system contamination. 2. Inject a standard of the starting material (2-Amino-6-methylpyridine) to identify its retention time. 3. If an isomeric impurity is suspected, consult literature for typical retention order on a C18 column or use a higher resolution column. 4. If the impurity is unknown, consider collection of the fraction for analysis by mass spectrometry or NMR.
Low yield in a subsequent reaction The purity of the starting this compound may be lower than stated, or an impurity is interfering with the reaction.1. Re-evaluate the purity of your starting material using a validated HPLC method. 2. Consider the reactivity of potential impurities. For example, the presence of the starting material, 2-Amino-6-methylpyridine, could compete in reactions targeting the amino group. 3. Purify the starting material by recrystallization or column chromatography if necessary.
Inconsistent reaction outcomes between different batches The impurity profile may vary significantly between different commercial batches.1. Analyze each new batch of this compound by HPLC to assess its purity and impurity profile before use. 2. If possible, purchase from a supplier that provides a detailed certificate of analysis with impurity levels. 3. If a particular impurity is identified as problematic, establish an acceptance criterion for its level in incoming material.
Difficulty in dissolving the material completely The presence of insoluble impurities or the material has degraded.1. Attempt to dissolve a small sample in a range of solvents to find a suitable one. 2. Filter the solution to remove any insoluble particulate matter. 3. Analyze the insoluble material separately if possible. 4. Consider that the material may have degraded upon storage. Store in a cool, dry, and dark place.

Quantitative Data Summary

The following table summarizes the typical purity levels and common impurity thresholds for commercial this compound. Please note that these values can vary between suppliers.

Compound Typical Purity (%) Common Impurity Typical Impurity Limit (%)
This compound> 98.02-Amino-6-methylpyridine< 0.5
2-Amino-6-methyl-3-nitropyridine< 1.0
Other unknown impurities< 0.5

Experimental Protocols

HPLC-UV Method for Purity Determination

This method is suitable for the quantitative analysis of this compound and its common impurities.

  • Instrumentation: HPLC system with a UV detector, a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Phosphoric acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient Program:

    Time (min) % Mobile Phase B
    0 10
    20 90
    25 90
    26 10

    | 30 | 10 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Accurately weigh and dissolve the sample in a 50:50 mixture of acetonitrile and water to a final concentration of approximately 0.5 mg/mL.

GC-MS Method for Impurity Identification

This method can be used for the identification of volatile impurities.

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer (GC-MS).

  • Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Hold at 280 °C for 5 minutes.

  • Injector Temperature: 250 °C

  • MS Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Mass Range: 40-550 amu

  • Sample Preparation: Dissolve the sample in a volatile organic solvent such as dichloromethane or ethyl acetate. Derivatization with a suitable agent like BSTFA may be required for better peak shape and volatility of the amino group.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Methods cluster_data_processing Data Processing and Interpretation sample Commercial this compound dissolve Dissolve in appropriate solvent sample->dissolve filter Filter if necessary dissolve->filter hplc HPLC-UV Analysis filter->hplc gcms GC-MS Analysis filter->gcms nmr NMR Analysis filter->nmr identify Identify Impurities hplc->identify gcms->identify nmr->identify quantify Quantify Impurities identify->quantify assess Assess Impact on Experiment quantify->assess

Caption: Workflow for impurity analysis of this compound.

logical_relationship cluster_synthesis Synthesis cluster_product Commercial Product cluster_impurities Potential Impurities start_material 2-Amino-6-methylpyridine nitration Nitration Reaction start_material->nitration main_product This compound nitration->main_product unreacted Unreacted Starting Material nitration->unreacted Incomplete Reaction isomer Isomeric Impurity (3-nitro) nitration->isomer Side Reaction over_nitrated Over-nitrated Byproduct nitration->over_nitrated Side Reaction

References

scaling up the synthesis of 2-Amino-6-methyl-5-nitropyridine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the synthesis of 2-Amino-6-methyl-5-nitropyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth information, troubleshoot common issues, and answer frequently asked questions related to the scale-up of this important chemical synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent and industrially applicable method is the electrophilic nitration of 2-amino-6-methylpyridine. This reaction is typically carried out using a nitrating mixture of concentrated sulfuric acid (H₂SO₄) and nitric acid (HNO₃). The strong acidic environment protonates the pyridine ring, facilitating the addition of the nitro group.

Q2: Why is temperature control so critical during the nitration process?

A2: The nitration of aminopyridines is a highly exothermic reaction. Poor temperature control can lead to several undesirable outcomes, including a decrease in selectivity, the formation of over-nitrated byproducts, and an increased risk of a runaway reaction, which poses a significant safety hazard, especially during scale-up.[1] Maintaining a low temperature, typically between 0-10°C, is crucial for achieving high yield and purity.[1][2]

Q3: What are the primary impurities I should be aware of?

A3: The main impurities can include isomeric products such as 2-amino-6-methyl-3-nitropyridine, dinitrated species, and the starting material, 2-amino-6-methylpyridine, if the reaction is incomplete. Another potential byproduct is N-(6-methyl-5-nitropyridin-2-yl)nitramide, which can form under certain conditions.[3]

Q4: How is the final product typically isolated and purified?

A4: The reaction is usually quenched by carefully pouring the acidic mixture onto crushed ice. The product is then precipitated by neutralizing the solution with a base, such as concentrated ammonia.[1][4] The resulting solid can be collected by filtration and washed with water. For higher purity, recrystallization from a suitable solvent like dimethylformamide (DMFA) is often employed.[1]

Experimental Workflow

The following diagram outlines the standard laboratory procedure for the synthesis of this compound.

G cluster_prep Reagent Preparation cluster_reaction Nitration Reaction cluster_workup Work-up and Isolation cluster_purification Purification start Start prep_h2so4 Cool Concentrated H₂SO₄ to 0-5°C start->prep_h2so4 add_reactant Slowly add 2-Amino-6-methylpyridine to H₂SO₄, maintaining T < 10°C prep_h2so4->add_reactant prep_reactant Prepare 2-Amino-6-methylpyridine prep_reactant->add_reactant prep_hno3 Prepare Nitrating Agent (e.g., concentrated HNO₃) add_hno3 Add HNO₃ dropwise, maintaining T < 10°C prep_hno3->add_hno3 add_reactant->add_hno3 react Stir at low temperature (e.g., 1-2 hours) add_hno3->react monitor Monitor reaction progress (TLC/HPLC) react->monitor quench Pour reaction mixture onto crushed ice monitor->quench neutralize Neutralize with base (e.g., NH₄OH) to precipitate product quench->neutralize filtrate Filter the solid product neutralize->filtrate wash Wash with cold water filtrate->wash dry Dry the crude product wash->dry recrystallize Recrystallize from suitable solvent (e.g., DMFA) dry->recrystallize final_dry Dry final product under vacuum recrystallize->final_dry end End final_dry->end

Caption: General workflow for the synthesis of this compound.

Troubleshooting Guide

This guide addresses common problems encountered during the synthesis and scale-up process.

ProblemPotential Cause(s)Suggested Solution(s)
Low Yield 1. Incomplete reaction. 2. Product loss during work-up. 3. Suboptimal reaction temperature. 4. Insufficient nitrating agent.1. Extend reaction time and monitor via TLC/HPLC. 2. Ensure pH is optimal for precipitation during neutralization. Avoid excessive washing. 3. Strictly maintain the temperature below 10°C during reagent addition.[1] 4. Use a slight excess of nitric acid.
Low Purity / Presence of Impurities 1. High reaction temperature causing side reactions. 2. Formation of isomeric byproducts. 3. Incomplete removal of starting material.1. Improve cooling efficiency. On a larger scale, ensure the reactor has adequate heat exchange capacity. 2. Recrystallize the crude product from a suitable solvent like DMFA to remove isomers.[1] 3. Ensure the reaction goes to completion. Purify via column chromatography if necessary for very high purity.
Dark/Oily Product 1. Reaction temperature was too high, leading to decomposition. 2. Insufficient mixing during neutralization.1. Re-evaluate and optimize temperature control throughout the process. 2. Ensure vigorous stirring when quenching and neutralizing to obtain a fine, easily filterable precipitate.
Reaction Stalls 1. Poor quality or insufficient amount of reagents. 2. Low reaction temperature slowing the rate significantly.1. Verify the concentration and purity of acids and starting material. 2. After the addition is complete, allow the reaction to slowly warm to room temperature and stir for an additional period.[5]
Scale-up: Poor Heat Dissipation 1. Surface-area-to-volume ratio decreases on scale-up. 2. Exothermic nature of the reaction.1. Use a reactor with a high heat-transfer coefficient (e.g., jacketed glass reactor). 2. Slow down the addition rate of the nitrating agent significantly. 3. Consider using a semi-batch process where reagents are added continuously over a longer period.

Troubleshooting Logic Diagram

Use this decision tree to diagnose and resolve issues with low product yield.

G start Low Yield Observed check_completion Was the reaction monitored to completion (TLC/HPLC)? start->check_completion incomplete Problem: Incomplete Reaction check_completion->incomplete No complete Reaction went to completion. check_completion->complete Yes solution_incomplete Solution: 1. Extend reaction time. 2. Slightly increase temperature (e.g., to 20°C) after initial stir. 3. Verify reagent stoichiometry. incomplete->solution_incomplete check_workup Was a significant amount of solid observed during precipitation? complete->check_workup no_precipitate Problem: Poor Precipitation check_workup->no_precipitate No precipitate_ok Precipitate formed as expected. check_workup->precipitate_ok Yes solution_precipitate Solution: 1. Re-check pH after neutralization. 2. Cool the solution further to decrease solubility. 3. Extract aqueous layer with an organic solvent if product has some solubility. no_precipitate->solution_precipitate check_purity Problem: Side Reactions precipitate_ok->check_purity solution_purity Solution: 1. Verify temperature was strictly controlled (<10°C) during addition. 2. Ensure slow, dropwise addition of reagents. 3. Purify crude product via recrystallization. check_purity->solution_purity

Caption: Decision tree for troubleshooting low yield in the synthesis.

Detailed Experimental Protocol

This protocol is a representative example for a laboratory-scale synthesis. Adjustments will be necessary for scale-up.

Materials:

  • 2-Amino-6-methylpyridine (1.0 eq)

  • Concentrated Sulfuric Acid (98%)

  • Concentrated Nitric Acid (70%)

  • Concentrated Ammonium Hydroxide

  • Crushed Ice and Deionized Water

  • Dimethylformamide (DMFA) for recrystallization

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, cool 10 mL of concentrated sulfuric acid to 0-5°C using an ice-salt bath.

  • Substrate Addition: Slowly add 2-amino-6-methylpyridine (2.0 g) in portions to the cold sulfuric acid, ensuring the internal temperature does not rise above 10°C.[2] Stir the resulting solution until all the solid has dissolved.

  • Nitration: Add concentrated nitric acid (1.5 mL) to the dropping funnel. Add the nitric acid dropwise to the reaction mixture over 30-45 minutes. It is critical to maintain the internal temperature below 10°C throughout the addition.

  • Reaction: After the addition is complete, allow the mixture to stir at 0-5°C for an additional 1-2 hours. Monitor the reaction's progress by TLC or HPLC.

  • Quenching and Neutralization: Carefully pour the reaction mixture onto a beaker containing approximately 50 g of crushed ice with constant stirring.

  • In a well-ventilated fume hood, slowly add concentrated ammonium hydroxide to the cold mixture to neutralize the acid. The product will precipitate as a yellow solid. Continue adding base until the pH is approximately 7-8.

  • Isolation: Collect the precipitated solid by vacuum filtration. Wash the filter cake thoroughly with cold deionized water (3 x 20 mL).

  • Drying: Dry the crude product in a vacuum oven at 50-60°C to a constant weight.

  • Purification (Optional): For higher purity, recrystallize the crude solid from a minimal amount of hot DMFA. Allow the solution to cool slowly to form crystals, which can then be filtered, washed with a small amount of cold water, and dried under vacuum.[1] The melting point of the pure product is 185-189°C.[2]

References

Validation & Comparative

A Comparative Guide to the HPLC Analysis of 2-Amino-6-methyl-5-nitropyridine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification and purity assessment of pharmaceutical intermediates like 2-Amino-6-methyl-5-nitropyridine is crucial for ensuring the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). High-Performance Liquid Chromatography (HPLC) stands as the primary analytical technique for this purpose due to its high resolution, sensitivity, and quantitative accuracy. This guide provides an objective comparison of a typical HPLC method with other potential analytical techniques, supported by a detailed experimental protocol and performance data.

Comparison of Analytical Methods

While HPLC is the gold standard for the analysis of this compound, other analytical techniques can be employed for specific purposes such as structural elucidation or rapid qualitative checks. The following table compares the performance of HPLC with alternative methods.

Analytical Method Principle Advantages Disadvantages Typical Application
High-Performance Liquid Chromatography (HPLC) Differential partitioning of the analyte between a stationary phase and a liquid mobile phase.High resolution and sensitivity, accurate quantification, suitable for a wide range of compounds.[1]Requires specialized equipment and solvents, method development can be time-consuming.Purity testing, quantitative analysis, impurity profiling.
Nuclear Magnetic Resonance (NMR) Spectroscopy Absorption of radiofrequency radiation by atomic nuclei in a magnetic field.Provides detailed structural information, can be used for quantitative analysis (qNMR) without a reference standard for each impurity.[1]Lower sensitivity compared to HPLC, more complex instrumentation.[1]Structural elucidation, identification of impurities.
Gas Chromatography (GC) Partitioning of volatile analytes between a stationary phase and a gaseous mobile phase.Excellent for volatile and thermally stable compounds.[1]May require derivatization for non-volatile compounds like this compound, which adds complexity.[1]Analysis of volatile impurities.
Thin-Layer Chromatography (TLC) Separation of components on a thin layer of adsorbent material.Simple, rapid, and cost-effective.[1]Primarily qualitative, lower resolution and sensitivity compared to HPLC.[1]Reaction monitoring, preliminary purity checks.[1]

HPLC Method for this compound

The following is a recommended starting point for an HPLC method for the analysis of this compound, based on established methods for similar aminopyridine derivatives.[1][2]

Experimental Protocol

1. Instrumentation:

  • HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.[1]

2. Chromatographic Conditions:

Parameter Condition
Column C18, 4.6 x 150 mm, 5 µm particle size[1]
Mobile Phase A 0.1% Phosphoric acid in Water[1]
Mobile Phase B Acetonitrile[1]
Gradient Elution Time (min)
0
20
25
26
30
Flow Rate 1.0 mL/min[1]
Column Temperature 30 °C[1]
Detection Wavelength 254 nm (or a more specific wavelength determined by UV scan)[1]
Injection Volume 10 µL[1]

3. Sample Preparation:

  • Standard Solution: Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water.[1]

  • Sample Solution: Prepare the sample in the same manner as the standard solution.[1]

4. System Suitability:

  • Inject the standard solution five times. The relative standard deviation (RSD) for the peak area of this compound should be not more than 2.0%.

  • The tailing factor for the main peak should be between 0.8 and 1.5.

  • The theoretical plates should be not less than 2000.[1]

5. Analysis:

  • Inject the sample solution and record the chromatogram.

  • Calculate the percentage purity by the area normalization method or by comparison to the reference standard.

Expected Performance Data

The following table outlines the expected performance characteristics of the proposed HPLC method. Actual values may vary and should be determined during method validation.

Parameter Expected Value
Retention Time (Rt) To be determined (dependent on exact conditions and system)
Linearity (r²) ≥ 0.999
Limit of Detection (LOD) To be determined (typically in the ng/mL range)
Limit of Quantification (LOQ) To be determined (typically in the µg/mL range)
Precision (%RSD) ≤ 2.0%
Accuracy (% Recovery) 98.0% - 102.0%

Workflow for HPLC Analysis

The logical flow of the HPLC analysis method is depicted in the following diagram.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Analysis weigh_std Weigh Reference Standard dissolve_std Dissolve & Dilute Standard weigh_std->dissolve_std system_suitability System Suitability Test dissolve_std->system_suitability Standard Solution weigh_sample Weigh Sample dissolve_sample Dissolve & Dilute Sample weigh_sample->dissolve_sample inject_sample Inject Sample dissolve_sample->inject_sample Sample Solution instrument_setup Instrument Setup instrument_setup->system_suitability system_suitability->inject_sample acquire_data Acquire Chromatogram inject_sample->acquire_data Chromatographic Data integrate_peaks Integrate Peaks acquire_data->integrate_peaks calculate_results Calculate Purity/Concentration integrate_peaks->calculate_results report Generate Report calculate_results->report

Caption: Workflow for the HPLC analysis of this compound.

References

A Comparative Guide to the Quantitative Analysis of 2-Amino-6-methyl-5-nitropyridine: GC-MS vs. HPLC-UV and LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate and precise quantification of pharmaceutical intermediates like 2-Amino-6-methyl-5-nitropyridine is paramount. The choice of analytical technique can significantly impact the reliability of results, influencing process development, quality control, and regulatory compliance. This guide provides an objective comparison of Gas Chromatography-Mass Spectrometry (GC-MS) with High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) for the quantitative analysis of this compound. The information is supported by detailed experimental protocols and comparative performance data to aid in method selection.

Comparative Performance Data

The following table summarizes the typical quantitative performance metrics that can be expected for each analytical technique when analyzing this compound. The data is compiled based on the performance of these methods for structurally similar compounds.

Parameter GC-MS (with Derivatization) HPLC-UV LC-MS/MS
Linearity (R²) > 0.99> 0.999[1]> 0.99
Limit of Detection (LOD) < 1 ng/g[2]0.015 µg/mL[1]< 1 ng/mL
Limit of Quantitation (LOQ) ~5 ng/g[2]0.048 µg/mL[1]~2.5 ng/g[3]
Accuracy (% Recovery) 90-110%98.80 - 100.03%[1]95-105%
Precision (%RSD) < 15%< 2.0%[4]< 10%
Sample Throughput Lower (due to derivatization)HighHigh
Selectivity HighModerateVery High
Cost ModerateLowHigh

Experimental Protocols

Detailed methodologies for each of the key analytical techniques are provided below. These protocols are based on established methods for similar compounds and serve as a strong starting point for method development and validation.

Quantitative Analysis by GC-MS

Gas Chromatography (GC) is well-suited for the analysis of volatile and thermally stable compounds.[4] For a polar compound like this compound, derivatization is typically required to increase its volatility and thermal stability, enabling its passage through the GC column.[4][5]

Experimental Protocol: GC-MS with Derivatization

  • Sample Preparation (Derivatization):

    • Accurately weigh approximately 10 mg of the sample into a vial.

    • Dissolve the sample in a suitable solvent (e.g., pyridine or dimethylformamide).

    • Add a derivatizing agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) or a pentafluorobenzyl bromide (PFBBr) solution.

    • Heat the mixture (e.g., at 60-80°C) for a specified time (e.g., 30-60 minutes) to ensure complete reaction.[6]

    • Cool the sample to room temperature before injection.

  • Instrumentation:

    • Gas Chromatograph: Equipped with a split/splitless injector and a mass selective detector (MSD).

    • Column: A non-polar capillary column, such as a DB-5MS (5% phenyl-methylpolysiloxane), 30 m x 0.25 mm i.d., 0.25 µm film thickness.[7]

    • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).[7]

  • GC-MS Conditions:

    • Injector Temperature: 280°C.[7]

    • Injection Mode: Splitless (1 µL).[5]

    • Oven Temperature Program:

      • Initial temperature: 100°C, hold for 1 minute.

      • Ramp: 10°C/min to 280°C.

      • Hold at 280°C for 5 minutes.

    • MSD Transfer Line Temperature: 280°C.

    • Ion Source Temperature: 230°C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM) for quantitative analysis, using characteristic ions of the derivatized analyte.

  • Quantification:

    • A calibration curve is constructed by analyzing a series of standards of known concentrations.

    • The peak area of the target ion is plotted against the concentration.

    • An internal standard (e.g., a deuterated analog) is recommended for improved accuracy and precision.[2]

Quantitative Analysis by HPLC-UV

High-Performance Liquid Chromatography (HPLC) with UV detection is a robust and widely used technique for the analysis of aromatic compounds.[8] Given that this compound possesses chromophores, it is well-suited for UV detection. This method is often preferred for its simplicity and high throughput.

Experimental Protocol: HPLC-UV

  • Sample Preparation:

    • Accurately weigh about 10 mg of the sample into a 100 mL volumetric flask.

    • Dissolve in a suitable diluent (e.g., a mixture of acetonitrile and water) and sonicate to dissolve.

    • Dilute to the mark with the diluent.

    • Filter the solution through a 0.45 µm syringe filter before injection.

  • Instrumentation:

    • HPLC System: Equipped with a binary or quaternary pump, an autosampler, a column oven, and a UV-Vis detector.

    • Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is commonly used for substituted pyridines.[4]

  • Chromatographic Conditions:

    • Mobile Phase A: 0.1% Phosphoric acid in Water.[4]

    • Mobile Phase B: Acetonitrile.[4]

    • Gradient Elution:

      • 0-20 min: 10% to 90% B

      • 20-25 min: 90% B

      • 25.1-30 min: 10% B (re-equilibration)

    • Flow Rate: 1.0 mL/min.[4]

    • Column Temperature: 30°C.[4]

    • Detection Wavelength: 254 nm (or the wavelength of maximum absorbance for the compound).[4]

    • Injection Volume: 10 µL.[4]

  • Quantification:

    • A calibration curve is generated by injecting a series of standard solutions of known concentrations.

    • The peak area is plotted against the concentration.

    • System suitability tests should be performed to ensure the performance of the chromatographic system.[4]

Quantitative Analysis by LC-MS/MS

Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS) offers the highest selectivity and sensitivity, making it ideal for analyzing complex matrices or trace-level quantification.[3]

Experimental Protocol: LC-MS/MS

  • Sample Preparation:

    • Sample preparation is similar to HPLC-UV, involving dissolution in a suitable solvent and filtration.

    • For complex matrices, a solid-phase extraction (SPE) step may be necessary to remove interferences.[3]

  • Instrumentation:

    • LC System: A UHPLC or HPLC system.

    • Mass Spectrometer: A triple quadrupole mass spectrometer.

    • Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm particle size).

  • Chromatographic Conditions:

    • Mobile Phase A: 0.1% Formic acid in Water.

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

    • Gradient Elution: A suitable gradient to ensure separation from any impurities.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40°C.

    • Injection Volume: 5 µL.

  • MS/MS Conditions:

    • Ionization Source: Electrospray Ionization (ESI), positive mode.

    • Ion Spray Voltage: ~4500 V.

    • Source Temperature: 500°C.

    • Acquisition Mode: Multiple Reaction Monitoring (MRM).

      • Precursor Ion: The protonated molecular ion [M+H]⁺ of this compound.

      • Product Ions: At least two characteristic fragment ions should be monitored for quantification and confirmation.

  • Quantification:

    • An internal standard, preferably a stable isotope-labeled version of the analyte, should be used.

    • A calibration curve is constructed by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration.

Visualizing the Workflow and Decision Process

To further aid in understanding the analytical process and selecting the appropriate method, the following diagrams illustrate the general experimental workflow and a decision-making guide.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample_Weighing Sample Weighing Dissolution Dissolution Sample_Weighing->Dissolution Derivatization Derivatization (GC-MS only) Dissolution->Derivatization Filtration Filtration Derivatization->Filtration Injection Injection Filtration->Injection Chromatographic_Separation Chromatographic Separation (GC or LC) Injection->Chromatographic_Separation Detection Detection (MS, UV, or MS/MS) Chromatographic_Separation->Detection Peak_Integration Peak Integration Detection->Peak_Integration Calibration_Curve Calibration Curve Construction Peak_Integration->Calibration_Curve Quantification Quantification Calibration_Curve->Quantification

Caption: General experimental workflow for quantitative analysis.

Method_Selection_Flowchart rect_node rect_node start Start: Need to quantify This compound sensitivity High Sensitivity Required? start->sensitivity matrix Complex Matrix? sensitivity->matrix Yes cost Low Cost a Priority? sensitivity->cost No instrumentation LC-MS/MS Available? matrix->instrumentation Yes gc_ms Consider GC-MS (with derivatization) matrix->gc_ms No instrumentation->gc_ms No lc_msms Use LC-MS/MS instrumentation->lc_msms Yes hplc_uv Use HPLC-UV cost->hplc_uv Yes cost->gc_ms No

Caption: Decision guide for selecting an analytical method.

Conclusion

The choice between GC-MS, HPLC-UV, and LC-MS/MS for the quantitative analysis of this compound depends on the specific requirements of the analysis.

  • HPLC-UV is a cost-effective, robust, and high-throughput method suitable for routine quality control of bulk materials where high sensitivity is not the primary concern.[1][4]

  • GC-MS offers high selectivity but requires a derivatization step, which can add complexity and time to the analysis. It is a viable alternative when LC instrumentation is unavailable or when dealing with matrices where GC is advantageous.[5][7]

  • LC-MS/MS provides the highest sensitivity and selectivity, making it the gold standard for trace-level quantification, analysis in complex biological matrices, and when definitive identification is required.[3]

By understanding the strengths and limitations of each technique, researchers and drug development professionals can select the most appropriate method to ensure the generation of accurate, reliable, and fit-for-purpose quantitative data.

References

Interpreting the ¹H NMR Spectrum of 2-Amino-6-methyl-5-nitropyridine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for the interpretation of the ¹H NMR spectrum of 2-Amino-6-methyl-5-nitropyridine. Due to the limited availability of public experimental data for this specific compound, this guide presents a predicted spectrum based on established principles of NMR spectroscopy and compares it with the known spectrum of the related compound, 2-Amino-6-methylpyridine. This comparative approach allows for a deeper understanding of the influence of the nitro group on the chemical shifts and coupling patterns of the pyridine ring protons.

¹H NMR Spectral Data Comparison

The following table summarizes the expected ¹H NMR data for this compound and the experimental data for 2-Amino-6-methylpyridine. The predicted values for the target compound are derived from established substituent effects on the pyridine ring.

Compound Proton Assignment Chemical Shift (δ, ppm) Multiplicity Integration Coupling Constant (J, Hz)
This compound (Predicted) H-3~8.4d1HJ₃,₄ = ~8.5
H-4~6.5d1HJ₄,₃ = ~8.5
-NH₂~7.0 (broad)s2H-
-CH₃~2.6s3H-
2-Amino-6-methylpyridine (Experimental) H-36.32d1HJ₃,₄ = 7.3
H-47.14t1HJ₄,₃ = J₄,₅ = 7.7
H-56.13d1HJ₅,₄ = 8.1
-NH₂5.23 (broad)s2H-
-CH₃2.28s3H-

Note: The predicted data for this compound is an estimation and should be confirmed with experimental data.

Interpretation and Comparison

The introduction of a strongly electron-withdrawing nitro group at the 5-position of the 2-Amino-6-methylpyridine ring is expected to have a significant deshielding effect on the adjacent protons.

  • H-3 and H-4 Protons: In 2-Amino-6-methylpyridine, the protons on the pyridine ring appear between 6.13 and 7.14 ppm. For this compound, the H-3 proton, being ortho to the nitro group, is predicted to shift significantly downfield to approximately 8.4 ppm. The H-4 proton is also expected to be deshielded, though to a lesser extent. The coupling between H-3 and H-4 should remain a doublet for each, with a typical ortho-coupling constant of around 8.5 Hz.

  • Amino (-NH₂) Protons: The chemical shift of the amino protons is variable and depends on concentration and solvent. The broad singlet is characteristic of exchangeable protons. A downfield shift is predicted due to the overall electron-withdrawing nature of the substituted ring.

  • Methyl (-CH₃) Protons: The methyl protons at the 6-position are expected to experience a slight downfield shift compared to the parent compound due to the inductive effect of the nitro group. They will appear as a sharp singlet as there are no adjacent protons to couple with.

Experimental Protocol for ¹H NMR Spectroscopy

Objective: To acquire a high-resolution ¹H NMR spectrum of this compound for structural elucidation.

Materials and Equipment:

  • This compound sample

  • Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆) with 0.03% tetramethylsilane (TMS)

  • NMR tube (5 mm)

  • NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

  • Sample Preparation:

    • Weigh approximately 5-10 mg of the this compound sample.

    • Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

    • Transfer the solution to an NMR tube.

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

    • Set the appropriate spectral width, acquisition time, and number of scans.

  • Data Acquisition:

    • Acquire the ¹H NMR spectrum.

    • Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

  • Data Analysis:

    • Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

    • Integrate all the signals to determine the relative number of protons.

    • Determine the chemical shift (δ) in ppm, the multiplicity (singlet, doublet, triplet, etc.), and the coupling constants (J) in Hz for each signal.

    • Assign the signals to the corresponding protons in the molecule.

Logical Workflow for Spectral Interpretation

The following diagram illustrates the logical steps involved in interpreting the ¹H NMR spectrum of a substituted pyridine like this compound.

NMR_Interpretation_Workflow cluster_data_acquisition Data Acquisition & Processing cluster_spectral_analysis Spectral Analysis cluster_structure_correlation Structure Correlation A Acquire Raw FID Data B Fourier Transform A->B C Phase & Baseline Correction B->C D Reference to TMS (0 ppm) C->D E Identify Chemical Shifts (δ) D->E F Determine Integration Values D->F G Analyze Splitting Patterns (Multiplicity) D->G K Assign Signals to Protons E->K F->K H Calculate Coupling Constants (J) G->H H->K I Predict Proton Environments (Shielding/Deshielding) I->K J Apply N+1 Rule for Splitting J->K L Final Structure Confirmation K->L

Caption: Workflow for ¹H NMR spectral interpretation.

This guide provides a foundational understanding of the key features expected in the ¹H NMR spectrum of this compound. Experimental verification is essential to confirm these predictions and for any further application in research and development.

A Comparative Guide to the Infrared Spectrum of 2-Amino-6-methyl-5-nitropyridine and Related Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comparative analysis of the infrared (IR) spectrum of 2-Amino-6-methyl-5-nitropyridine. Due to the absence of direct experimental data for this compound in the reviewed literature, this report focuses on a predictive assignment of its IR spectrum based on a detailed comparison with structurally similar molecules: 2-amino-5-nitropyridine and 2-amino-6-methylpyridine. This analysis is intended for researchers, scientists, and professionals in the field of drug development and materials science who utilize vibrational spectroscopy for molecular characterization.

Predictive Peak Assignment for this compound

The following table outlines the predicted regions for the characteristic vibrational modes of this compound. These predictions are derived from the experimental and theoretical data available for the reference compounds.

Predicted Wavenumber (cm⁻¹)Vibrational Mode AssignmentRationale for Prediction
3450 - 3300NH₂ Asymmetric & Symmetric StretchingBased on the typical range for amino groups on a pyridine ring, influenced by the electronic effects of the nitro and methyl groups.
3150 - 3050Aromatic C-H StretchingCharacteristic of C-H vibrations on the pyridine ring.
3000 - 2850Methyl C-H Asymmetric & Symmetric StretchingExpected absorptions for the methyl group attached to the aromatic ring.
1640 - 1600NH₂ Scissoring (Bending)This bending vibration is a characteristic feature of primary amines.
1600 - 1570NO₂ Asymmetric StretchingThe strong electron-withdrawing nitro group typically shows a prominent absorption in this region.
1550 - 1450Aromatic C=C & C=N Ring StretchingMultiple bands are expected in this region corresponding to the vibrations of the pyridine ring framework.
1450 - 1400Methyl Asymmetric BendingA characteristic bending vibration for the methyl group.
1380 - 1350Methyl Symmetric BendingAnother key bending mode for the methyl group.
1350 - 1320NO₂ Symmetric StretchingThe second characteristic stretching vibration of the nitro group.
1250 - 1200C-NO₂ StretchingVibration of the bond connecting the nitro group to the pyridine ring.
1200 - 1150C-NH₂ StretchingVibration of the bond between the amino group and the pyridine ring.
900 - 800Aromatic C-H Out-of-Plane BendingThese bands are indicative of the substitution pattern on the pyridine ring.
800 - 700NO₂ BendingBending vibrations of the nitro group.

Comparative Analysis with Reference Compounds

To substantiate the predictions for this compound, the following tables summarize the experimentally observed and theoretically calculated IR peak assignments for 2-amino-5-nitropyridine and 2-amino-6-methylpyridine.

Table 2.1: IR Peak Assignments for 2-amino-5-nitropyridine

Wavenumber (cm⁻¹)Vibrational Mode AssignmentReference
3398N-H Stretching[1]
3197C-H Stretching[1]
1468C=C Stretching[1]
1399N-H Bending[1]

Note: Data is from the analysis of 2-amino-5-nitropyridine pentaborate salt and may show shifts compared to the free molecule.

Table 2.2: IR Peak Assignments for 2-amino-6-methylpyridine

Wavenumber (cm⁻¹)Vibrational Mode AssignmentReference
3391N-H Stretching[1]
3191C-H Stretching[1]
1457C=C Stretching[1]
1407N-H Bending[1]

Note: Data is from the analysis of 2-amino-6-methylpyridine pentaborate salt and may show shifts compared to the free molecule.

The presence of the electron-donating methyl group and the electron-withdrawing nitro group on the same pyridine ring in this compound is expected to cause shifts in the vibrational frequencies of the amino and pyridine ring modes compared to the monosubstituted reference compounds.

Experimental and Theoretical Methodologies

The assignment of vibrational modes in substituted pyridines is typically achieved through a combination of experimental techniques and theoretical calculations.

Experimental Protocol: Fourier Transform Infrared (FTIR) Spectroscopy Solid samples of the compounds are often prepared as KBr pellets. The sample is finely ground with potassium bromide and pressed into a thin, transparent disk. The FTIR spectrum is then recorded, typically in the range of 4000-400 cm⁻¹. This allows for the identification of the characteristic vibrational modes of the functional groups present in the molecule.[2]

Theoretical Protocol: Density Functional Theory (DFT) Calculations To complement the experimental data, theoretical calculations are frequently employed. The molecular geometry of the compound is optimized using a method such as B3LYP with a basis set like 6-311++G(d,p).[2][3] Following optimization, the vibrational frequencies are calculated. The calculated frequencies are often scaled by an appropriate factor to correct for anharmonicity and to improve agreement with the experimental data. The potential energy distribution (PED) is also calculated to provide a detailed assignment of the vibrational modes.[2]

Logical Workflow for Predictive IR Spectrum Analysis

The process of predicting the IR spectrum of a novel compound based on related known compounds can be visualized as a logical workflow.

workflow Target Target Molecule: This compound Search Literature & Database Search for Direct Spectral Data Target->Search NoData No Direct Data Found Search->NoData Related1 Reference Molecule 1: 2-amino-5-nitropyridine NoData->Related1 Related2 Reference Molecule 2: 2-amino-6-methylpyridine NoData->Related2 Data1 Experimental & Theoretical IR Data for Ref. 1 Related1->Data1 Data2 Experimental & Theoretical IR Data for Ref. 2 Related2->Data2 Compare Comparative Analysis: Identify Characteristic Group Frequencies (NH₂, NO₂, CH₃, Pyridine Ring) Data1->Compare Data2->Compare Predict Predict IR Spectrum of Target Molecule: - Estimate peak positions - Account for substituent effects Compare->Predict Assign Final Predictive Assignment Table Predict->Assign

Caption: Logical workflow for the predictive assignment of IR spectra.

This systematic approach allows for a reasoned and scientifically sound prediction of the vibrational spectrum of this compound, providing valuable insights for its potential synthesis and characterization.

References

A Comparative Analysis of 2-Amino-6-methyl-5-nitropyridine and 2-amino-5-nitropyridine for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of synthetic chemistry and drug discovery, the selection of appropriate building blocks is paramount to the successful development of novel therapeutics and functional materials. Among the vast array of heterocyclic compounds, substituted nitropyridines serve as crucial intermediates. This guide provides a detailed comparison of two such analogs: 2-Amino-6-methyl-5-nitropyridine and 2-amino-5-nitropyridine, offering insights into their chemical properties, synthesis, and potential applications to assist researchers in making informed decisions for their specific needs.

Physicochemical Properties: A Head-to-Head Comparison

The structural difference between these two molecules—the presence of a methyl group at the 6-position in this compound—imparts subtle yet significant changes in their physical and chemical characteristics. A summary of their key properties is presented below.

PropertyThis compound2-amino-5-nitropyridine
CAS Number 22280-62-2[1]4214-76-0[2]
Molecular Formula C₆H₇N₃O₂[1]C₅H₅N₃O₂[3][4][5][6]
Molecular Weight 153.14 g/mol [1][7]139.11 g/mol [3][4][5][6]
Appearance Yellow Powder[8]Yellow crystalline solid/powder[2]
Melting Point 185-189 °C[8]Approximately 170-175 °C[9]
pKa 2.97 ± 0.37 (Predicted)[8]Not explicitly found
Solubility Information not readily availableSparingly soluble in water[2]

The addition of the methyl group in this compound increases its molecular weight and appears to raise its melting point compared to 2-amino-5-nitropyridine. This can be attributed to potential differences in crystal packing and intermolecular forces.

Synthesis and Reactivity: A Look at Methodologies

Both compounds are typically synthesized through the nitration of their respective aminopyridine precursors. The reaction conditions, however, can influence the yield and purity of the final product.

Synthesis of 2-amino-5-nitropyridine

The synthesis of 2-amino-5-nitropyridine is generally achieved by the nitration of 2-aminopyridine.[2] This reaction is a classic example of electrophilic aromatic substitution on a pyridine ring, where the amino group directs the incoming nitro group to the 5-position.

Experimental Protocol Outline: A common method involves the slow addition of a nitrating mixture (concentrated nitric acid and sulfuric acid) to a solution of 2-aminopyridine, often in a solvent like 1,2-dichloroethane, while carefully controlling the temperature.[2][10] The reaction mixture is typically stirred for several hours, and the product is then isolated by pouring the mixture into ice water, followed by filtration and washing.[10]

G 2-aminopyridine 2-aminopyridine Nitration Nitration 2-aminopyridine->Nitration H₂SO₄, HNO₃ 2-amino-5-nitropyridine 2-amino-5-nitropyridine Nitration->2-amino-5-nitropyridine Isolation & Purification

Caption: General synthesis workflow for 2-amino-5-nitropyridine.

Synthesis of this compound

Similarly, this compound is synthesized from 2-amino-6-methylpyridine.[11] The presence of the activating methyl group can influence the reactivity of the pyridine ring.

Experimental Protocol Outline: The synthesis involves cooling concentrated sulfuric acid and slowly adding 2-amino-6-methylpyridine while maintaining a low temperature.[11] A mixture of nitric acid is then added dropwise, and the reaction is allowed to proceed, often with gentle heating, for an extended period.[11] The product is typically extracted with an organic solvent and then purified.[11]

G 2-amino-6-methylpyridine 2-amino-6-methylpyridine Nitration Nitration 2-amino-6-methylpyridine->Nitration H₂SO₄, HNO₃ This compound This compound Nitration->this compound Extraction & Purification

Caption: General synthesis workflow for this compound.

Spectroscopic Data Comparison

Spectroscopic analysis is crucial for the characterization of these compounds. While a direct comparative spectrum is not available, individual data provides key identifying features.

Spectroscopic DataThis compound2-amino-5-nitropyridine
¹H NMR Data not readily available in searched literature.δ 6.55 (s, 1H), 7.61 (s, 2H), 8.19 (s, 1H), 8.85 (s, 1H)[12]
¹³C NMR Data not readily available in searched literature.Spectra available in databases.[13]
IR (cm⁻¹) Data not readily available in searched literature.Key stretches for NH₂, NO₂, and aromatic C-H bonds are expected.[3]
Mass Spec (m/z) Expected [M+H]⁺ at 154.06[M+H]⁺ at 140.04[12]

The ¹H NMR of 2-amino-5-nitropyridine shows distinct peaks corresponding to the protons on the pyridine ring. For this compound, one would expect to see a characteristic signal for the methyl protons in its ¹H NMR spectrum.

Applications in Research and Development

Both this compound and 2-amino-5-nitropyridine are valuable intermediates in organic synthesis, particularly for the preparation of more complex heterocyclic compounds with potential biological activity.

  • Pharmaceutical Synthesis : These compounds serve as starting materials for the synthesis of various drug candidates. The amino group can be readily functionalized, and the nitro group can be reduced to an amino group, providing a handle for further chemical transformations.[2][9]

  • Agrochemicals : They can act as precursors for herbicides and fungicides.[2]

  • Materials Science : The unique electronic properties conferred by the amino and nitro groups make them interesting building blocks for functional materials.[9]

  • Bioactive Molecules : They are used in the synthesis of compounds with a range of biological activities, including antimicrobial and anticancer properties.[14] For instance, 2-amino-5-nitropyridine has been used to synthesize compounds with antimalarial and anticancer activities.[14]

The choice between this compound and 2-amino-5-nitropyridine will largely depend on the desired final product. The presence of the methyl group in the former can be used to sterically or electronically tune the properties of the target molecule.

G cluster_0 Starting Materials cluster_1 Synthetic Transformations cluster_2 Final Products This compound This compound Functional Group Interconversion (e.g., NO₂ reduction) Functional Group Interconversion (e.g., NO₂ reduction) This compound->Functional Group Interconversion (e.g., NO₂ reduction) 2-amino-5-nitropyridine 2-amino-5-nitropyridine 2-amino-5-nitropyridine->Functional Group Interconversion (e.g., NO₂ reduction) Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig) Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig) Functional Group Interconversion (e.g., NO₂ reduction)->Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig) Cyclization Reactions Cyclization Reactions Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig)->Cyclization Reactions Pharmaceuticals Pharmaceuticals Cyclization Reactions->Pharmaceuticals Agrochemicals Agrochemicals Cyclization Reactions->Agrochemicals Functional Materials Functional Materials Cyclization Reactions->Functional Materials

Caption: Logical relationship of starting materials to final products.

Conclusion

Both this compound and 2-amino-5-nitropyridine are versatile and valuable reagents in the field of chemical synthesis. The primary difference lies in the methyl substituent on the pyridine ring of the former, which can influence its physical properties and provide an additional point for steric and electronic modulation in the design of new molecules. Researchers and drug development professionals should consider the specific structural requirements of their target compounds when selecting between these two important building blocks. While direct comparative experimental data is scarce, the available information on their individual properties and synthesis provides a solid foundation for their effective utilization in the laboratory.

References

A Comparative Guide to the Synthetic Utility of 2-Amino-6-methyl-5-nitropyridine and 2-chloro-6-methyl-5-nitropyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the synthetic utility of 2-Amino-6-methyl-5-nitropyridine and 2-chloro-6-methyl-5-nitropyridine, two important heterocyclic building blocks in the synthesis of pharmaceuticals and agrochemicals. This document outlines their respective reactivities in key synthetic transformations, supported by experimental protocols and comparative data.

Core Chemical Properties and Reactivity Overview

Both this compound ( 1 ) and 2-chloro-6-methyl-5-nitropyridine ( 2 ) are activated pyridine derivatives, with their reactivity significantly influenced by the electron-withdrawing nitro group at the 5-position. This activation makes them valuable intermediates in the construction of complex molecular architectures. However, the nature of the substituent at the 2-position—an amino group versus a chloro group—dictates their distinct synthetic applications.

2-chloro-6-methyl-5-nitropyridine is primarily utilized in nucleophilic aromatic substitution (SNAr) reactions, where the chloro group acts as a good leaving group.[1] This allows for the facile introduction of a wide range of nucleophiles. In contrast, the amino group in this compound is a poor leaving group for SNAr. Instead, its synthetic utility lies in the transformation of the amino group itself, for instance, through diazotization followed by Sandmeyer reactions, or in reactions involving the nitro group, such as reduction to form the corresponding diamine.

Comparative Data on Reactivity

Table 1: Comparison of Synthetic Utility and Reactivity

FeatureThis compound2-chloro-6-methyl-5-nitropyridine
Primary Reaction Type Transformations of the amino and nitro groupsNucleophilic Aromatic Substitution (SNAr) at the 2-position
Reactivity in SNAr Low (amino group is a poor leaving group)High (chloro group is a good leaving group, activated by the nitro group)
Key Transformations - Sandmeyer Reaction- Reduction of Nitro Group- Acylation/Alkylation of Amino Group- Nucleophilic displacement with O, N, S nucleophiles- Suzuki Coupling- Buchwald-Hartwig Amination
Common Applications Synthesis of other functionalized pyridines (e.g., halo, cyano), diaminesBuilding blocks for kinase inhibitors and other APIs

Table 2: Reactivity of Related Chloronitropyridines in SNAr with Piperidine

This data for analogous compounds illustrates the high reactivity of chloronitropyridines in SNAr, a characteristic feature of 2-chloro-6-methyl-5-nitropyridine.

SubstratePosition of ClPosition of NO₂Relative Reactivity
4-Chloro-3-nitropyridine43Very High
2-Chloro-3-nitropyridine23High
2-Chloro-5-nitropyridine25Moderate

Data extrapolated from comparative studies on chloronitropyridine isomers.[2]

Key Synthetic Transformations and Experimental Protocols

2-chloro-6-methyl-5-nitropyridine: A Versatile Substrate for SNAr and Cross-Coupling Reactions

The primary utility of 2-chloro-6-methyl-5-nitropyridine lies in its susceptibility to nucleophilic attack at the 2-position. The electron-withdrawing nitro group significantly activates the chloro substituent for displacement.

1. Nucleophilic Aromatic Substitution (SNAr)

This is the most common reaction for this compound, allowing the introduction of various functional groups.

  • Experimental Protocol: Synthesis of a 2-Alkoxy-6-methyl-5-nitropyridine

    • Reaction Setup: In a round-bottom flask, dissolve 2-chloro-6-methyl-5-nitropyridine (1.0 eq) in a suitable anhydrous solvent such as THF or DMF.

    • Reagent Addition: Add the desired alcohol (1.2 eq) and a non-nucleophilic base such as sodium hydride (1.2 eq) portion-wise at 0 °C under an inert atmosphere.

    • Reaction Conditions: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by TLC.

    • Work-up and Purification: Upon completion, quench the reaction by the slow addition of water. Extract the product with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by flash column chromatography.

2. Suzuki Cross-Coupling

Palladium-catalyzed Suzuki coupling enables the formation of C-C bonds, introducing aryl or vinyl substituents.[3]

  • Experimental Protocol: Synthesis of a 2-Aryl-6-methyl-5-nitropyridine

    • Reaction Setup: To a dry Schlenk flask, add 2-chloro-6-methyl-5-nitropyridine (1.0 eq), the corresponding arylboronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base like K₂CO₃ (2.0 eq).

    • Solvent Addition: Add a degassed solvent system, typically a mixture of toluene and water (4:1).

    • Reaction Conditions: Heat the mixture to 80-100 °C under an inert atmosphere for 12-24 hours. Monitor the reaction by TLC or LC-MS.

    • Work-up and Purification: Cool the reaction mixture, dilute with water, and extract with an organic solvent. The combined organic layers are washed, dried, and concentrated. The product is purified by column chromatography.

3. Buchwald-Hartwig Amination

This palladium-catalyzed reaction is a powerful method for forming C-N bonds.[4]

  • Experimental Protocol: Synthesis of a 2-Anilino-6-methyl-5-nitropyridine

    • Reaction Setup: In a glovebox, combine 2-chloro-6-methyl-5-nitropyridine (1.0 eq), the desired aniline (1.1 eq), a palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 eq), a suitable phosphine ligand (e.g., Xantphos, 0.04 eq), and a base such as Cs₂CO₃ (1.5 eq) in a reaction vial.

    • Solvent Addition: Add anhydrous, degassed toluene.

    • Reaction Conditions: Seal the vial and heat to 100-110 °C for 12-24 hours.

    • Work-up and Purification: After cooling, the reaction mixture is filtered through celite, and the filtrate is concentrated. The residue is purified by flash chromatography.

This compound: A Precursor for Further Functionalization

The synthetic utility of this compound centers on the chemical modification of its amino and nitro groups.

1. Sandmeyer Reaction

The Sandmeyer reaction allows for the conversion of the amino group into a variety of other functionalities via a diazonium salt intermediate.[5][6]

  • Experimental Protocol: Conversion of the Amino Group to a Chloro Group

    • Diazotization: Dissolve this compound (1.0 eq) in a mixture of concentrated HCl and water at 0 °C. Slowly add a solution of sodium nitrite (1.1 eq) in water, maintaining the temperature below 5 °C.

    • Sandmeyer Reaction: In a separate flask, prepare a solution of copper(I) chloride (1.2 eq) in concentrated HCl. Slowly add the cold diazonium salt solution to the CuCl solution.

    • Reaction Conditions: Stir the reaction mixture at room temperature for 1-2 hours, then heat to 60 °C for 30 minutes.

    • Work-up and Purification: Cool the mixture and extract the product with a suitable organic solvent. The organic layer is washed, dried, and concentrated. The product is purified by chromatography.

2. Reduction of the Nitro Group

The nitro group can be readily reduced to an amino group, yielding 2,5-diamino-6-methylpyridine, a valuable intermediate for the synthesis of various heterocyclic systems.

  • Experimental Protocol: Synthesis of 2,5-Diamino-6-methylpyridine

    • Reaction Setup: Dissolve this compound (1.0 eq) in a solvent such as ethanol or ethyl acetate.

    • Catalyst Addition: Add a catalytic amount of palladium on carbon (10 mol%).

    • Reaction Conditions: Stir the suspension under a hydrogen atmosphere (using a balloon or a Parr hydrogenator) at room temperature for 4-12 hours.

    • Work-up and Purification: Filter the reaction mixture through celite to remove the catalyst and wash the filter cake with the solvent. The filtrate is concentrated under reduced pressure to yield the diamine product, which can be used without further purification or recrystallized if necessary.

Visualizing Synthetic Workflows

The following diagrams, generated using the DOT language, illustrate a typical experimental workflow for the synthesis of a hypothetical kinase inhibitor starting from 2-chloro-6-methyl-5-nitropyridine, and the general mechanism of the SNAr reaction.

G cluster_0 Synthesis of a Hypothetical Kinase Inhibitor A 2-chloro-6-methyl- 5-nitropyridine B S(N)Ar with Amine 1 A->B R-NH2, Base C Intermediate A B->C D Suzuki Coupling with Arylboronic Acid C->D Ar-B(OH)2, Pd catalyst E Intermediate B D->E F Nitro Group Reduction E->F H2, Pd/C G Final Kinase Inhibitor F->G

Caption: A multi-step workflow for the synthesis of a kinase inhibitor.

SNAr_Mechanism cluster_1 SNAr Mechanism Start 2-chloro-5-nitropyridine + Nucleophile (Nu-) Intermediate Meisenheimer Complex (Resonance Stabilized) Start->Intermediate Nucleophilic Attack Product 2-Nu-5-nitropyridine + Cl- Intermediate->Product Loss of Leaving Group

Caption: The general mechanism of nucleophilic aromatic substitution (SNAr).

Conclusion

References

Navigating the Nuances of Nitrogen: A Comparative Guide to the Reactivity of Aminonitropyridine Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic manipulation of heterocyclic scaffolds is a cornerstone of modern molecular design. Aminonitropyridines, a class of compounds featuring both an activating amino group and a deactivating nitro group on a pyridine ring, present a fascinating case study in chemical reactivity. The positional isomerism of these functional groups dramatically influences the electronic environment of the pyridine core, leading to significant differences in their behavior in common synthetic transformations. This guide provides an objective comparison of the reactivity of various aminonitropyridine isomers, supported by available experimental data and established principles of organic chemistry.

The inherent electronic properties of the pyridine ring, characterized by its electron-deficient nature, are further modulated by the push-pull effects of the amino and nitro substituents. The electron-donating amino group tends to activate the ring towards electrophilic substitution, while the strongly electron-withdrawing nitro group deactivates it but, in turn, activates it for nucleophilic aromatic substitution (SNAr). The interplay of these effects, dictated by the specific isomeric arrangement, governs the ultimate reactivity and regioselectivity of these versatile building blocks.

Comparative Reactivity Profile

Electrophilic Aromatic Substitution: The Case of Nitration

The nitration of aminopyridines serves as a classic example of how the interplay of electronic effects directs the regiochemical outcome. The nitration of 2-aminopyridine, for instance, yields a mixture of 2-amino-5-nitropyridine and 2-amino-3-nitropyridine.

ReactionIsomer ProductYield RatioReference
Nitration of 2-aminopyridine2-amino-5-nitropyridine9[1]
2-amino-3-nitropyridine1[1]

The preferential formation of the 5-nitro isomer is attributed to a concept termed "electric hindrance." While the amino group activates the ortho (position 3) and para (position 5) positions, the protonated ring nitrogen in the acidic reaction medium creates an electric repulsion with the incoming nitronium ion (NO₂⁺) at the sterically less hindered 3-position. This directs the substitution to the 5-position.[1] At lower temperatures (below 40°C), the kinetic product, 2-nitraminopyridine, is formed, which can then rearrange to the thermodynamic ring-nitrated products at higher temperatures.[1]

Nucleophilic Aromatic Substitution (SNAr)

The presence of a nitro group significantly activates a pyridine ring towards nucleophilic attack, particularly when positioned ortho or para to a good leaving group (e.g., a halogen). The reactivity of halo-aminonitropyridine isomers in SNAr reactions is therefore highly dependent on the relative positions of the nitro group, the amino group, and the leaving group.

For example, in a substrate like 2-chloro-3-nitropyridine, the chlorine at the 2-position is activated by the nitro group at the 3-position (ortho). Similarly, a leaving group at the 4-position would be activated by a nitro group at the 3- or 5-position (ortho). Isomers where the leaving group is meta to the nitro group are expected to be significantly less reactive. The amino group, being electron-donating, can either enhance or diminish this effect based on its position.

Experimental Protocols

The following are generalized experimental protocols for key reactions involving aminonitropyridine isomers. Researchers should note that optimal conditions (e.g., temperature, reaction time, catalyst, and ligand) will vary depending on the specific isomer and substrates used.

Protocol 1: Electrophilic Nitration of an Aminopyridine

This protocol is a generalized procedure based on the nitration of 2-aminopyridine.

Materials:

  • Aminopyridine isomer

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Concentrated Nitric Acid (HNO₃)

  • Ice

  • Ammonium Hydroxide solution

  • Deionized Water

Procedure:

  • In a flask equipped with a stirrer and a thermometer, carefully add the aminopyridine isomer to concentrated sulfuric acid while maintaining the temperature below 30°C with an ice bath.

  • Cool the mixture to 0-5°C.

  • Slowly add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid dropwise, ensuring the temperature does not exceed 10°C.

  • After the addition is complete, allow the reaction to stir at the controlled temperature for a specified time (e.g., 2-4 hours), monitoring the reaction progress by TLC or LC-MS.

  • Pour the reaction mixture slowly onto crushed ice with vigorous stirring.

  • Neutralize the solution by the slow addition of ammonium hydroxide solution until the desired aminonitropyridine isomer precipitates.

  • Filter the precipitate, wash with cold deionized water, and dry under vacuum.

  • Purify the product by recrystallization or column chromatography.

Protocol 2: Nucleophilic Aromatic Substitution (SNAr) - Amination of a Chloro-nitropyridine Isomer

This protocol describes a general procedure for the reaction of a chloro-nitropyridine isomer with an amine.

Materials:

  • Chloro-nitropyridine isomer

  • Amine nucleophile (e.g., ammonia in ethanol, or a primary/secondary amine)

  • Solvent (e.g., Ethanol, DMSO, or DMF)

  • Base (if required, e.g., K₂CO₃, Et₃N)

  • Sealed reaction vessel or autoclave

Procedure:

  • To a sealed reaction vessel, add the chloro-nitropyridine isomer and the chosen solvent.

  • Add the amine nucleophile (and base, if necessary).

  • Seal the vessel and heat the reaction mixture to the desired temperature (e.g., 80-150°C) for a specified duration (e.g., 4-24 hours).

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature.

  • If a precipitate has formed, filter and wash the solid. If not, remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Protocol 3: Suzuki-Miyaura Cross-Coupling of a Halo-aminonitropyridine Isomer

This protocol outlines a general procedure for the Suzuki-Miyaura coupling of a bromo- or chloro-aminonitropyridine isomer with a boronic acid.

Materials:

  • Halo-aminonitropyridine isomer

  • Aryl or heteroaryl boronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

  • Ligand (if required, e.g., SPhos, XPhos)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

  • Solvent system (e.g., Toluene/Water, Dioxane/Water)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a Schlenk flask, add the halo-aminonitropyridine isomer, the boronic acid, the palladium catalyst, the ligand (if used), and the base.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 80-110°C) and stir for the required time (e.g., 2-24 hours), monitoring by TLC or LC-MS.

  • Cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the residue by column chromatography.

Visualizing Reactivity Principles

To further elucidate the concepts discussed, the following diagrams illustrate the logical relationships and experimental workflows.

Reactivity_Comparison cluster_isomers Aminonitropyridine Isomers cluster_reactions Synthetic Transformations cluster_factors Governing Factors IsomerA Isomer A (e.g., 2-amino-5-nitropyridine) Nitration Electrophilic Nitration IsomerA->Nitration Reactivity Profile A SNAr Nucleophilic Aromatic Substitution (SNAr) IsomerA->SNAr Suzuki Suzuki-Miyaura Coupling IsomerA->Suzuki IsomerB Isomer B (e.g., 2-amino-3-nitropyridine) IsomerB->Nitration Reactivity Profile B IsomerB->SNAr IsomerB->Suzuki IsomerC Isomer C (e.g., 4-amino-3-nitropyridine) IsomerC->Nitration Reactivity Profile C IsomerC->SNAr IsomerC->Suzuki Electronic Electronic Effects (Inductive, Resonance) Electronic->Nitration Electronic->SNAr Electronic->Suzuki Steric Steric Hindrance Steric->Nitration LeavingGroup Leaving Group Position LeavingGroup->SNAr LeavingGroup->Suzuki

Caption: Logical flow comparing the reactivity of different aminonitropyridine isomers.

Experimental_Workflow start Select Aminonitropyridine Isomer & Reaction Type setup Reaction Setup (Reagents, Solvent, Catalyst) start->setup reaction Reaction Execution (Temperature, Time, Atmosphere) setup->reaction monitoring Reaction Monitoring (TLC, LC-MS) reaction->monitoring monitoring->reaction Incomplete workup Work-up & Isolation (Quenching, Extraction) monitoring->workup Complete purification Purification (Chromatography, Recrystallization) workup->purification analysis Product Analysis (NMR, MS) purification->analysis

Caption: Generalized experimental workflow for comparing aminonitropyridine reactivity.

References

A Comparative Guide to Validating the Purity of 2-Amino-6-methyl-5-nitropyridine: Melting Point Analysis vs. Modern Chromatographic and Spectroscopic Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing the purity of chemical compounds is a cornerstone of reliable and reproducible research. In the synthesis of pharmaceutical intermediates like 2-Amino-6-methyl-5-nitropyridine, rigorous purity assessment is critical. This guide provides an objective comparison of the traditional melting point determination method with modern analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy for validating the purity of this compound.

The presence of impurities can significantly impact the chemical and biological properties of a compound, potentially leading to misleading experimental results and affecting the safety and efficacy of a final drug product. Therefore, employing and understanding the appropriate analytical methods for purity determination is paramount.

Comparison of Purity Determination Methods

The choice of method for purity validation depends on the desired accuracy, the nature of the potential impurities, and the available instrumentation. While melting point provides a rapid and straightforward preliminary assessment, chromatographic and spectroscopic methods offer more detailed and quantitative insights.

Analytical Method Principle Typical Data for this compound & Similar Compounds Advantages Limitations
Melting Point Determination A pure crystalline solid has a characteristic and sharp melting point range. Impurities disrupt the crystal lattice, leading to a depression and broadening of the melting point range.[1]Literature melting point: 185-189 °C.[2] A product with ≥98.0% purity (by GC) has a reported melting point of 191 °C.[3]Rapid, inexpensive, and requires minimal sample preparation.Provides a qualitative indication of purity; not suitable for quantifying impurities. Insensitive to amorphous impurities or impurities with similar melting points.
High-Performance Liquid Chromatography (HPLC) Separation of the main compound from impurities based on their differential partitioning between a stationary phase and a mobile phase. The area under the peak is proportional to the concentration.For the closely related isomer, 2-Amino-6-methyl-3-nitropyridine, purities of 99.6% and 99.8% have been determined by HPLC.[4][5]High sensitivity, high resolution, and provides quantitative purity data. Can separate and quantify structurally similar impurities.Requires more expensive instrumentation and skilled operators. Method development can be time-consuming.
Nuclear Magnetic Resonance (NMR) Spectroscopy Provides detailed structural information about the molecule and any impurities present. Quantitative NMR (qNMR) can be used for purity determination by comparing the integral of the analyte's signal to that of a certified internal standard.[6]The 1H NMR spectrum is used to confirm the chemical structure of the target compound and its isomers.[4]Provides structural confirmation of the main component and impurities. qNMR can provide highly accurate and precise purity values without the need for a reference standard for each impurity.[7]Lower sensitivity compared to HPLC for detecting trace impurities. Requires a high-field NMR spectrometer for accurate quantification.

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols are representative and may require optimization based on the specific instrumentation and sample characteristics.

Melting Point Determination

This protocol describes the determination of the melting point range of a solid crystalline sample using a capillary melting point apparatus.

Materials:

  • This compound sample

  • Capillary tubes (sealed at one end)

  • Melting point apparatus

Procedure:

  • Sample Preparation: Finely powder a small amount of the dry this compound sample.

  • Loading the Capillary Tube: Tap the open end of a capillary tube into the powdered sample to pack a small amount of the solid into the tube. The packed sample height should be 2-3 mm.

  • Apparatus Setup: Place the capillary tube into the heating block of the melting point apparatus.

  • Heating: If the approximate melting point is known, the apparatus can be heated rapidly to about 15-20 °C below the expected melting point. Then, the heating rate should be reduced to 1-2 °C per minute to ensure thermal equilibrium.

  • Observation: Observe the sample through the magnifying lens. Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the last crystal melts (the end of the melting range).

  • Interpretation: A sharp melting range (typically 1-2 °C) close to the literature value indicates high purity. A broad and depressed melting range suggests the presence of impurities.[1]

High-Performance Liquid Chromatography (HPLC) Purity Analysis

This protocol is a representative reverse-phase HPLC method for the purity determination of this compound, adapted from established methods for similar pyridine derivatives.

Instrumentation and Conditions:

  • HPLC System: A system equipped with a pump, autosampler, column oven, and a UV-Vis detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Phosphoric acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Elution: A suitable gradient to ensure separation of the main peak from any impurities. For example:

    • 0-20 min: 10% to 90% B

    • 20-25 min: 90% B

    • 25.1-30 min: 10% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: Determined by the UV-Vis spectrum of the compound (e.g., 254 nm).

  • Injection Volume: 10 µL.

Procedure:

  • Standard and Sample Preparation:

    • Standard Solution: Accurately weigh about 10 mg of a high-purity this compound reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with a suitable solvent (e.g., a mixture of acetonitrile and water).

    • Sample Solution: Prepare the sample in the same manner as the standard solution.

  • Analysis: Inject the standard and sample solutions into the HPLC system.

  • Data Processing: Record the chromatograms. The purity of the sample is typically calculated using the area normalization method, where the area of the main peak is expressed as a percentage of the total area of all peaks in the chromatogram.

Workflow for Purity Validation

The following diagram illustrates a logical workflow for the comprehensive purity validation of this compound.

Purity_Validation_Workflow cluster_0 Initial Purity Assessment cluster_1 Quantitative Purity & Impurity Profiling cluster_2 Structural Confirmation & Further Analysis cluster_3 Final Purity Confirmation Melting Point Melting Point HPLC High-Performance Liquid Chromatography Melting Point->HPLC Proceed if promising TLC Thin-Layer Chromatography TLC->HPLC Proceed if promising NMR Nuclear Magnetic Resonance (NMR) HPLC->NMR Confirm structure MS Mass Spectrometry (MS) HPLC->MS Identify impurities Certificate of Analysis Certificate of Analysis NMR->Certificate of Analysis MS->Certificate of Analysis Synthesized Compound Synthesized Compound Synthesized Compound->Melting Point Synthesized Compound->TLC

Caption: Workflow for the purity validation of this compound.

References

Sourcing High-Purity 2-Amino-6-methyl-5-nitropyridine: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the purity of starting materials is paramount to the success and reproducibility of their work. This guide provides a comprehensive comparison for sourcing high-purity 2-Amino-6-methyl-5-nitropyridine, a key intermediate in the synthesis of various bioactive molecules. We will delve into supplier comparisons, analytical methods for purity determination, and a practical application in kinase inhibitor synthesis, supported by detailed experimental protocols and visualizations.

Comparing Suppliers and Purity Specifications

Obtaining high-purity this compound is the first critical step for any research application. While many suppliers offer this compound, purity levels and available documentation can vary. Below is a summary of publicly available information from various suppliers. It is crucial to note that direct comparative performance data is often not published; therefore, researchers should always request lot-specific certificates of analysis (CoA) and consider in-house quality control.

Supplier/ManufacturerStated PurityAnalytical Method(s) MentionedNotes
Sigma-Aldrich97%--
Thermo Scientific Chemicals (Alfa Aesar)98%-Used as an intermediate in organic synthesis and medicine.[1]
Chem-Impex≥ 98%HPLC[2]Applications in pharmaceutical and agrochemical industries.[2]
TCIMin. 98.0%GCAnalytical reagent for laboratory testing.
Santa Cruz Biotechnology-Refer to Certificate of AnalysisFor research use only.[3]
Fluorochem97%--
Lab Pro Inc.Min. 98.0%GCSlightly pale yellow solid.

Key Considerations When Sourcing:

  • Purity Claims: While most suppliers claim purities of 97-98%, the methods used for this determination are not always disclosed. HPLC and GC are common methods for assessing the purity of organic compounds.

  • Potential Impurities: The most common route to synthesize this compound is through the nitration of 2-amino-6-methylpyridine. This reaction can sometimes lead to the formation of isomers, such as 2-Amino-6-methyl-3-nitropyridine, as well as unreacted starting materials. The presence of these impurities can affect reaction yields and the purity of the final product.

  • Certificate of Analysis (CoA): Always request a lot-specific CoA. This document should provide the measured purity and the analytical method used. Some CoAs may also include information on the levels of specific impurities.

  • In-house Quality Control: It is best practice to perform in-house analytical testing to verify the purity of the received material, especially for sensitive applications. Techniques like HPLC, NMR, and mass spectrometry can be used to confirm the identity and purity of the compound.

Analytical Methods for Purity Determination

To ensure the quality of this compound, several analytical techniques can be employed.

  • High-Performance Liquid Chromatography (HPLC): This is a powerful technique for separating and quantifying the main compound and any impurities. A reversed-phase C18 column is often suitable for this type of analysis.

  • Gas Chromatography (GC): GC can be used to assess the purity of volatile and thermally stable compounds.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable tools for confirming the chemical structure of the compound and identifying any structural isomers or other impurities.

  • Mass Spectrometry (MS): MS provides information about the molecular weight of the compound and can be used to identify unknown impurities when coupled with a separation technique like GC or LC.

Application in Kinase Inhibitor Synthesis

This compound is a valuable building block in medicinal chemistry, particularly for the synthesis of kinase inhibitors. The amino group can be functionalized, and the nitro group can be reduced to an amine, providing a handle for further chemical modifications.

Below is a detailed experimental protocol for a key step in the synthesis of a hypothetical kinase inhibitor, adapted from procedures for similar compounds.

Experimental Protocol: Synthesis of a Diaminopyridine Intermediate

This protocol describes the reduction of the nitro group of this compound to yield 2,5-diamino-6-methylpyridine, a common intermediate in the synthesis of certain kinase inhibitors.

Materials:

  • This compound (high-purity)

  • Iron powder (Fe)

  • Ammonium chloride (NH₄Cl)

  • Ethanol (EtOH)

  • Water (H₂O)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Separatory funnel

  • Rotary evaporator

  • Filter paper and funnel

Procedure:

  • To a round-bottom flask, add this compound (1.0 eq), iron powder (5.0 eq), and a 4:1 mixture of ethanol and water (0.2 M).

  • Add ammonium chloride (1.0 eq) to the mixture.

  • Heat the reaction mixture to reflux (approximately 80-90 °C) and stir vigorously for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Once the reaction is complete, cool the mixture to room temperature and filter it through a pad of celite to remove the iron salts.

  • Wash the filter cake with ethanol.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the ethanol.

  • To the remaining aqueous solution, add ethyl acetate and transfer to a separatory funnel.

  • Wash the organic layer with saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude 2,5-diamino-6-methylpyridine.

  • The crude product can be purified by column chromatography on silica gel if necessary.

Experimental Workflow Diagram

experimental_workflow start Start reagents Combine Reactants: This compound Iron Powder Ethanol/Water Ammonium Chloride start->reagents reflux Heat to Reflux (2-4 hours) reagents->reflux monitor Monitor by TLC reflux->monitor workup Reaction Workup: - Cool and Filter - Concentrate - Extraction - Wash and Dry monitor->workup Reaction Complete purification Purification (Column Chromatography) workup->purification product Final Product: 2,5-Diamino-6-methylpyridine purification->product

Caption: Workflow for the synthesis of 2,5-diamino-6-methylpyridine.

Role in Signaling Pathways: The Rho-Kinase (ROCK) Pathway

Derivatives of aminopyridines are often investigated as inhibitors of various protein kinases. The Rho-kinase (ROCK) signaling pathway is a critical regulator of cell shape, motility, and contraction, and its dysregulation is implicated in various diseases, including cancer and cardiovascular disorders. Small molecule inhibitors targeting ROCK are therefore of significant therapeutic interest. The diaminopyridine scaffold, which can be synthesized from this compound, is a common starting point for the development of such inhibitors.

Rho-Kinase (ROCK) Signaling Pathway Diagram

rock_pathway ligand Extracellular Signals (e.g., LPA, S1P) gpcr GPCR ligand->gpcr rho_gef RhoGEF gpcr->rho_gef Activates rhoa_gdp RhoA-GDP (Inactive) rho_gef->rhoa_gdp Promotes GDP/GTP Exchange rhoa_gtp RhoA-GTP (Active) rhoa_gdp->rhoa_gtp rock ROCK rhoa_gtp->rock Activates mlcp MLC Phosphatase rock->mlcp Inhibits mlc Myosin Light Chain (MLC) rock->mlc Phosphorylates mlc_p Phosphorylated MLC (MLC-P) mlcp->mlc_p Dephosphorylates mlc->mlc_p actin_myosin Actin-Myosin Contraction mlc_p->actin_myosin

Caption: Simplified diagram of the Rho-Kinase (ROCK) signaling pathway.

Conclusion

For researchers engaged in drug discovery and development, the quality of chemical intermediates like this compound is a non-negotiable aspect of their work. While direct comparative performance data between suppliers is scarce, a thorough evaluation of supplier documentation, coupled with in-house analytical validation, can ensure the procurement of high-purity material. Understanding the potential impurities and having robust analytical methods for their detection is key. The provided experimental protocol and pathway diagram illustrate the utility of this versatile building block in the synthesis of potential therapeutics targeting critical signaling pathways.

References

Safety Operating Guide

Proper Disposal of 2-Amino-6-methyl-5-nitropyridine: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of 2-Amino-6-methyl-5-nitropyridine, ensuring compliance and minimizing risk.

Hazard Profile and Safety Precautions:

Before initiating any disposal procedures, it is imperative to be fully aware of the hazards associated with this compound. This compound is classified as harmful if swallowed, in contact with skin, or inhaled.[1] It also causes skin and serious eye irritation.[1] Therefore, appropriate personal protective equipment (PPE), including gloves, protective clothing, and eye/face protection, must be worn at all times.[2][3] Work should be conducted in a well-ventilated area to avoid inhalation of dust.[2]

Quantitative Hazard Data:

Hazard ClassificationCategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed
Acute Toxicity, DermalCategory 4H312: Harmful in contact with skin
Acute Toxicity, InhalationCategory 4H332: Harmful if inhaled
Skin IrritationCategory 2H315: Causes skin irritation
Eye IrritationCategory 2H319: Causes serious eye irritation
Specific target organ toxicity – single exposureCategory 3H335: May cause respiratory irritation

This data is a summary of classifications found in safety data sheets and should be confirmed with the specific SDS for the product in use.

Step-by-Step Disposal Protocol:

The primary directive for the disposal of this compound is to entrust it to a licensed and approved waste disposal company.[2] Do not attempt to dispose of this chemical through standard laboratory drains or as regular solid waste.

1. Waste Collection and Storage:

  • Containment: Collect waste this compound and any contaminated materials (e.g., weighing paper, gloves, wipes) in a designated, properly labeled, and tightly sealed container.

  • Labeling: The waste container must be clearly labeled with the chemical name, "this compound," and all applicable hazard pictograms.

  • Storage: Store the sealed waste container in a locked, well-ventilated area, away from incompatible materials.[2][3] Keep the container tightly closed.[2]

2. Handling Contaminated Materials:

  • Spills: In the event of a spill, avoid generating dust.[2] Carefully collect the spilled material using an inert absorbent material. Place the absorbed material into the designated waste container.

  • Empty Containers: "Empty" containers may still retain chemical residue and should be treated as hazardous waste. Do not reuse empty containers. They should be disposed of through the same approved waste disposal channels.

3. Arranging for Professional Disposal:

  • Contact a Licensed Waste Disposal Service: Your institution's Environmental Health and Safety (EHS) department will have established procedures and contracts with licensed chemical waste disposal companies. Contact them to arrange for a pickup.

  • Provide Necessary Documentation: Be prepared to provide the Safety Data Sheet (SDS) and an accurate inventory of the waste to the disposal company.

Experimental Protocols Cited:

This guidance is based on standard chemical waste disposal protocols as outlined in Safety Data Sheets provided by chemical manufacturers. No experimental protocols are cited as the recommended procedure is to outsource disposal to a specialized service.

Disposal Decision Workflow:

The following diagram illustrates the logical steps for the proper disposal of this compound.

G A Start: Have 2-Amino-6-methyl- 5-nitropyridine Waste B Is the waste in a properly labeled and sealed container? A->B C Collect waste in a designated, labeled, and sealed container. B->C No D Store the container in a secure, well-ventilated area. B->D Yes C->D E Contact Environmental Health & Safety (EHS) or approved waste disposal company. D->E F Provide waste information and SDS to the disposal company. E->F G Arrange for waste pickup. F->G H End: Waste properly disposed. G->H

Caption: Disposal workflow for this compound.

References

Safeguarding Your Research: A Comprehensive Guide to Handling 2-Amino-6-methyl-5-nitropyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with 2-Amino-6-methyl-5-nitropyridine. Adherence to these protocols is essential for ensuring personal safety and maintaining a secure laboratory environment.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a chemical compound that requires careful handling due to its potential health hazards. It is classified as harmful if swallowed, in contact with skin, or inhaled, and it can cause significant skin and eye irritation[1]. Therefore, the use of appropriate Personal Protective Equipment (PPE) is mandatory to minimize exposure and ensure safety.

Table 1: Required Personal Protective Equipment (PPE)

PPE CategoryItemSpecifications
Eye and Face Protection Safety Goggles/GlassesMust meet ANSI Z.87.1 1989 standard or equivalent. Chemical splash goggles are required[2].
Face ShieldRequired when there is a risk of explosion, significant splash hazard, or a highly exothermic reaction[2].
Hand Protection Chemical-Resistant GlovesNitrile gloves are a suitable option for protection against pyridine compounds. Always inspect gloves for any signs of degradation before use[2][3].
Body Protection Laboratory CoatA flame-resistant lab coat should be worn and fully buttoned to cover as much skin as possible[2].
Protective ClothingWear appropriate protective clothing to prevent skin exposure[4].
Respiratory Protection RespiratorUse a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced. A full-face particle respirator with type N100 (US) respirator cartridges may be necessary under certain conditions[4][5]. Work should be conducted in a well-ventilated area or under a chemical fume hood[3][4].

Operational and Disposal Plans

A systematic approach to handling and disposal is critical to mitigate the risks associated with this compound.

Experimental Workflow for Safe Handling

The following diagram outlines the procedural steps for the safe handling of this compound, from preparation to post-handling procedures.

cluster_prep Pre-Handling cluster_handling Handling cluster_post Post-Handling prep_sds Review Safety Data Sheet (SDS) prep_ppe Don Appropriate PPE prep_sds->prep_ppe prep_workspace Prepare Well-Ventilated Workspace prep_ppe->prep_workspace handling_weigh Weigh Compound in a Fume Hood prep_workspace->handling_weigh handling_transfer Carefully Transfer Compound handling_weigh->handling_transfer handling_reaction Conduct Experiment handling_transfer->handling_reaction post_decontaminate Decontaminate Work Surfaces handling_reaction->post_decontaminate post_dispose Dispose of Waste Properly post_decontaminate->post_dispose post_remove_ppe Remove PPE in Correct Order post_dispose->post_remove_ppe post_wash Wash Hands Thoroughly post_remove_ppe->post_wash cluster_exposure Accidental Exposure cluster_response Immediate Response exposure_skin Skin Contact response_skin Remove contaminated clothing. Wash skin with plenty of soap and water for at least 15 minutes. exposure_skin->response_skin exposure_eye Eye Contact response_eye Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. exposure_eye->response_eye exposure_inhalation Inhalation response_inhalation Move person to fresh air and keep comfortable for breathing. exposure_inhalation->response_inhalation exposure_ingestion Ingestion response_ingestion Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention. exposure_ingestion->response_ingestion response_medical Seek Immediate Medical Attention for All Exposures response_skin->response_medical response_eye->response_medical response_inhalation->response_medical response_ingestion->response_medical

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.